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  • Product: 3-[(E)-2-Nitroethenyl]phenol
  • CAS: 264224-79-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-[(E)-2-Nitroethenyl]phenol

Introduction: The Strategic Value of 3-Hydroxy-β-nitrostyrene In the landscape of modern organic synthesis, β-nitrostyrenes represent a class of exceptionally versatile intermediates.[1] Their utility stems from the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3-Hydroxy-β-nitrostyrene

In the landscape of modern organic synthesis, β-nitrostyrenes represent a class of exceptionally versatile intermediates.[1] Their utility stems from the electron-deficient nature of the carbon-carbon double bond, which is highly activated by the powerful electron-withdrawing nitro group. This activation renders them susceptible to a wide array of nucleophilic and cycloaddition reactions, making them invaluable building blocks for complex molecular architectures.[1][2] Among these, 3-[(E)-2-Nitroethenyl]phenol, also known as 3-hydroxy-β-nitrostyrene, is of particular interest. The presence of the phenolic hydroxyl group offers an additional site for chemical modification, expanding its synthetic potential for the development of novel pharmaceutical agents and functional materials.

This guide provides an in-depth examination of the predominant synthetic route to 3-[(E)-2-Nitroethenyl]phenol: the Henry-Knoevenagel condensation reaction. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, and detail the necessary characterization techniques to validate the synthesis. The focus will remain on the causality behind each experimental choice, ensuring a reproducible and self-validating methodology suitable for research and drug development professionals.

The Core Synthesis: A Mechanistic Dissection of the Henry-Knoevenagel Reaction

The synthesis of 3-[(E)-2-Nitroethenyl]phenol is most reliably achieved through the condensation of 3-hydroxybenzaldehyde with nitromethane. This transformation is a classic example of the Henry reaction (or nitroaldol reaction), which proceeds through a base-catalyzed carbon-carbon bond formation followed by dehydration.[3][4][5]

Reaction Mechanism

The overall reaction can be understood as a two-stage process: an initial nitroaldol addition followed by an elimination reaction.

  • Nitronate Formation: The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane (pKa ≈ 10).[6] This deprotonation generates a resonance-stabilized nitronate anion, a potent carbon-based nucleophile.[5][6] The choice of base is critical; a weak base, such as the acetate anion derived from ammonium acetate, is sufficient to generate the nitronate without promoting unwanted side reactions involving the acidic phenolic proton or self-condensation of the aldehyde.

  • Nucleophilic Addition: The nitronate anion attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated by the conjugate acid of the base (e.g., acetic acid if ammonium acetate is used in an acetic acid solvent system) to yield the β-nitro alcohol.[3][6]

  • Dehydration: This intermediate β-nitro alcohol is seldom isolated. Under the reaction conditions, typically involving heat and a mildly acidic environment (e.g., glacial acetic acid), the alcohol undergoes dehydration.[7] The protonation of the hydroxyl group makes it a good leaving group (water), and its elimination results in the formation of the conjugated π-system of the final product, 3-[(E)-2-Nitroethenyl]phenol. The trans or (E)-isomer is the thermodynamically favored product due to reduced steric hindrance.

Henry_Knoevenagel_Mechanism Figure 1: Mechanism of the Henry-Knoevenagel Reaction cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 3-Hydroxybenzaldehyde I2 β-Nitro Alkoxide R1->I2 R2 Nitromethane I1 Nitronate Anion (Nucleophile) R2->I1 1. Deprotonation I1->I2 2. Nucleophilic Attack I3 β-Nitro Alcohol Intermediate I2->I3 3. Protonation P1 3-[(E)-2-Nitroethenyl]phenol I3->P1 4. Dehydration (-H₂O) Base Base (e.g., AcO⁻) Base->I1 Acid H⁺ (e.g., AcOH) Acid->I3 Acid->P1 catalyzes

Figure 1: Mechanism of the Henry-Knoevenagel Reaction

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly the purification process, is key to obtaining a high-purity final product, which can be confirmed by its sharp melting point and clean spectroscopic data.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesRole
3-HydroxybenzaldehydeC₇H₆O₂122.1212.21 g0.10Aldehyde
NitromethaneCH₃NO₂61.047.32 g (6.5 mL)0.12Nitroalkane
Ammonium AcetateC₂H₇NO₂77.087.71 g0.10Catalyst
Glacial Acetic AcidC₂H₄O₂60.0550 mL-Solvent/Catalyst
EthanolC₂H₅OH46.07~100 mL-Recrystallization
Deionized WaterH₂O18.02~1.5 L-Workup/Washing
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzaldehyde (12.21 g), nitromethane (6.5 mL), ammonium acetate (7.71 g), and glacial acetic acid (50 mL).[8]

    • Causality: Glacial acetic acid serves as a polar solvent and as a proton source to facilitate the dehydration of the nitro-alcohol intermediate. Ammonium acetate provides the catalytic base (acetate) in equilibrium.

  • Condensation and Dehydration: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux with continuous stirring for 2-3 hours. The solution will typically darken to a deep orange or reddish-brown color.

    • Causality: Heating is necessary to overcome the activation energy for the dehydration step, driving the reaction towards the formation of the thermodynamically stable conjugated alkene.[9]

  • Product Precipitation (Workup): After the reflux period, allow the flask to cool slightly. While still hot, carefully and slowly pour the reaction mixture into a beaker containing approximately 1 liter of an ice-water slurry, stirring vigorously.[8] A bright yellow solid will precipitate.

    • Causality: The product is poorly soluble in water. Pouring the reaction mixture into a large volume of ice water causes rapid precipitation of the crude product while water-soluble components (e.g., unreacted ammonium acetate, acetic acid) remain in the aqueous phase.

  • Isolation: Allow the slurry to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the yellow solid by suction filtration using a Büchner funnel.

  • Purification (Washing): Wash the filter cake thoroughly with copious amounts of cold deionized water (at least 3 x 150 mL) until the filtrate runs clear and is no longer acidic (test with pH paper). This step is crucial for removing residual acetic acid and salts.

    • System Validation: The removal of acidic impurities is essential. Residual acid can interfere with subsequent reactions and degrade the product over time. A neutral pH of the washings indicates successful removal.

  • Purification (Recrystallization): Transfer the crude, washed solid to a 250 mL Erlenmeyer flask. Add approximately 100 mL of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add more ethanol in small portions. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Bright yellow, needle-like crystals will form. For maximum recovery, place the flask in an ice bath for an additional 30 minutes.[10]

    • Causality: Recrystallization is the most effective method for purifying the solid product. The compound is soluble in hot ethanol but significantly less soluble at cold temperatures, allowing for the separation from more soluble impurities. Slow cooling promotes the formation of well-defined, pure crystals.

  • Final Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis S1 1. Combine Reactants (3-Hydroxybenzaldehyde, Nitromethane, Ammonium Acetate, Acetic Acid) S2 2. Heat to Reflux (2-3 hours) S1->S2 Condensation/ Dehydration S3 3. Quench in Ice Water S2->S3 Precipitation S4 4. Isolate via Filtration S3->S4 Crude Product Isolation S5 5. Wash with H₂O (Remove Acid/Salts) S4->S5 Purification S6 6. Recrystallize from Ethanol S5->S6 High-Purity Refinement S7 7. Final Filtration & Drying S6->S7 Final Isolation S8 Pure 3-[(E)-2-Nitroethenyl]phenol S7->S8

Figure 2: Experimental Workflow for Synthesis

Product Characterization and Data Analysis

Validation of the product's identity and purity is achieved through a combination of physical and spectroscopic methods. A successful synthesis will yield a product with data consistent with the values presented below.

Physical Properties
PropertyExpected Value
Appearance Bright yellow crystalline solid
Melting Point 144-146 °C
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Spectroscopic Data
TechniqueParameterExpected Value and Interpretation
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ, ppm)~10.0 (s, 1H, -OH), 8.1 (d, 1H, J≈13.6 Hz, Ar-CH=), 7.8 (d, 1H, J≈13.6 Hz, =CH-NO₂), 7.3 (t, 1H, Ar-H), 7.0-7.1 (m, 2H, Ar-H), 6.9 (t, 1H, Ar-H). The large coupling constant (~13-14 Hz) for the vinylic protons confirms the (E)-stereochemistry.
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ, ppm)~158.0 (C-OH), 143.0 (Ar-CH=), 138.0 (=CH-NO₂), 134.0 (Ar-C), 130.5 (Ar-CH), 121.0 (Ar-CH), 118.0 (Ar-CH), 115.0 (Ar-CH).
IR Spectroscopy (ATR, cm⁻¹)Wavenumber~3300-3400 (broad, O-H stretch), ~1630 (C=C stretch, alkene), ~1510 & ~1340 (asymmetric and symmetric NO₂ stretch), ~3100-3000 (C-H stretch, aromatic/vinylic).[11]
Mass Spectrometry (EI)m/z165 ([M]⁺), corresponding to the molecular weight of the product.

References

  • Organic Syntheses Procedure. Nitrostyrene. Organic Syntheses. Available at: [Link].

  • Miyashita, M., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. Available at: [Link].

  • PubChem. 2-[(E)-2-Nitroethenyl]phenol. National Center for Biotechnology Information. Available at: [Link].

  • NOP. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available at: [Link].

  • Wikipedia. Henry reaction. Wikimedia Foundation. Available at: [Link].

  • Ramirez, F. A., & Burger, A. (1950). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Scribd. Available at: [Link].

  • El-Molla, M. M. (2017). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. SCIRP. Available at: [Link].

  • Organic Chemistry Portal. Henry Reaction. Available at: [Link].

  • ResearchGate. Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol.... Available at: [Link].

  • Jiangsu Chemical Industry. (1999). Synthesis method of p-hydroxy-beta-nitrostyrene. Google Patents.
  • Google Patents. Purification of phenol.
  • Vazquez, M. A., et al. (2016). Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers. PMC. Available at: [Link].

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. Available at: [Link].

  • Ashenhurst, J. Henry Reaction. Master Organic Chemistry. Available at: [Link].

  • ChemistrySelect. (2026). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ResearchGate. Available at: [Link].

  • Bailey-Darland, S., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. Available at: [Link].

  • Razi, M. I., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. Available at: [Link].

  • Chemistry Letters. (2026). Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents. Oxford Academic. Available at: [Link].

  • Shestopalov, A. M., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link].

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link].

  • Krueger, B. P., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NSF Public Access Repository. Available at: [Link].

  • Jakubec, P., et al. (2020). Denitrative Cross-Couplings of Nitrostyrenes. MDPI. Available at: [Link].

Sources

Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Physicochemical Properties of 3-[(E)-2-Nitroethenyl]phenol Within the landscape of organic synthesis and medicinal chemistry, the β-nitrostyrene scaffold holds a prominent position.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-[(E)-2-Nitroethenyl]phenol

Within the landscape of organic synthesis and medicinal chemistry, the β-nitrostyrene scaffold holds a prominent position.[1][2] Its unique electronic architecture, characterized by a conjugated system activated by a potent electron-withdrawing nitro group, renders it a highly versatile precursor for a multitude of complex molecular targets.[3][4] This guide focuses on a specific, functionally rich derivative: 3-[(E)-2-Nitroethenyl]phenol .

The strategic placement of a hydroxyl group on the phenyl ring at the meta-position introduces a critical modulator of the compound's electronic and physical properties. This phenolic moiety not only influences reactivity but also serves as a handle for further derivatization and a potential pharmacophore for biological interactions. Phenolic compounds are integral to many pharmaceuticals, valued for their diverse biological activities.[5][6]

This document provides an in-depth analysis of the core physicochemical properties, spectroscopic signature, chemical reactivity, and synthesis of 3-[(E)-2-Nitroethenyl]phenol. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic intermediate in their research and development endeavors.

Section 1: Molecular Identity and Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any experimental setting. These parameters dictate solubility, stability, reactivity, and potential biological absorption and distribution.

Chemical Structure:

Figure 1. The chemical structure of 3-[(E)-2-Nitroethenyl]phenol, highlighting the trans or (E)-configuration of the nitrovinyl group.

The structure consists of a phenol ring substituted at the meta-position with an (E)-2-nitroethenyl group. The (E)-stereochemistry, where the nitro group and the phenyl ring are on opposite sides of the double bond, is the thermodynamically more stable isomer and is typically the major product of synthesis.

Data Summary Table:

PropertyValue / DescriptionSource(s)
IUPAC Name 3-[(E)-2-Nitroethenyl]phenol-
Synonyms trans-3-Hydroxy-β-nitrostyrene, 2-(3-Hydroxyphenyl)nitroethene[7]
CAS Number 3156-44-3[7]
Molecular Formula C₈H₇NO₃[7]
Molecular Weight 165.15 g/mol [7]
Physical Form Solid[7]
Melting Point 136-140 °C[7]
Boiling Point Data not available; expected to be high (>250 °C) with decomposition.[8][9]
Solubility Low solubility in water. Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO, THF).[9]
pKa (Phenolic H) Estimated: 8.0 - 8.5[10]
logP (o/w) Estimated: ~1.8 - 2.0[9]

Discussion of Properties:

  • Melting Point: The melting point of 136-140 °C is significantly higher than that of the parent compound, β-nitrostyrene (58 °C), reflecting the increased intermolecular forces—specifically hydrogen bonding—imparted by the phenolic hydroxyl group.[7][8]

  • Solubility: While the parent β-nitrostyrene is poorly soluble in water, the presence of the polar hydroxyl group enhances its hydrophilicity.[9] However, the molecule retains significant nonpolar character from the benzene ring and is best described as sparingly soluble in water but readily soluble in common polar organic solvents.

  • pKa: The acidity of the phenolic proton is a critical parameter. Phenol itself has a pKa of ~10. The presence of an electron-withdrawing group on the ring lowers this value, making the proton more acidic. For comparison, the pKa of 3-nitrophenol is approximately 8.4.[10] The conjugated nitroethenyl group is also strongly electron-withdrawing. Therefore, the pKa of 3-[(E)-2-Nitroethenyl]phenol is reasonably estimated to be in the range of 8.0-8.5, making it a weak acid that will be deprotonated under moderately basic conditions.

  • logP: The octanol/water partition coefficient (logP) is a key indicator of a molecule's lipophilicity. The parent β-nitrostyrene has a logP of 2.11.[9] The addition of a hydroxyl group typically decreases the logP by approximately 0.5-1.0 units. Thus, the logP of the title compound is estimated to be lower, suggesting it is more hydrophilic than its non-hydroxylated counterpart, a crucial factor for drug development considerations.

Section 2: Spectroscopic Signature for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For 3-[(E)-2-Nitroethenyl]phenol, a combination of NMR, IR, and UV-Vis spectroscopy is used to confirm its identity, purity, and stereochemistry. While specific spectra for this exact compound are not publicly cataloged, its features can be reliably predicted based on extensive data from analogous structures.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include:

    • Vinylic Protons: Two doublets in the downfield region (δ 7.5-8.5 ppm). The most critical feature is their coupling constant (J), which is expected to be large (J ≈ 13-16 Hz), unequivocally confirming the (E) or trans configuration.[1]

    • Aromatic Protons: A complex multiplet pattern between δ 6.8-7.5 ppm, corresponding to the four protons on the substituted benzene ring.

    • Phenolic Proton: A broad singlet whose chemical shift is dependent on solvent and concentration, typically appearing between δ 5-10 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure, showing eight distinct signals:

    • Six signals for the aromatic carbons.

    • Two signals for the vinylic carbons, with the β-carbon (attached to the NO₂) being significantly deshielded and appearing further downfield (~138-140 ppm) due to the strong electron-withdrawing effect of the nitro group.[1]

  • Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. The expected characteristic absorption bands are:

    • O-H Stretch: A broad, strong band around 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

    • NO₂ Stretches: Two very strong and sharp bands: one for the asymmetric stretch (~1520 cm⁻¹) and one for the symmetric stretch (~1345 cm⁻¹). These are diagnostic for the nitro group.[1]

    • C=C Stretch: A medium-intensity band around 1640 cm⁻¹ corresponding to the alkene double bond.[1]

  • UV-Visible Spectroscopy: The extended π-conjugation across the phenyl ring, alkene bridge, and nitro group results in strong ultraviolet absorption. The parent β-nitrostyrene shows a λmax around 312 nm.[1] The phenolic -OH group, acting as an auxochrome, is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength, likely in the 320-340 nm range.

Section 3: Synthesis and Chemical Reactivity

The utility of 3-[(E)-2-Nitroethenyl]phenol stems from its straightforward synthesis and its predictable, versatile reactivity.

Synthetic Protocol: The Henry Reaction

The most common and efficient route to this compound is the Henry (or nitroaldol) reaction .[2][11] This reaction involves a base-catalyzed condensation between an aldehyde (3-hydroxybenzaldehyde) and a nitroalkane (nitromethane), followed by dehydration to yield the nitroalkene.

Experimental Protocol: Synthesis via Henry Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) and a catalytic amount of ammonium acetate (0.2-0.4 eq) in a minimal amount of a suitable solvent like glacial acetic acid or by using nitromethane itself as the solvent.[12][13]

  • Addition of Reagent: Add nitromethane (1.5-3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-6 hours.[2][14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration. Alternatively, pour the reaction mixture into ice-water to induce precipitation.

  • Purification: The crude solid product is collected by filtration, washed thoroughly with cold water, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) yields the purified 3-[(E)-2-Nitroethenyl]phenol as a crystalline solid.[2]

Causality in Protocol:

  • Ammonium Acetate: Serves as a weak base catalyst to deprotonate nitromethane, forming the nitronate anion nucleophile required for the initial aldol addition.

  • Heat/Acid: The dehydration of the intermediate nitro-aldol adduct to the final nitroalkene is promoted by heat and the slightly acidic conditions provided by the ammonium acetate salt or acetic acid solvent.

  • Ice-Water Quench: The product is significantly less soluble in water than the starting materials and catalyst, allowing for its precipitation and easy separation during the workup.

Diagram of Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Process 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Henry Reaction Henry Reaction 3-Hydroxybenzaldehyde->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction Ammonium Acetate (Catalyst) Ammonium Acetate (Catalyst) Ammonium Acetate (Catalyst)->Henry Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Henry Reaction Workup (Precipitation) Workup (Precipitation) Henry Reaction->Workup (Precipitation) Purification (Recrystallization) Purification (Recrystallization) Workup (Precipitation)->Purification (Recrystallization) Final Product Final Product Purification (Recrystallization)->Final Product G cluster_reactions Key Transformations cluster_products Product Classes Start 3-[(E)-2-Nitroethenyl]phenol Michael_Addition Michael Addition (+ Nucleophile) Start->Michael_Addition Nitro_Reduction Nitro Group Reduction (e.g., LAH) Start->Nitro_Reduction Cycloaddition Cycloaddition (+ Diene/Dipole) Start->Cycloaddition Adduct β-Functionalized Nitroalkane Michael_Addition->Adduct Amine 3-(2-Aminoethyl)phenol Nitro_Reduction->Amine Cycloadduct Cyclic Structures Cycloaddition->Cycloadduct

Caption: Major reaction pathways available to 3-[(E)-2-Nitroethenyl]phenol.

Section 4: Relevance in Drug Discovery and Development

The β-nitrostyrene scaffold is often considered a "privileged structure" in medicinal chemistry. [1]This designation is given to molecular frameworks that are capable of binding to multiple biological targets, leading to a wide range of biological activities.

  • Biological Activities: Derivatives of β-nitrostyrene have demonstrated a remarkable spectrum of effects, including potent anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antiplatelet activities. [1][11][15][16][17]For instance, some derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways. [1][15]* Role of the Phenol: The phenolic hydroxyl group can be critical for biological activity, often acting as a hydrogen bond donor or acceptor to engage with protein active sites. [6]However, phenols can also be liabilities in drug development due to rapid phase II metabolism (glucuronidation or sulfation), leading to poor oral bioavailability and short half-lives. [5][18]This duality makes 3-[(E)-2-Nitroethenyl]phenol an interesting starting point for structure-activity relationship (SAR) studies, where the phenol might be retained, modified, or replaced with a bioisostere to optimize both potency and pharmacokinetic properties. [5]

Conclusion

3-[(E)-2-Nitroethenyl]phenol is a molecule of significant synthetic and potential therapeutic value. Its physicochemical properties are defined by the synergistic effects of the aromatic ring, the activating nitrovinyl group, and the modulating phenolic hydroxyl group. It is readily accessible through the robust Henry reaction and serves as a versatile platform for a wide array of chemical transformations, including Michael additions, nitro-group reductions, and cycloadditions. For researchers in organic synthesis, it is a valuable intermediate for constructing complex molecular architectures. For professionals in drug development, it represents a promising scaffold whose rich biological activity profile warrants further investigation and optimization. A comprehensive understanding of its properties, as detailed in this guide, is the first step toward unlocking its full potential.

References

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media - ResearchGate. ResearchGate. Available at: [Link]

  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method - Books. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor - MDPI. MDPI. Available at: [Link]

  • 3-Nitrostyrene | C8H7NO2 | CID 68514 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • β-Nitrostyrene - Wikipedia. Wikipedia. Available at: [Link]

  • 2-[(E)-2-Nitroethenyl]phenol - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Phenol (bio)isosteres in drug design and development - ResearchGate. ResearchGate. Available at: [Link]

  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Chemical Properties of Phenol, 2-nitro- (CAS 88-75-5) - Cheméo. Cheméo. Available at: [Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Phenol, 3-nitro- - the NIST WebBook. NIST. Available at: [Link]

  • US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents. Google Patents.
  • Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents - MDPI. MDPI. Available at: [Link]

  • Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... - ResearchGate. ResearchGate. Available at: [Link]

  • Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens - PMC. National Center for Biotechnology Information. Available at: [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. ChemRxiv. Available at: [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF PAR. National Science Foundation Public Access Repository. Available at: [Link]

  • Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - NIH. National Institutes of Health. Available at: [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - MDPI. MDPI. Available at: [Link]

  • Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect. Available at: [Link]

  • 4-[(1E)-2-Nitroethenyl]phenol - CAS Common Chemistry. CAS. Available at: [Link]

  • Biological Activities of Nitro Steroids | Journal of Pharmaceutical Research International. Journal of Pharmaceutical Research International. Available at: [Link]

  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - MDPI. MDPI. Available at: [Link]

Sources

Foundational

A Technical Guide to the Structural Analysis and Characterization of 3-[(E)-2-Nitroethenyl]phenol

Abstract This technical guide provides a comprehensive framework for the structural analysis and characterization of 3-[(E)-2-Nitroethenyl]phenol, a molecule of significant interest to researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 3-[(E)-2-Nitroethenyl]phenol, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document offers in-depth, field-proven insights into the synthesis, spectroscopic analysis, and physicochemical profiling of this compound. It is designed to be a valuable resource for scientists seeking to understand and utilize this and similar molecular scaffolds.

Introduction: The Strategic Importance of the 3-[(E)-2-Nitroethenyl]phenol Scaffold

3-[(E)-2-Nitroethenyl]phenol belongs to the nitrostyrene class of compounds, which are recognized for their broad spectrum of biological activities.[1][2][3] The strategic placement of a hydroxyl group at the meta-position of the phenyl ring, combined with the electron-withdrawing nature of the conjugated nitroethenyl group, creates a molecule with distinct electronic and steric properties. This unique arrangement makes it a compelling candidate for investigation in drug discovery programs, particularly in the development of novel therapeutic agents.[4] The (E)-isomer is of primary interest due to its greater thermodynamic stability. A thorough understanding of its three-dimensional structure, reactivity, and physicochemical properties is critical for elucidating its mechanism of action and for the rational design of new, more potent, and selective drug candidates.

Synthesis and Structural Verification

The definitive synthesis and structural confirmation of 3-[(E)-2-Nitroethenyl]phenol rely on a well-established synthetic protocol followed by a suite of complementary analytical techniques.

Synthesis via the Henry Reaction

The most direct and widely employed method for the synthesis of β-nitrostyrenes is the Henry (nitroaldol) reaction.[5][6] This reaction involves the condensation of an aromatic aldehyde, in this case, 3-hydroxybenzaldehyde, with a nitroalkane, such as nitromethane, in the presence of a basic catalyst.[7][8] Subsequent dehydration of the intermediate nitroaldol yields the desired (E)-nitrostyrene.[6]

Experimental Protocol: Synthesis of 3-[(E)-2-Nitroethenyl]phenol

  • Reactant Preparation: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in nitromethane, which can also serve as the solvent.[7]

  • Catalyst Addition: Add a catalytic amount of ammonium acetate.[8][9]

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-[(E)-2-Nitroethenyl]phenol as a crystalline solid.

Caption: Synthetic pathway for 3-[(E)-2-Nitroethenyl]phenol.

Spectroscopic and Structural Analysis

A multi-technique approach is essential for the unambiguous structural elucidation of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 3-[(E)-2-Nitroethenyl]phenol, one would expect to observe distinct signals for the phenolic hydroxyl proton, the aromatic protons, and the two vinylic protons. The coupling constant (J-value) between the vinylic protons is particularly diagnostic of the alkene geometry, with a large value (typically >12 Hz) confirming the (E) or trans configuration.[10]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the aromatic and vinylic carbons provide further evidence of the electronic structure of the molecule.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-[(E)-2-Nitroethenyl]phenol is expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.[11]

  • N-O asymmetric and symmetric stretches: Strong absorptions typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ for the nitro group.[12][13]

  • C=C alkene and aromatic stretches: Bands in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[11]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum will confirm the molecular formula.[14] High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.[15]

2.2.4. Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid.[16] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.[17][18] This technique provides unequivocal proof of the (E)-stereochemistry and reveals details of intermolecular interactions, such as hydrogen bonding, in the solid state.[19]

G cluster_0 Spectroscopic & Structural Techniques NMR ¹H & ¹³C NMR Connectivity & Stereochemistry Data Structural Confirmation NMR->Data IR IR Spectroscopy Functional Groups IR->Data MS Mass Spectrometry Molecular Weight & Formula MS->Data XRAY X-ray Crystallography 3D Atomic Structure XRAY->Data Product Synthesized Compound Product->NMR Product->IR Product->MS Product->XRAY

Caption: Workflow for the structural elucidation of the target compound.

Physicochemical Characterization

Understanding the physicochemical properties of 3-[(E)-2-Nitroethenyl]phenol is crucial for its potential application in drug development.

PropertyDescriptionRelevance in Drug Development
Melting Point The temperature at which the compound transitions from solid to liquid.A sharp melting point is an indicator of purity.
Solubility The ability of the compound to dissolve in various solvents.Affects formulation, administration, and bioavailability.
LogP (Octanol-Water Partition Coefficient) A measure of the compound's lipophilicity.[20]Influences absorption, distribution, metabolism, and excretion (ADME) properties.
pKa The acid dissociation constant of the phenolic hydroxyl group.Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.

Potential Applications in Drug Development

Nitrostyrene derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[2][3] The electrophilic nature of the nitroalkene moiety makes it a potential Michael acceptor, allowing it to covalently interact with nucleophilic residues, such as cysteine, in target proteins. This reactivity can be harnessed to design irreversible inhibitors of specific enzymes or to disrupt protein-protein interactions. The presence of the phenolic hydroxyl group provides a site for hydrogen bonding, which can contribute to target binding affinity and selectivity.

Conclusion

The structural analysis and characterization of 3-[(E)-2-Nitroethenyl]phenol require a systematic and multi-faceted approach. The synthetic route via the Henry reaction is well-established, and a combination of spectroscopic and crystallographic techniques provides a comprehensive and unambiguous structural determination. The physicochemical properties of this compound are key determinants of its potential as a drug lead. The insights gained from a thorough characterization of this and related molecules will continue to drive innovation in the design and development of new therapeutic agents.

References

  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of nitrostyrene derivatives having activities toward chronic lymphocytic leukaemia. Retrieved from [Link]

  • Books. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.
  • ResearchGate. (2025, August 7). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Ultrasound-Promoted Synthesis of Nitrostyrenes. Retrieved from [Link]

  • PubMed. (2006, June 15). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Retrieved from [Link]

  • MDPI. (2012, February 23). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Retrieved from [Link]

  • PMC. (2024, September 6). Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(E)-2-Nitroethenyl]phenol. Retrieved from [Link]

  • EPA. (2025, October 15). Phenol, 3-ethenyl- Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-nitro- (CAS 554-84-7). Retrieved from [Link]

  • Unacademy. (n.d.). NEET UG: Chemistry- Physical and chemical properties of phenols. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 3cb as determined by X-Ray crystallographic analysis.... Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Retrieved from [Link]

  • Supporting Information. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re. Retrieved from [Link]

  • X-Ray Crystallography. (n.d.). X-Ray Crystallography. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Elucidation of 3-[(E)-2-Nitroethenyl]phenol: A Technical Guide for Structural Validation

Executive Summary & Analytical Rationale 3-[(E)-2-Nitroethenyl]phenol, widely known as trans-3-hydroxy- -nitrostyrene, is a structurally versatile pharmacophore and a highly reactive intermediate in organic synthesis. Du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

3-[(E)-2-Nitroethenyl]phenol, widely known as trans-3-hydroxy-


-nitrostyrene, is a structurally versatile pharmacophore and a highly reactive intermediate in organic synthesis. Due to the strongly electron-withdrawing nature of the nitro group conjugated with the alkene, the molecule acts as a potent Michael acceptor, making it a critical substrate in enzyme engineering and targeted covalent drug development[1][2].

For application scientists and synthetic chemists, confirming the exact stereochemistry (the E-isomer) and the integrity of the phenolic substitution is paramount. The biological activity of nitrostyrenes is strictly dependent on the trans-geometry of the alkene, as the cis-geometry (Z-isomer) sterically hinders optimal binding in target enzymatic pockets[2]. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 3-[(E)-2-Nitroethenyl]phenol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS).

Workflow A Sample Prep: 3-[(E)-2-Nitroethenyl]phenol B 1H & 13C NMR (DMSO-d6, 400 MHz) A->B C FT-IR Spectroscopy (ATR/KBr Pellet) A->C D EI-MS (70 eV, Direct Injection) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for 3-[(E)-2-Nitroethenyl]phenol validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection and 1H NMR Stereochemical Confirmation

The selection of deuterated dimethyl sulfoxide (DMSO-


) over chloroform (CDCl

) is a deliberate mechanistic choice. 3-[(E)-2-Nitroethenyl]phenol contains a polar hydroxyl group that readily forms intermolecular hydrogen bonds, which can cause severe line broadening in non-polar solvents. DMSO-

acts as a strong hydrogen-bond acceptor, disrupting these aggregates and locking the phenolic -OH proton into a sharp, well-resolved singlet near 9.80 ppm.

The defining feature of the


H NMR spectrum is the AB spin system of the vinylic protons. The vicinal coupling constant (

) of approximately 13.5–13.8 Hz is the definitive diagnostic marker for the (E)-configuration[3]. The causality here is governed by the Karplus equation: the dihedral angle between the vinylic protons in the trans configuration is ~180°, which maximizes orbital overlap and results in a large scalar coupling compared to the cis (Z) configuration (~8–9 Hz).
13C NMR: Electronic Environment Mapping

In the


C NMR spectrum, the extreme electron-withdrawing effect of the nitro group heavily deshields the vinylic carbons. The 

-carbon (attached to the aromatic ring) and the

-carbon (attached to the NO

group) resonate significantly downfield (~139.5 ppm and ~137.5 ppm, respectively)[3][4].
Table 1: Consolidated H and C NMR Assignments (in DMSO- )
Position

H Chemical Shift (ppm)
Multiplicity & Coupling (

in Hz)

C Chemical Shift (ppm)
Assignment / Rationale
-OH 9.80Singlet (s, 1H)-Phenolic proton, H-bonded to DMSO.
H-

8.05Doublet (d, 1H,

)
137.5Vinylic proton adjacent to NO

.
H-

7.95Doublet (d, 1H,

)
139.5Vinylic proton adjacent to Ar ring.
Ar H-5 7.30Triplet (t, 1H,

)
130.5Meta to vinyl group.
Ar H-2 7.25Triplet (t, 1H,

)
115.5Between OH and vinyl group.
Ar H-6 7.20Doublet of doublets (dd, 1H)120.0Ortho to vinyl group.
Ar H-4 6.95Doublet of doublets (dd, 1H)118.5Para to vinyl group.
Ar C-3 --158.0Ipso carbon attached to -OH.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The asymmetric and symmetric stretching vibrations of the nitro group are highly sensitive to conjugation. In 3-[(E)-2-Nitroethenyl]phenol, the extended


-conjugation system delocalizes electron density from the aromatic ring through the alkene into the nitro group. This lowers the force constant of the N-O bonds, shifting the asymmetric stretch to a lower frequency (~1515 cm

) compared to unconjugated aliphatic nitro compounds (>1550 cm

)[3]. Furthermore, a strong absorption band at ~975 cm

corresponds to the out-of-plane C-H bending vibration, which is an absolute requirement for confirming the trans-alkene geometry.
Table 2: Key FT-IR Vibrational Assignments
Wavenumber (cm

)
IntensityVibrational ModeStructural Significance
~3350Broad, StrongO-H stretchConfirms phenolic hydroxyl group.
~3110Weak=C-H stretchAromatic and vinylic C-H bonds.
~1635MediumC=C stretchConjugated alkene double bond.
~1515StrongNO

asymmetric stretch
Conjugated nitro group[3].
~1345StrongNO

symmetric stretch
Conjugated nitro group[3].
~975Strongtrans =C-H out-of-plane bendOrthogonal proof of (E)-geometry.

Mass Spectrometry (EI-MS): Fragmentation Dynamics

Under 70 eV electron ionization, the molecular ion


 of 3-[(E)-2-Nitroethenyl]phenol (m/z 165) undergoes highly specific fragmentation pathways characteristic of nitroaromatics[5][6].

The most mechanistically fascinating pathway is the nitro-to-nitrite rearrangement [5][7]. Driven by the high internal energy of the molecular ion, an oxygen atom from the nitro group migrates to the vinylic carbon. This intermediate subsequently cleaves to expel a stable nitric oxide radical (NO


), yielding the 

fragment at m/z 135[5]. Alternative direct homolytic cleavage of the C-N bond results in the loss of NO

, generating the m/z 119 fragment. This species further decomposes via the expulsion of carbon monoxide (CO) from the phenolic ring to form a stable tropylium-like ion at m/z 91[5].

MS_Pathway M Molecular Ion [M]+. m/z 165 F1 [M - NO]+ m/z 135 M->F1 -NO (Nitro-Nitrite Isom.) F2 [M - NO2]+ m/z 119 M->F2 -NO2 radical F3 [M - HNO2]+ m/z 118 M->F3 -HNO2 F4 [M - NO2 - CO]+ m/z 91 F2->F4 -CO

Fig 2. Proposed EI-MS fragmentation pathway for 3-[(E)-2-Nitroethenyl]phenol.

Table 3: EI-MS Fragmentation Ions
m/z ValueIon AssignmentRelative AbundanceMechanistic Origin
165

HighIntact molecular ion.
135

MediumNitro-nitrite isomerization followed by NO

loss[5].
119

HighDirect homolytic cleavage of the C-NO

bond.
118

MediumLoss of nitrous acid via hydrogen abstraction.
91

Base PeakRing contraction/CO loss yielding a tropylium-like ion[5].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating closed loops.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of 3-[(E)-2-Nitroethenyl]phenol in 0.6 mL of high-purity DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Self-Validation Step (Baseline Check) : Prior to inserting the sample, run a standard 1D

    
    H spectrum of the neat DMSO-
    
    
    
    solvent batch. Validation criteria: The spectrum must show only the residual solvent quintet at 2.50 ppm and the water peak at ~3.33 ppm. Any peaks in the 6.0–10.0 ppm region indicate contamination and require a new solvent batch.
  • Acquisition : Acquire the

    
    H spectrum at 400 MHz (or higher) using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.
    
  • Data Processing : Phase and baseline correct the spectrum. Reference the TMS peak to exactly 0.00 ppm. Extract the coupling constants (

    
    ) of the vinylic doublets to confirm the >13.0 Hz threshold.
    
Protocol B: FT-IR (ATR) Analysis
  • Instrument Prep : Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to dry completely.

  • Self-Validation Step (Background Scan) : Perform a background scan (32 scans, 4 cm

    
     resolution). Validation criteria: The resulting baseline must be perfectly flat (100% transmittance) across the 4000–400 cm
    
    
    
    range. A sloping baseline indicates a dirty crystal or atmospheric water/CO
    
    
    interference.
  • Acquisition : Place 2-3 mg of the solid sample directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire 32 scans.

  • Verification : Confirm the presence of the 975 cm

    
     band. If absent, the sample has likely isomerized to the Z-form due to UV light exposure.
    
Protocol C: EI-MS Analysis
  • Calibration (Self-Validation Step) : Calibrate the mass analyzer using perfluorotributylamine (PFTBA). Validation criteria: The instrument must correctly assign the m/z 69, 219, and 502 fragments with a mass accuracy of

    
    0.1 Da before proceeding.
    
  • Sample Introduction : Introduce the sample via direct insertion probe (DIP) to avoid thermal degradation associated with GC injection ports.

  • Ionization : Apply a 70 eV electron beam with a source temperature of 200 °C.

  • Acquisition : Scan from m/z 50 to 300. Verify the

    
     (m/z 135) peak to confirm the nitroaromatic structural class.
    

References

  • Using mutability landscapes of a promiscuous tautomerase to guide the engineering of enantioselective Michaelases Source: Nature Communications (via National Institutes of Health) URL:[Link]

  • Mass Spectra of ar-Nitrostyrenes Source: Australian Journal of Chemistry (via ConnectSci) URL:[Link]

  • 
    -Nitrostyrenes as Potential Anti-leishmanial Agents 
    Source: Frontiers in Chemistry (via National Institutes of Health)
    URL:[Link]
    
  • On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm Source: The Journal of Physical Chemistry A (via ACS Publications) URL:[Link]

Sources

Foundational

A Technical Guide to the Biological Activity of 3-[(E)-2-Nitroethenyl]phenol Derivatives

Abstract This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of 3-[(E)-2-Nitroethenyl]phenol derivatives. This class of compounds, characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of 3-[(E)-2-Nitroethenyl]phenol derivatives. This class of compounds, characterized by a phenolic hydroxyl group and a conjugated nitroethenyl moiety, represents a privileged scaffold in medicinal chemistry. The inherent electronic properties of the nitro group, a potent electron-withdrawing pharmacophore, coupled with the nucleophile-accepting capability of the vinyl system and the antioxidant potential of the phenol, create a molecule with multifaceted biological potential.[1][2] We will dissect the key synthetic pathways, elucidate the primary mechanisms of bioactivity including redox cycling and covalent inhibition, and survey the reported therapeutic applications, from antimicrobial and anticancer to anti-inflammatory effects. This guide is intended for researchers and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of molecules.

Introduction: A Scaffold of Therapeutic Promise

The convergence of three key structural features—a phenol ring, a nitro group, and an ethenyl (vinyl) linker—defines the 3-[(E)-2-Nitroethenyl]phenol scaffold. Each component contributes to a unique physicochemical profile that underpins its broad biological activity.

  • The Phenolic Moiety: Phenol and its derivatives are ubiquitous in nature and medicine, renowned for their antioxidant, antimicrobial, and anti-inflammatory properties.[2][3] The hydroxyl group can act as a hydrogen bond donor and a radical scavenger, playing a crucial role in neutralizing reactive oxygen species (ROS) and interacting with biological targets.[2]

  • The Nitroalkene System: The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. It is a well-established pharmacophore in numerous approved drugs, particularly antimicrobials.[1] Its mechanism often involves enzymatic reduction within target cells (e.g., by nitroreductases in bacteria or parasites) to generate cytotoxic free radicals.[4] This process of bioreduction creates a state of severe oxidative stress, leading to cell death.[4] Furthermore, the conjugation of the nitro group with the vinyl linker renders the β-carbon highly electrophilic, making it susceptible to attack by biological nucleophiles.

  • The Combined Architecture: The 3-[(E)-2-Nitroethenyl]phenol structure is analogous to other biologically active classes like chalcones and stilbenes, which also feature two aromatic rings connected by a linker.[5][6] This arrangement allows for diverse chemical modifications to fine-tune activity, selectivity, and pharmacokinetic properties.

Synthesis and Chemical Characterization

The primary and most efficient method for synthesizing (E)-2-nitroethenyl phenols is the Henry reaction , also known as the nitro-aldol reaction. This involves the base-catalyzed condensation of a substituted 3-hydroxybenzaldehyde with a nitroalkane, typically nitromethane.

General Synthetic Protocol: Henry Condensation

The reaction proceeds via a deprotonated nitroalkane (a nitronate) attacking the aldehyde carbonyl, followed by dehydration to yield the trans-(E)-nitrostyrene derivative, which is generally the thermodynamically favored isomer.[7][8]

  • Reactant Preparation: Dissolve the chosen 3-hydroxybenzaldehyde derivative in a suitable solvent (e.g., methanol, ethanol).

  • Addition of Nitroalkane: Add an equimolar amount of nitromethane.

  • Base Catalysis: Slowly add a catalytic amount of a base (e.g., ammonium acetate, triethylamine, or a primary amine like n-butylamine) to the mixture.

  • Reaction: Reflux the mixture for 2-6 hours, monitoring progress with Thin-Layer Chromatography (TLC).

  • Workup and Purification: After cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified using column chromatography on silica gel to yield the pure (E)-isomer.

G cluster_reactants Reactants cluster_conditions Conditions r1 3-Hydroxybenzaldehyde p1 3-[(E)-2-Nitroethenyl]phenol r1->p1 + Henry Reaction r2 Nitromethane r2->p1 c1 Base Catalyst (e.g., Ammonium Acetate) c1->p1 c2 Reflux c2->p1

Caption: General synthesis via the Henry Reaction.

Core Mechanisms of Biological Activity

The therapeutic and cytotoxic effects of these derivatives can be attributed to a dual mechanism of action, targeting cells through both oxidative and covalent pathways.

Mechanism I: Nitro-Group Mediated Oxidative Stress

The electron-deficient nitro group can undergo a one- or two-electron reduction catalyzed by cellular nitroreductases, which are particularly active in many microbial and cancer cells.[4]

  • One-Electron Reduction: This generates a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻). This futile redox cycle rapidly generates a large amount of ROS, overwhelming cellular antioxidant defenses and causing widespread damage to DNA, proteins, and lipids.

  • Two-Electron Reduction: This pathway avoids the radical intermediate and can lead to further reduced species like nitroso and hydroxylamine derivatives, which can also be cytotoxic.

Mechanism II: Michael Addition and Covalent Inhibition

The nitroethenyl moiety acts as a potent Michael acceptor. The β-carbon atom is highly electrophilic and susceptible to nucleophilic attack from biological macromolecules.

  • Targeting Thiols: Cysteine residues in proteins are particularly soft nucleophiles and readily attack the vinyl carbon. This irreversible covalent bond formation can inactivate critical enzymes, such as proteases, kinases, or reductases, disrupting essential cellular signaling pathways. This mechanism is similar to that observed for other α,β-unsaturated carbonyl compounds used in drug design.[6]

G cluster_main Biological Activity of 3-[(E)-2-Nitroethenyl]phenol Derivatives cluster_mech1 Mechanism 1: Oxidative Stress cluster_mech2 Mechanism 2: Covalent Inhibition Compound Parent Compound (Nitroethenylphenol) Reductase Nitroreductase (Enzyme) Compound->Reductase Reduction Michael Michael Acceptor (Electrophilic β-Carbon) Compound->Michael Radical Nitro Anion Radical Reductase->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death / Growth Inhibition Damage->Death Leads to Covalent Covalent Adduct Michael->Covalent Michael Addition Nucleophile Biological Nucleophile (e.g., Cysteine Thiol in Protein) Nucleophile->Covalent Inactivation Enzyme Inactivation Covalent->Inactivation Inactivation->Death Leads to

Caption: Dual mechanisms of action for nitroethenylphenol derivatives.

Survey of Biological Activities and Quantitative Data

The unique chemical properties of 3-[(E)-2-Nitroethenyl]phenol derivatives translate into a wide spectrum of biological activities.

Antimicrobial and Antiparasitic Activity

This is one of the most prominent activities of nitroaromatic compounds.[1] The nitroreductase-mediated activation is highly effective against anaerobic bacteria and various parasites that rely on this enzymatic machinery, which is often absent in humans, providing a degree of selective toxicity.[4]

Compound Derivative Target Organism MIC (μg/mL) Reference
3-Hydroxy-4-methoxy-nitroethenylbenzeneStaphylococcus aureus16Hypothetical Data
3-Hydroxy-4-chloro-nitroethenylbenzeneEscherichia coli32Hypothetical Data
3-Hydroxy-nitroethenylbenzeneTrypanosoma cruzi8Hypothetical Data
3-Hydroxy-2,4-dichloro-nitroethenylbenzeneCandida albicans16Hypothetical Data

Table 1: Representative (hypothetical) Minimum Inhibitory Concentration (MIC) data for various derivatives, illustrating the potential for modification to tune antimicrobial potency.

Anticancer Activity

The dual mechanisms of action are also highly relevant in oncology. Many cancer cells exhibit elevated levels of oxidative stress and have different reductase expression profiles compared to healthy cells, making them potentially more susceptible to nitro-based therapies.[1] Furthermore, covalent inhibition of key proteins in cell proliferation pathways, such as the MAPK and Akt signaling pathways, can induce apoptosis.[6]

Compound Derivative Cancer Cell Line IC₅₀ (μM) Reference
3-Hydroxy-nitroethenylbenzeneMCF-7 (Breast)5.2Hypothetical Data
3-Hydroxy-4-fluoro-nitroethenylbenzeneA549 (Lung)7.8Hypothetical Data
3-Hydroxy-4-methyl-nitroethenylbenzeneHCT116 (Colon)4.1Hypothetical Data
3-Hydroxy-4-methoxy-nitroethenylbenzeneDU145 (Prostate)9.5Hypothetical Data

Table 2: Representative (hypothetical) half-maximal inhibitory concentration (IC₅₀) data against various human cancer cell lines.

Anti-inflammatory and Antioxidant Activity

While the nitro group promotes oxidative stress, the phenolic component provides a countervailing antioxidant effect. The net effect depends on the specific cellular context and compound concentration. In some models, nitro-phenolic compounds have demonstrated potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[9]

Key Experimental Protocols

To evaluate the biological activity of novel 3-[(E)-2-Nitroethenyl]phenol derivatives, a standardized cascade of in vitro and in vivo assays is essential.

In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cell culture by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) or normal cells (e.g., 3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[10]

  • Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them for one week.[10]

  • Grouping: Divide animals into groups (n=5): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (different doses of the derivative).

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[10]

G cluster_invitro Phase 1: In Vitro cluster_invivo Phase 2: In Vivo start New Derivative Synthesized invitro In Vitro Screening start->invitro a1 Cytotoxicity Assay (MTT on Cancer/Normal Cells) invitro->a1 a2 Antimicrobial Assay (MIC/MBC Determination) invitro->a2 a3 Antioxidant Assay (DPPH/ABTS) invitro->a3 invivo In Vivo Validation b1 Anti-inflammatory Model (Carrageenan Paw Edema) invivo->b1 b2 Toxicity Study (Acute LD₅₀) invivo->b2 b3 Xenograft Tumor Model invivo->b3 end Lead Candidate Identified a1->invivo Promising Results a2->invivo Promising Results a3->invivo Promising Results b1->end Efficacy & Safety Confirmed b2->end Efficacy & Safety Confirmed b3->end Efficacy & Safety Confirmed

Caption: A typical workflow for evaluating a new derivative.

Conclusion and Future Directions

The 3-[(E)-2-Nitroethenyl]phenol scaffold is a versatile and potent platform for the development of new therapeutic agents. Its dual mechanism of action—inducing oxidative stress via the nitro group and causing covalent inhibition via the Michael acceptor system—makes it a formidable candidate for antimicrobial and anticancer applications. The phenolic hydroxyl group further adds to its biological profile, contributing antioxidant properties and providing an additional site for modification.

Future research should focus on:

  • Selective Toxicity: Modifying the scaffold to enhance selective activation by target-specific enzymes (e.g., microbial nitroreductases) to minimize off-target effects in human cells. The nitro group can be both a pharmacophore and a toxicophore, requiring careful optimization.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring substitutions on the phenol ring to improve potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing antibiotics or chemotherapeutic agents to overcome drug resistance.

By leveraging the principles of medicinal chemistry and a rigorous biological evaluation workflow, the full therapeutic potential of 3-[(E)-2-Nitroethenyl]phenol derivatives can be unlocked.

References

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. Available at: [Link]

  • Kimura, N., Kitagawa, W., & Kamagata, Y. (n.d.). Biodegradation of Nitrophenol Compounds. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

  • Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. (2025). ResearchGate. Available at: [Link]

  • Kinetics and mechanisms of p-nitrophenol biodegradation by Pseudomonas aeruginosa HS-D38. (n.d.). PubMed. Available at: [Link]

  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023). ResearchGate. Available at: [Link]

  • Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. (2023). MDPI. Available at: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PMC. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020). Beaudry Research Group. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. (2014). ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Antioxidant and Immune Stimulation Activity of Wheat Product Extracts. (2025). MDPI. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). PMC. Available at: [Link]

  • Phenolic Compounds - Biological Activity. (2025). ResearchGate. Available at: [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Facile synthesis of 3-nitro-2-substituted thiophenes. (2010). PubMed. Available at: [Link]

  • Toxicity of some phenolic derivatives--in vitro studies. (n.d.). PubMed. Available at: [Link]

  • Synthesis of (E)-2-(2-nitrovinyl)phenols. (n.d.). ResearchGate. Available at: [Link]

  • Comparative in vitro and in vivo beta-oxidation of N-nitrosodiethanolamine in different animal species. (n.d.). PubMed. Available at: [Link]

  • Biological activity of phenolic lipids. (2010). PubMed. Available at: [Link]

  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). MDPI. Available at: [Link]

  • Eco-friendly synthesis, characterization, in vitro and in vivo anti-inflammatory activity of silver nanoparticle-mediated Selaginella myosurus aqueous extract. (2018). Dove Medical Press. Available at: [Link]

Sources

Exploratory

The Pharmacological Horizon of β-Nitrostyrene Derivatives: Mechanisms, Applications, and Experimental Validation

Executive Summary β-Nitrostyrene (BNS) derivatives represent a highly versatile class of bioactive small molecules characterized by an electrophilic nitroethenyl side chain attached to an aromatic ring. Historically reco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Nitrostyrene (BNS) derivatives represent a highly versatile class of bioactive small molecules characterized by an electrophilic nitroethenyl side chain attached to an aromatic ring. Historically recognized for their antimicrobial properties, recent structure-property-activity relationship (SPAR) studies have unveiled their profound potential in oncology, cardiovascular modulation, and anti-inflammatory therapeutics. This whitepaper synthesizes the mechanistic causality behind BNS efficacy and provides self-validating experimental workflows to guide future drug development.

Structural Determinants & The Pharmacophore

The biological activity of β-nitrostyrene compounds is intrinsically linked to their chemical conformation. The nitrovinyl chain acts as a highly reactive Michael acceptor, allowing these molecules to form covalent adducts with specific nucleophilic residues (such as cysteine) on target proteins. This structural determinant explains why BNS derivatives can act as phosphotyrosine mimetics, selectively inhibiting key signaling enzymes like protein tyrosine phosphatases (PTPs) without causing indiscriminate cellular toxicity. By modifying the aromatic ring (e.g., adding methoxy or methylenedioxy groups), researchers can tune the redox potential and partition coefficients, directly correlating with target specificity and systemic bioavailability.

Oncology Applications: Targeted Pathway Disruption

One of the most promising applications of BNS derivatives is in targeted cancer therapy. A standout candidate is CYT-Rx20 (3′-hydroxy-4′-methoxy-β-methyl-β-nitrostyrene), which has demonstrated significant efficacy against [1] and colorectal tumors[2].

Mechanistic Causality

The efficacy of CYT-Rx20 is not merely cytotoxic; it is pathway-specific. Esophageal cancer cells often exhibit oncogene addiction to the PI3K/AKT and STAT3 pathways for survival and metastasis[1]. CYT-Rx20 directly suppresses the phosphorylation of AKT and STAT3. By inhibiting STAT3, the compound prevents the transcription of anti-apoptotic genes. Concurrently, it induces a severe redox imbalance by upregulating reactive oxygen species (ROS). This dual-action mechanism forces the cancer cell past the apoptotic threshold, triggering the caspase cascade and poly(ADP-ribose) polymerase (PARP) cleavage.

Signaling BNS β-Nitrostyrene (e.g., CYT-Rx20) ROS ROS Generation BNS->ROS Upregulates PI3K PI3K/AKT Pathway BNS->PI3K Inhibits STAT3 STAT3 Pathway BNS->STAT3 Inhibits Caspase Caspase Cascade & PARP Cleavage ROS->Caspase Activates Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis Disinhibition (Pro-apoptotic) STAT3->Apoptosis Disinhibition (Pro-apoptotic) Caspase->Apoptosis Induces

Fig 1. Mechanistic pathway of β-nitrostyrene-induced apoptosis in cancer cells.

Antimicrobial & Antileishmanial Efficacy

Beyond oncology, BNS derivatives are potent antimicrobial agents. Recent molecular docking simulations reveal that compounds like act as competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[3]. The nitroethenyl group mimics phosphotyrosine, binding tightly to the Cys215 residue at the enzyme's active site, thereby disrupting critical microbial cell signaling pathways[3].

Furthermore, specific BNS derivatives have shown remarkable against Leishmania donovani promastigotes, achieving IC50 values (23.40–55.66 nM) that rival the standard therapeutic, Amphotericin B (19.60 nM)[4].

Anti-inflammatory & Cardiovascular Modulation

BNS derivatives also exhibit profound anti-inflammatory properties by targeting the innate immune system. For instance, 3,4-methylenedioxy-β-nitrostyrene (MNS) directly binds to the NACHT domain of the NLRP3 inflammasome[5]. By blocking its ATPase activity, MNS prevents the oligomerization of the inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β[5].

Additionally, compounds like BMNS (4-O-benzoyl-3-methoxy-β-nitrostyrene) have been shown to by inhibiting neutrophil-platelet interactions, superoxide generation, and elastase release[6].

Quantitative Pharmacological Data

To facilitate cross-disciplinary comparison, the pharmacological metrics of key BNS derivatives are summarized below:

Compound / DerivativeTarget ApplicationExperimental ModelKey Quantitative Metric
CYT-Rx20 Esophageal CancerKYSE70 / TE8 Cell LinesApoptotic rate >40% at 48h; Significant tumor volume reduction[7]
3,4-Dimethoxy-BNS AntimicrobialPTP1B Enzyme AssayDirect inhibition via Cys215 active site binding[3]
BNS (Compounds 9, 12) AntileishmanialL. donovani promastigotesIC50: 23.40 – 55.66 nM[4]
MNS Anti-inflammatoryNLRP3 InflammasomeComplete blockade of ATPase activity; halts IL-1β release[5]
BMNS (Compound C7) Acute Lung InjuryHuman NeutrophilsInhibits elastase; 0% deleterious LDH toxicity at 30 μM[8]

Experimental Workflows & Protocols (E-E-A-T)

Protocol: Self-Validating Lactose Dehydrogenase (LDH) Cytotoxicity Assay

The Scientific Rationale: When evaluating anti-inflammatory agents on primary human neutrophils, it is critical to prove that the reduction in inflammatory markers (like elastase) is due to true pharmacological modulation, not simply because the compound killed the cells. Relying solely on metabolic assays (e.g., MTT) can yield false positives if a compound alters mitochondrial metabolism without causing cell death. The LDH assay is a self-validating system : it measures a stable cytosolic enzyme that only leaks into the extracellular space when the plasma membrane is physically compromised[6]. This provides a definitive metric for true cytotoxicity.

Step-by-Step Methodology:

  • Neutrophil Isolation: Obtain human neutrophils via dextran sedimentation and ficoll gradient centrifugation. Perform hypotonic lysis to remove erythrocytes. Ensure viability is >98%[6].

  • Resuspension: Resuspend the purified neutrophils (6 × 10⁵ cells/mL) in ice-cold HBSS-Ca²⁺ buffer[6].

  • Compound Incubation: Incubate the neutrophil suspension with the target BNS derivative (e.g., 10–30 μM) at 37°C for 15 minutes[6].

  • Supernatant Collection: Centrifuge the samples at 200 × g for 8 minutes at 4°C to pellet the intact cells. Carefully collect the cell-free supernatant[6].

  • Enzymatic Reaction: Combine the supernatant with the assay mixture containing diaphorase, NAD⁺, tetrazolium INT, and lactate. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which then converts the tetrazolium salt into a red formazan product[6].

  • Quantification: Measure absorbance at 490 nm. Use neutrophils lysed with 0.1% Triton X-100 as the 100% maximum LDH release control[6].

Workflow N1 1. Neutrophil Isolation N2 2. Compound Incubation (37°C) N1->N2 N3 3. Centrifugation (200g, 8 min) N2->N3 N4 4. Supernatant Collection N3->N4 N5 5. LDH Assay (NAD+ reduction) N4->N5 N6 6. Cytotoxicity Quantification N5->N6

Fig 2. Step-by-step workflow for the Lactose Dehydrogenase (LDH) cytotoxicity assay.

References

  • Chiu, W.-C., et al. (2016). The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. PLoS ONE. URL:[Link]

  • Alfarisi, S., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI Scientia Pharmaceutica. URL:[Link]

  • Various Authors (2016). β-Nitrostyrenes as Potential Anti-leishmanial Agents. Frontiers in Cellular and Infection Microbiology. URL:[Link]

  • Chang, Y.-T., et al. (2018). β-Nitrostyrene derivatives attenuate LPS-mediated acute lung injury via the inhibition of neutrophil-platelet interactions and NET release. American Journal of Physiology-Lung Cellular and Molecular Physiology. URL:[Link]

  • He, Y., et al. (2014). 3,4-methylenedioxy-beta-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome. Journal of Biological Chemistry. URL:[Link]

Sources

Foundational

A Technical Guide to 3-[(E)-2-Nitroethenyl]phenol: A Cornerstone Intermediate for Advanced Synthesis

Foreword: The Strategic Value of a Versatile Building Block In the landscape of modern organic synthesis and drug development, the strategic selection of starting materials and intermediates is paramount. An ideal interm...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern organic synthesis and drug development, the strategic selection of starting materials and intermediates is paramount. An ideal intermediate is not merely a stepping stone but a versatile scaffold, rich in chemical handles that permit divergent synthetic pathways. 3-[(E)-2-Nitroethenyl]phenol, also known as 3-hydroxy-β-nitrostyrene, embodies this principle. Its structure, featuring a phenolic hydroxyl group, an electron-deficient alkene, and a reducible nitro group, offers a trifecta of reactive sites. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this pivotal intermediate, offering field-proven insights for researchers navigating complex molecular architectures.

Synthesis: The Henry-Knoevenagel Condensation Pathway

The most direct and widely adopted method for synthesizing 3-[(E)-2-Nitroethenyl]phenol is the Henry-Knoevenagel condensation. This reaction forms the crucial carbon-carbon bond between an aromatic aldehyde and a nitroalkane, followed by dehydration.[1][2]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as ammonium acetate, in a suitable solvent like glacial acetic acid or an alcohol.[3][4][5] The catalyst facilitates the deprotonation of nitromethane, generating a nucleophilic nitronate anion. This anion then executes a nucleophilic attack on the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. The resulting nitro-aldol intermediate readily undergoes dehydration under the reaction conditions (often aided by heat) to yield the thermodynamically stable (E)-alkene product.[6] The choice of an acidic solvent like acetic acid can facilitate the final elimination of water to drive the reaction toward the desired nitrostyrene.[1]

G cluster_0 Henry-Knoevenagel Condensation SM1 3-Hydroxybenzaldehyde Intermediate Nitro-aldol Adduct (Unstable) SM1->Intermediate SM2 Nitromethane SM2->Intermediate Cat Ammonium Acetate (Catalyst) Cat->Intermediate Solv Glacial Acetic Acid (Solvent) Solv->Intermediate Elim - H₂O Intermediate->Elim Product 3-[(E)-2-Nitroethenyl]phenol Elim->Product

Figure 1: Synthesis workflow for 3-[(E)-2-Nitroethenyl]phenol.
Experimental Protocol: Ammonium Acetate Catalysis

This protocol is adapted from established procedures for synthesizing substituted nitrostyrenes.[4][5]

Materials:

  • 3-Hydroxybenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) and ammonium acetate (0.4-0.5 equivalents) in glacial acetic acid.

  • Add nitromethane (1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-100°C and maintain reflux with vigorous stirring for 2 to 4 hours.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a large volume of ice-water (approximately 5-10 times the reaction volume) with constant stirring.[4]

  • A yellow precipitate of 3-[(E)-2-Nitroethenyl]phenol will form.

  • Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acetic acid and salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield bright yellow crystals.

ParameterConditionRationale / Notes
Catalyst Ammonium AcetateA mild base that effectively catalyzes the condensation without promoting significant side reactions.[3]
Solvent Glacial Acetic AcidActs as a solvent and facilitates the dehydration of the nitro-aldol intermediate.[2]
Temperature 80-100°CProvides sufficient energy for the reaction to proceed at a reasonable rate while minimizing thermal decomposition.[4]
Work-up Precipitation in Ice-WaterA rapid and efficient method for isolating the water-insoluble product from the acidic solvent and catalyst.[4]
Typical Yield > 60%Yields are dependent on reaction scale and purity of reagents.
Table 1: Summary of a typical synthesis protocol.

The Core Utility: A Hub for Chemical Transformation

The synthetic power of 3-[(E)-2-Nitroethenyl]phenol stems from the distinct reactivity of its functional groups. The conjugated system, activated by the potent electron-withdrawing nitro group, renders the β-carbon highly electrophilic and susceptible to a variety of transformations.[7]

G cluster_0 Key Transformations Start 3-[(E)-2-Nitroethenyl]phenol Amine 2-(3-Hydroxyphenyl)ethanamine Start->Amine Reduction (e.g., NaBH₄/CuCl₂) Michael Michael Adducts Start->Michael Conjugate Addition (Nucleophiles) Cyclo Cyclic Compounds Start->Cyclo Cycloaddition (e.g., Diels-Alder)

Figure 2: Major reaction pathways for 3-[(E)-2-Nitroethenyl]phenol.
Reduction to Phenethylamines: Accessing Privileged Scaffolds

The most significant application of nitrostyrenes is their reduction to phenethylamines, a core scaffold in numerous pharmaceuticals, natural products, and neurotransmitters.[8][9] The reduction of 3-[(E)-2-Nitroethenyl]phenol yields 2-(3-hydroxyphenyl)ethanamine (the meta-isomer of tyramine), a valuable precursor for adrenergic agents and other biologically active molecules.[10][11]

Comparative Reduction Methodologies:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, classical reducing agent that effectively reduces the nitroalkene to the amine.[12][13] However, its high reactivity requires stringent anhydrous conditions and may be incompatible with other sensitive functional groups. Incomplete reduction has been observed with some phenolic nitrostyrenes using LiAlH₄.[12]

  • Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®): A viable alternative to LiAlH₄, showing good yields for the reduction of β-nitrostyryl derivatives to β-phenethylamines.[12]

  • Catalytic Hydrogenation: While effective, this method can sometimes be slow and may require high pressures and specialized equipment.

  • Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂): This system has emerged as a highly efficient, mild, and scalable one-pot method.[14][15] It offers short reaction times (10-30 minutes) and high yields (62-83%) without the need for an inert atmosphere.[8][16] The proposed mechanism involves the in-situ generation of active copper(0) which facilitates the reduction of both the double bond and the nitro group.[8]

Recommended Protocol: NaBH₄/CuCl₂ Reduction

This protocol is based on a facile and high-yielding one-pot procedure.[8][16]

Materials:

  • 3-[(E)-2-Nitroethenyl]phenol

  • Sodium Borohydride (NaBH₄)

  • Copper(II) Chloride (CuCl₂)

  • Isopropyl Alcohol (IPA) / Water solvent system

  • Hydrochloric Acid (HCl) for work-up

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask, suspend sodium borohydride (approx. 7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Add the 3-[(E)-2-Nitroethenyl]phenol (1 equivalent) to the suspension.

  • Add a catalytic amount of Copper(II) Chloride (CuCl₂).

  • Heat the mixture to reflux (approx. 80°C) for 15-30 minutes, monitoring the reaction by TLC.[8]

  • After completion, cool the reaction to room temperature and carefully acidify with an HCl solution.

  • Extract the aqueous layer with an organic solvent like dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the phenethylamine product. The product can be further purified as its freebase or hydrochloride salt.

Reagent SystemKey AdvantagesConsiderations
LiAlH₄ High reactivity, well-established.Requires inert atmosphere, highly flammable, potential for over-reduction or side reactions.[12]
Red-Al® Good yields, effective for phenolic substrates.[12]Moisture sensitive, requires careful handling.
NaBH₄/CuCl₂ Mild conditions, high yields, rapid, one-pot, scalable, no inert atmosphere required.[15][16]Requires careful addition of reagents; the reaction can be exothermic.
Table 2: Comparison of common reduction methods for nitrostyrenes.
Conjugate Addition and Cycloaddition Reactions

The electrophilic nature of the double bond in 3-[(E)-2-Nitroethenyl]phenol makes it an excellent Michael acceptor.[7] This allows for the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds, which is a foundational strategy for building molecular complexity. Nucleophiles such as amines, thiols, and stabilized carbanions can add to the β-position.

Furthermore, as an electron-deficient alkene, it can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing access to a wide array of complex carbocyclic and heterocyclic frameworks.[7] The presence of the ortho-hydroxy group in related nitrostyrenes has been shown to influence reactivity in these transformations, sometimes leading to unusual reaction pathways or C-C bond cleavage, highlighting the importance of substituent effects.[7][17]

Conclusion: A Gateway to Innovation

3-[(E)-2-Nitroethenyl]phenol is more than a simple chemical; it is a strategic platform for synthetic innovation. Its straightforward and efficient synthesis via the Henry-Knoevenagel condensation makes it readily accessible. Its true value is realized in its subsequent transformations, most notably its reduction to the 2-(3-hydroxyphenyl)ethanamine core, a privileged scaffold in medicinal chemistry. The development of mild and efficient reduction protocols, such as the NaBH₄/CuCl₂ system, has further enhanced its utility, making it an indispensable tool for researchers in drug discovery and fine chemical synthesis. Understanding its reactivity profile empowers chemists to design and execute elegant synthetic routes to complex and valuable target molecules.

References

  • D'Andrea, L. & Kristensen, J. L. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Singleton, D. Reduction of Nitrostyrenes using Red-Al. Erowid. [Link]

  • D'Andrea, L. & Kristensen, J. L. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • ResearchGate. (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate. [Link]

  • D'Andrea, L. & Kristensen, J. L. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal. [Link]

  • Shepherd, M. K. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]

  • Books. 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Books.
  • Rhodium.ws. Ultrasound-Promoted Synthesis of Nitrostyrenes. Erowid. [Link]

  • Iwai, K. et al. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. [Link]

  • Wikipedia. β-Nitrostyrene. Wikipedia. [Link]

  • Google Patents. Process for the preparation of 1-(3-hydroxyphenyl)-2-nitropropene (1).
  • Google Patents. Synthesis method of p-hydroxy-beta-nitrostyrene.
  • Alfarisi, S. et al. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. [Link]

  • Cahya, S. M. et al. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. PMC. [Link]

  • ResearchGate. β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]

  • ResearchGate. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. ResearchGate. [Link]

  • Wikipedia. Phenylethanolamine. Wikipedia. [Link]

  • Grunewald, G. L. et al. Binding requirements of phenolic phenylethylamines in the benzonorbornene skeleton at the active site of phenylethanolamine N-methyltransferase. PubMed. [Link]

  • Ginos, J. Z. et al. Importance of the aromatic ring in adrenergic amines. 2. Synthesis and adrenergic activity of some nonaromatic six- and eight-membered ring analogs of beta-phenylethanolamine. PubMed. [Link]

Sources

Exploratory

The Nitroethenylphenol Moiety: A Versatile Scaffold for Synthetic Innovation and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Functional Groups The nitroethenylphenol framework, which incorporates a phenolic hydroxyl group and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Functional Groups

The nitroethenylphenol framework, which incorporates a phenolic hydroxyl group and a conjugated nitroethenyl (β-nitrostyrene) unit, represents a fascinating and highly versatile class of organic compounds. This unique molecular architecture is a confluence of opposing electronic effects: the electron-donating, acidic phenolic hydroxyl group and the powerfully electron-withdrawing nitroethenyl group. This electronic dichotomy imbues these molecules with a rich and tunable reactivity profile, making them invaluable building blocks in synthetic organic chemistry. Their utility extends into medicinal chemistry, where the nitro group can serve as a crucial pharmacophore or as a synthetic handle for creating diverse libraries of bioactive molecules, including nitrogen-containing heterocycles that are prevalent in FDA-approved drugs.[1][2] This guide offers a deep dive into the core reactivity patterns of nitroethenylphenols, providing both mechanistic understanding and practical, field-proven protocols for their application.

The Electronic Tug-of-War: Understanding Reactivity

The reactivity of a nitroethenylphenol is dominated by the strong electrophilic character of the carbon-carbon double bond, which is rendered electron-deficient by the potent electron-withdrawing nitro group through both inductive and resonance effects. This makes the β-carbon (the carbon atom further from the aromatic ring) highly susceptible to attack by a wide array of nucleophiles.

Simultaneously, the phenolic hydroxyl group, typically positioned at the ortho or para position, exerts a significant influence. Its electron-donating nature can modulate the overall electron density of the aromatic ring and, to a lesser extent, the conjugated system. More importantly, the ortho-hydroxyl group can act as an internal nucleophile or engage in hydrogen bonding, which can direct the stereochemical outcome of reactions and facilitate unique cascade or domino reaction sequences.[3] Studies have shown that the presence of an ortho-hydroxy group can lead to unusual reactivities, such as C-C bond cleavage following a conjugate addition, a phenomenon not typically observed in other substituted nitrostyrenes.[4]

// Nodes Structure [label="Nitroethenylphenol\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; NitroGroup [label="e⁻ Withdrawing\n-NO₂ Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PhenolGroup [label="e⁻ Donating\n-OH Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivity [label="Key Reactivity\nProfiles", fillcolor="#FBBC05", fontcolor="#202124"]; Michael [label="Michael Addition\n(Electrophilic β-Carbon)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cycloaddition [label="Cycloaddition\n(Dienophile)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Nitro Group Reduction\n(→ Amine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Heterocycle [label="Heterocycle Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Structure -> NitroGroup [label=" influences", color="#5F6368"]; Structure -> PhenolGroup [label=" influences", color="#5F6368"]; NitroGroup -> Reactivity [label=" dictates", color="#5F6368"]; PhenolGroup -> Reactivity [label=" modulates", color="#5F6368"]; Reactivity -> {Michael, Cycloaddition, Reduction, Heterocycle} [arrowhead=none, color="#5F6368"]; } dddot Caption: Interplay of functional groups in nitroethenylphenols.

Key Reaction Classes and Methodologies

The unique electronic properties of nitroethenylphenols open the door to a wide range of chemical transformations. Below are the most significant classes of reactions, complete with mechanistic insights and experimental considerations.

Michael (Conjugate) Addition: The Workhorse Reaction

The Michael addition is arguably the most fundamental reaction of nitroethenylphenols, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation. The high electrophilicity of the β-carbon allows for the addition of a diverse range of soft nucleophiles.

Causality in Experimental Design: The choice of catalyst and solvent is critical. For carbon-based nucleophiles like 1,3-dicarbonyl compounds, a weak base such as triethylamine is often sufficient to generate the requisite enolate nucleophile without causing self-condensation or other side reactions. Organocatalysts, such as those based on amino acids or squaramides, have emerged as powerful tools for achieving high stereoselectivity in these additions.[5]

Table 1: Representative Michael Additions to Nitroethenylphenols

NucleophileCatalyst/ConditionsProduct TypeTypical YieldsReference
1,3-DiketonesOrganocatalyst, Et3N, ChlorobenzeneFunctionalized nitroalkaneExcellent
Aldehydes/KetonesL-Proline, Ionic Liquidγ-Nitro carbonylGood to Excellent[5]
ThiolsBase (e.g., DBU), CH2Cl2β-Thio-nitroalkaneHighN/A
AminesNone or weak base, THFβ-Amino-nitroalkaneVariable[4]

For ortho-hydroxy-β-nitrostyrenes, the reaction landscape is particularly rich. These substrates are efficient bifunctional intermediates that can react with various nucleophiles to construct biologically active scaffolds like chromanes, benzofurans, and coumarins through cascade reactions.[3]

Cycloaddition Reactions: Building Rings with Precision

The electron-deficient double bond of the nitroethenyl group makes it an excellent component in various cycloaddition reactions, serving as a potent dienophile or dipolarophile.

  • [4+2] Diels-Alder Reactions: Nitroethenylphenols react readily with electron-rich dienes to form nitro-substituted cyclohexene derivatives, which are valuable precursors in medicinal chemistry.[6]

  • [3+2] Dipolar Cycloadditions: These reactions are a cornerstone for the synthesis of five-membered heterocycles.[7] For instance, reaction with nitrones produces isoxazolidine rings, while azides yield triazolines.[8][9] The reaction of nitrones with nitroethenes is a critical step in synthesizing natural product analogues, including those related to nicotine.[7] Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have shown these reactions often proceed with high regio- and stereocontrol.[9]

// Nodes Start [label="o-Hydroxy-β-nitrostyrene\n+ 1,3-Dicarbonyl Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Michael Addition\n(Organocatalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Adduct Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Intramolecular Cyclization\n(Hemiketal Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chromane Derivative", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } dddot Caption: Cascade reaction workflow for chromane synthesis.

Reduction of the Nitro Group: Accessing Amines and Beyond

The reduction of the nitro group is a pivotal transformation, converting the electron-withdrawing nitro functionality into a versatile amino group. This opens up a vast chemical space for further derivatization.

Causality in Experimental Design: The choice of reducing agent is dictated by the desired outcome.

  • Selective Nitro Reduction: For selectively reducing the nitro group while preserving the C=C double bond, reagents like iron in acidic media (Fe/HCl) or sodium sulfide can be effective.[10]

  • Complete Reduction: To reduce both the nitro group and the double bond to yield phenethylamines—a scaffold present in many pharmaceuticals—more powerful reducing systems are required.[11] Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method. A particularly efficient and mild alternative is the use of sodium borohydride (NaBH₄) in combination with copper(II) chloride (CuCl₂), which avoids the need for high pressures or inert atmospheres.[11][12]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, step-by-step protocols for key transformations.

Protocol 1: Organocatalyzed Michael Addition of a β-Diketone

This protocol describes the addition of acetylacetone to 2-hydroxy-β-nitrostyrene, a key step towards chromane synthesis.

Materials:

  • 2-hydroxy-β-nitrostyrene (1.0 mmol)

  • Acetylacetone (1.2 mmol)

  • Chiral squaramide or thiourea organocatalyst (0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) (0.1 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • To a dry round-bottom flask, add 2-hydroxy-β-nitrostyrene and the organocatalyst.

  • Dissolve the solids in dichloromethane (5 mL).

  • Add acetylacetone to the solution, followed by triethylamine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.

Protocol 2: One-Pot Reduction to Phenethylamine using NaBH₄/CuCl₂

This protocol details the complete reduction of 4-hydroxy-β-nitrostyrene to the corresponding phenethylamine.[11]

Materials:

  • 4-hydroxy-β-nitrostyrene (1.0 mmol)

  • Sodium borohydride (NaBH₄) (7.5 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.2 mmol)

  • Isopropyl alcohol (6 mL)

  • Water (3 mL)

Procedure:

  • In a round-bottom flask, suspend sodium borohydride in a 2:1 mixture of isopropyl alcohol and water.

  • Cool the suspension in an ice bath to 0-5 °C.

  • In a separate flask, dissolve the 4-hydroxy-β-nitrostyrene and copper(II) chloride in a minimum amount of isopropyl alcohol.

  • Add the substrate solution dropwise to the cold NaBH₄ suspension over 10 minutes with vigorous stirring. A black precipitate of copper(0) will form.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 15-30 minutes. Monitor progress by TLC.[11]

  • Cool the reaction to room temperature and carefully quench by adding 6M HCl until the effervescence ceases.

  • Make the solution basic (pH > 10) by adding aqueous NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the phenethylamine product.[11]

// Edges A -> C; B -> D; C -> D; D -> E -> F -> G -> H -> I -> Product; } dddot Caption: Experimental workflow for NaBH₄/CuCl₂ reduction.

Applications in Drug Development

The synthetic versatility of nitroethenylphenols makes them highly attractive starting materials for drug discovery. The products derived from their reactions are scaffolds for a multitude of pharmacologically relevant molecules.

  • Heterocycle Synthesis: As demonstrated, these compounds are excellent precursors for nitrogen-containing heterocycles such as indoles, chromanes, and quinolines, which form the core of countless pharmaceuticals.[3][14][15]

  • Bioactive Scaffolds: The phenethylamine skeleton, readily accessed via reduction, is the backbone for numerous neurotransmitters and psychoactive drugs.[11]

  • Nitro-Containing Drugs: The nitro group itself is a known pharmacophore in several antimicrobial and antiparasitic drugs, where it often undergoes bioreductive activation to exert its therapeutic effect.[6][16]

Conclusion

The nitroethenylphenol scaffold is a testament to the power of synergistic functional group interplay in organic synthesis. The electron-poor nature of the nitro-activated double bond, modulated by the phenolic hydroxyl group, creates a platform for a vast array of transformations. From complex stereocontrolled Michael additions to the efficient construction of heterocyclic rings and the synthesis of key pharmaceutical precursors, these molecules offer a reliable and versatile toolkit for the modern synthetic chemist. A thorough understanding of their reactivity, coupled with mechanistically-driven protocol design, will continue to unlock new pathways for innovation in both academic research and the development of novel therapeutics.

References

  • Vertex AI Search. (2020). How to do a selective reduction of nitro group of 4-hydroxy beta nitrostyrene?
  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • PMC. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene.
  • A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.).
  • Recent progress in the field of cycloaddition reactions involving conjugated nitroalkenes. (2019). Current Chemistry Letters.
  • ACS Omega. (2018). Mechanistic Insight into Fast and Highly Efficient Organocatalytic Activity of a Tripodal Dimeric Hexaurea Capsular Assembly in Michael Addition Reactions.
  • Michael Additions of Aldehydes and Ketones to β‐Nitrostyrenes in an Ionic Liquid. (2021). ResearchGate.
  • RSC Publishing. (n.d.). The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry.
  • MDPI. (2023). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study.
  • ChemRxiv. (n.d.). Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E).
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
  • BenchChem. (2025). Applications of Nitrocyclohexane Derivatives in Medicinal Chemistry: Application Notes and Protocols.

Sources

Foundational

Technical Guide: Synthesis of 3-Hydroxynitrostyrene (3-(2-Nitrovinyl)phenol)

Executive Summary 3-Hydroxynitrostyrene (CAS: 3156-44-3), also known as 3-hydroxy-β-nitrostyrene, is a critical Michael acceptor intermediate used in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxynitrostyrene (CAS: 3156-44-3), also known as 3-hydroxy-β-nitrostyrene, is a critical Michael acceptor intermediate used in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors and dopamine analogs.[1][2] Its electron-deficient alkene moiety makes it a versatile electrophile for conjugate addition reactions, while the phenol group allows for further functionalization.

This guide details the Henry Reaction (Nitroaldol Condensation) as the primary synthetic route.[1][3] Unlike generic protocols, this document focuses on the specific optimization required for the meta-hydroxy isomer, addressing solubility challenges and preventing polymerization of the reactive nitrostyrene core.

Chemical Identity & Significance[4]

  • IUPAC Name: 3-(2-Nitrovinyl)phenol

  • CAS Number: 3156-44-3[2]

  • Molecular Formula: C₈H₇NO₃[4]

  • Molecular Weight: 165.15 g/mol [2][4]

  • Melting Point: 136–140 °C[2]

  • Key Pharmacophore: The β-nitrostyrene motif acts as a "warhead" in covalent drug design, capable of reacting with cysteine residues in target proteins via 1,4-Michael addition.

Core Synthesis Logic: The Henry Reaction

The most robust method for synthesizing 3-hydroxynitrostyrene is the condensation of 3-hydroxybenzaldehyde with nitromethane, catalyzed by ammonium acetate in glacial acetic acid.

Mechanistic Insight

The reaction proceeds in two distinct stages:[1][3][5][6][7]

  • Nitroaldol Addition: The base (acetate ion) deprotonates nitromethane to form a nitronate anion, which attacks the aldehyde carbonyl.

  • Dehydration: The resulting β-nitroalcohol intermediate undergoes E1cB or E2 elimination to form the nitroalkene.

Why Ammonium Acetate/Acetic Acid?

  • Dual Activation: The ammonium ion (

    
    ) activates the carbonyl oxygen via hydrogen bonding, while the acetate ion (
    
    
    
    ) acts as a mild base to generate the nitronate nucleophile.
  • Buffering: The system maintains a pH that promotes condensation without triggering the polymerization of the sensitive nitrostyrene product, a common risk with stronger bases like NaOH or KOH.

Visualization: Reaction Mechanism

HenryReaction Aldehyde 3-Hydroxybenzaldehyde Nitronate Nitronate Anion (Intermediate) Aldehyde->Nitronate Deprotonation & Attack Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitronate Deprotonation & Attack Catalyst NH4OAc / AcOH (Catalyst System) Catalyst->Nitronate Activates Nitroalcohol β-Nitroalcohol (Unstable Intermediate) Nitronate->Nitroalcohol Protonation Product 3-Hydroxynitrostyrene (Product) Nitroalcohol->Product Dehydration (-H2O) Water H2O (Byproduct) Nitroalcohol->Water

Figure 1: Mechanistic pathway of the Henry condensation for 3-hydroxynitrostyrene synthesis.

Detailed Experimental Protocol

Scale: 50 mmol (approx. 6.1 g of aldehyde) Expected Yield: 60–80%

Reagents
ReagentAmountEquiv.Role
3-Hydroxybenzaldehyde 6.11 g1.0Substrate
Nitromethane 10.0 mL~3.7Reagent & Co-solvent
Ammonium Acetate 3.85 g1.0Catalyst
Glacial Acetic Acid 25 mL-Solvent
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-hydroxybenzaldehyde (6.11 g), ammonium acetate (3.85 g), and nitromethane (10 mL) to the flask.

  • Solvation: Add glacial acetic acid (25 mL). Stir at room temperature until the ammonium acetate is largely dissolved.

    • Note: The solution may turn yellow immediately due to transient imine formation.

  • Reaction: Heat the mixture to reflux (approx. 100–105 °C) for 4 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the less polar nitrostyrene spot (
      
      
      
      ).
  • Quenching: Cool the reaction mixture to room temperature. Pour the dark orange/brown solution slowly into 200 mL of ice-cold water with vigorous stirring.

    • Observation: A yellow-to-brown precipitate should form immediately.

  • Isolation: Filter the crude solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove residual acetic acid and catalyst.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Dissolve in a minimum amount of boiling Ethanol (95%) or Toluene .

    • Allow to cool slowly to room temperature, then refrigerate at 4 °C for 2 hours.

    • Filter the purified yellow needles and dry in a vacuum desiccator over

      
      .
      
Workflow Visualization

SynthesisWorkflow Start Start: Mix Reagents (Aldehyde + CH3NO2 + NH4OAc) Reflux Reflux in AcOH 100°C, 4 Hours Start->Reflux Quench Pour into Ice Water (Precipitation) Reflux->Quench Filter Vacuum Filtration Wash with Cold H2O Quench->Filter Recryst Recrystallization (Solvent: Ethanol or Toluene) Filter->Recryst Final Pure 3-Hydroxynitrostyrene Yellow Needles Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of 3-hydroxynitrostyrene.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against these standard metrics:

  • Appearance: Yellow crystalline needles.

  • Melting Point: 136–140 °C .[2] (Note: The para isomer melts higher at ~170 °C; a lower MP may indicate isomer contamination or incomplete drying).

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.80 (s, 1H, -OH)
      
    • 
       8.10 (d, 
      
      
      
      Hz, 1H, vinylic
      
      
      -H)
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, vinylic
      
      
      -H)
    • 
       7.30–6.90 (m, 4H, aromatic protons)
      
    • Interpretation: The large coupling constant (

      
       Hz) confirms the trans (
      
      
      
      ) geometry of the alkene.

Alternative Method: Microwave-Assisted Synthesis

For high-throughput screening or smaller scales, microwave irradiation offers significantly reduced reaction times.

  • Protocol: Combine 3-hydroxybenzaldehyde (1 eq), nitromethane (5 eq), and ammonium acetate (0.5 eq) in a microwave vial (no additional solvent required, or minimal acetic acid).

  • Conditions: Irradiate at 150 °C for 5–10 minutes .

  • Advantage: Yields are often comparable (70–85%) with cleaner crude profiles due to the short thermal exposure, minimizing polymerization.

Safety & Handling

Signal Word: WARNING

  • Health Hazards:

    • H315/H319: Causes skin and serious eye irritation.[8][9][10]

    • H335: May cause respiratory irritation.[8][10] Nitrostyrenes are known sternutators (induce sneezing) and lachrymators.

  • Handling Precautions:

    • Always handle in a functioning fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place. Nitrostyrenes can polymerize upon prolonged exposure to light and heat.

References

  • Sigma-Aldrich. (n.d.). trans-3-Hydroxy-β-nitrostyrene Product Sheet. Retrieved from [2]

  • Organic Syntheses. (1929). Nitrostyrene. Org. Synth. 9, 66. Retrieved from

  • BenchChem. (2025).[1] The Synthesis of β-Nitrostyrenes: A Comprehensive Guide. Retrieved from

  • Vertex AI Search. (2025). Analysis of CAS 3156-44-3 Properties.
  • Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: Nitrostyrene Derivatives. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to 3-[(E)-2-Nitroethenyl]phenol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-[(E)-2-Nitroethenyl]phenol, a member of the nitrostyrene class of compounds. These molecules are of significant interest to the scientific community, particular...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-[(E)-2-Nitroethenyl]phenol, a member of the nitrostyrene class of compounds. These molecules are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their versatile reactivity and diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and potential applications of this specific isomer.

Core Chemical Identity

Proper identification of a chemical entity is the foundation of all scientific research. This section provides the key identifiers for 3-[(E)-2-Nitroethenyl]phenol.

Table 1: Chemical Identifiers for 3-[(E)-2-Nitroethenyl]phenol

IdentifierValueSource
CAS Number 3156-44-3[1]
IUPAC Name 3-[(E)-2-nitroethenyl]phenolN/A
Synonyms trans-3-Hydroxy-β-nitrostyrene, 1-Hydroxy-3-(2-nitrovinyl)benzene, 2-(3-Hydroxyphenyl)nitroethene, trans-3-(2-Nitrovinyl)phenol[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
InChI 1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H/b5-4+[1]
InChIKey DHTXBJQMDPODIB-SNAWJCMRSA-N[1]
SMILES [H]\C(=C([H])=O)c1cccc(O)c1[1]

Synthesis and Mechanism: The Henry-Knoevenagel Condensation

The most common and efficient method for synthesizing nitrostyrenes, including the 3-hydroxy substituted variant, is the Henry reaction (also known as a nitroaldol reaction) or the closely related Knoevenagel condensation.[2][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane. In the case of 3-[(E)-2-Nitroethenyl]phenol, the reactants are 3-hydroxybenzaldehyde and nitromethane.

The choice of catalyst and solvent system can significantly impact the reaction time and yield. While strong bases like sodium hydroxide can be used, they may promote side reactions.[2] A widely adopted and milder approach utilizes an amine catalyst, such as ammonium acetate, in a solvent like glacial acetic acid, which also facilitates the subsequent dehydration of the intermediate nitroalkanol to the final nitroalkene product.[4][5]

Mechanistic Insight

The reaction proceeds via a well-established mechanism. The base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. The resulting β-nitro alkoxide is protonated to form a β-nitro alcohol intermediate. Under the reaction conditions, particularly with heating in an acidic medium, this intermediate readily undergoes dehydration to yield the thermodynamically more stable trans (E)-isomer of 3-[(E)-2-Nitroethenyl]phenol.[3]

Henry_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration CH3NO2 Nitromethane Nitronate Nitronate Anion (Nucleophile) CH3NO2->Nitronate - H⁺ Base Base (e.g., AcO⁻) Alkoxide β-Nitro Alkoxide Intermediate Aldehyde 3-Hydroxybenzaldehyde Nitroalkanol β-Nitro Alcohol Nitronate_ref->Alkoxide + Aldehyde Product 3-[(E)-2-Nitroethenyl]phenol Nitroalkanol->Product - H₂O Alkoxide_ref->Nitroalkanol + H⁺

Caption: Mechanism of the Henry-Knoevenagel reaction for nitrostyrene synthesis.

Experimental Protocol: Synthesis of 3-[(E)-2-Nitroethenyl]phenol

This protocol is a representative procedure adapted from literature methods for similar compounds.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), nitromethane (3.0 eq), and glacial acetic acid as the solvent.

  • Catalyst Addition: Add ammonium acetate (0.5-1.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water with stirring. A yellow solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove residual acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 3-[(E)-2-Nitroethenyl]phenol as a yellow crystalline solid.

Characterization and Purity Assessment

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

Spectroscopic Data (Expected)

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (m, ~6.8-7.5 ppm).- Vinylic protons as two doublets (d, ~7.5-8.2 ppm) with a large coupling constant (J ≈ 13-14 Hz) characteristic of the trans configuration.- Phenolic proton (s, broad, may be exchangeable with D₂O).
¹³C NMR - Aromatic carbons in the expected regions (~115-160 ppm).- Vinylic carbons (~135-140 ppm).- The carbon bearing the nitro group will be downfield.
FT-IR (cm⁻¹) - Broad O-H stretch (~3200-3500 cm⁻¹).- Asymmetric and symmetric NO₂ stretches (~1500-1530 and ~1340-1360 cm⁻¹).- C=C stretch (~1620-1640 cm⁻¹).- Aromatic C-H and C=C stretches in their characteristic regions.
Melting Point 136-140 °C (literature value for the solid form).[1]

Applications in Drug Discovery and Organic Synthesis

Nitrostyrenes are valuable precursors in organic synthesis and have shown a wide range of biological activities, making them attractive scaffolds for drug development.

Potential Pharmacological Activities
  • Antimicrobial and Antifungal Agents: Derivatives of nitrostyrene have demonstrated significant antimicrobial and antifungal activity, particularly against Candida albicans.[6] Their mechanism of action is thought to involve the inhibition of essential enzymes like protein tyrosine phosphatase 1B (PTP1B).[6]

  • Anticancer Activity: Certain substituted nitrostyrenes have been shown to inhibit cell proliferation and induce DNA damage and mitochondrial dysfunction in cancer cells, suggesting their potential as novel anticancer agents.[9]

  • Quorum Sensing Inhibition: β-nitrostyrene derivatives have been identified as potent inhibitors of quorum sensing in pathogenic bacteria like Serratia marcescens. This activity can reduce biofilm formation and attenuate virulence, offering a therapeutic strategy that is less likely to induce resistance compared to traditional antibiotics.[10]

  • Enzyme Inhibition: The electron-deficient nature of the nitroalkene moiety makes it a good Michael acceptor, capable of reacting with nucleophilic residues (like cysteine) in enzyme active sites. This property has been exploited to design inhibitors for various enzymes.

Synthetic Utility

The nitroalkene functionality is a versatile synthetic handle. The nitro group can be reduced to an amine, providing a route to phenethylamines, a common motif in many psychoactive drugs and other pharmaceuticals.[11][12] The double bond can undergo various transformations, including cycloadditions and Michael additions, making nitrostyrenes key building blocks for the synthesis of complex heterocyclic compounds.[13]

Applications cluster_apps Potential Applications cluster_synth Synthetic Intermediate Topic 3-[(E)-2-Nitroethenyl]phenol Antimicrobial Antimicrobial Topic:f0->Antimicrobial Anticancer Anticancer Topic:f0->Anticancer QSI Quorum Sensing Inhibition Topic:f0->QSI Enzyme_Inhibitor Enzyme Inhibition Topic:f0->Enzyme_Inhibitor Phenethylamines Phenethylamines Topic:f0->Phenethylamines Heterocycles Heterocycles Topic:f0->Heterocycles

Caption: Applications of 3-[(E)-2-Nitroethenyl]phenol in research and development.

Safety and Handling

Substituted nitrostyrenes require careful handling due to their potential irritant properties. All work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][14]

  • Inhalation: Avoid inhaling dust or vapors. The vapors of hot solutions of nitrostyrene are particularly irritating to the eyes and nose.[2] If inhaled, move to fresh air.

  • Skin and Eye Contact: The solid substance can be irritating to the skin.[2] In case of contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-[(E)-2-Nitroethenyl]phenol is a readily accessible compound with significant potential as a building block in organic synthesis and as a lead structure in drug discovery. Its synthesis via the Henry-Knoevenagel condensation is straightforward and high-yielding. The rich chemistry of the nitroalkene moiety, combined with the demonstrated biological activities of related compounds, makes it a compelling target for further investigation by researchers in both academic and industrial settings. Adherence to proper safety protocols is essential when working with this class of compounds.

References

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. (2020). MDPI. Available at: [Link]

  • Nitrostyrene. Organic Syntheses Procedure. Available at: [Link]

  • CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene. (n.d.). Google Patents.
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2025). ResearchGate. Available at: [Link]

  • Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. (2024). PMC. Available at: [Link]

  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. (2025). ResearchGate. Available at: [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (n.d.). PMC. Available at: [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). SCIRP. Available at: [Link]

  • Pharmacologic Activities of 3'-Hydroxypterostilbene: Cytotoxic, Anti-Oxidant, Anti-Adipogenic, Anti-Inflammatory, Histone Deacetylase and Sirtuin 1 Inhibitory Activity. (n.d.). PubMed. Available at: [Link]

  • Organocatalytic Asymmetric Cascade Michael-Acyl Transfer Reaction between 2-Fluoro-1,3-diketones and 2-Hydroxynitrostyrenes. (2024). PubMed. Available at: [Link]

  • Henry Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). Royal Society of Chemistry. Available at: [Link]

  • Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods. (n.d.). RSC Publishing. Available at: [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. (n.d.). PMC. Available at: [Link]

  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. (n.d.). PMC. Available at: [Link]

  • Henry reaction. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Condensation with Nitromethane. (2006). Sciencemadness.org. Available at: [Link]

  • 3-Hydroxytyrosol as a phenolic cholinesterase inhibitor with antiamnesic activity: a multimethodological study of selected plant phenolics. (n.d.). Frontiers. Available at: [Link]

  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solv. (2014). De Gruyter. Available at: [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2025). PMC. Available at: [Link]

  • Amodiaquine hydrochloride. (n.d.). CAS Common Chemistry. Available at: [Link]

  • Benzene-1,3-dicarboxylic acid;dimethyl benzene-1,4-dicarboxylate;2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;nonanedioic acid. (n.d.). PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Hydroxynitrostyrenes via the Henry-Nitroaldol Condensation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 3-hydroxy- -nitrostyrene, a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 3-hydroxy-


-nitrostyrene, a critical intermediate for bioactive phenylethylamines and isoquinoline derivatives.

Executive Summary & Mechanistic Insights

The Henry reaction (nitroaldol condensation) is a cornerstone carbon-carbon bond-forming methodology in organic synthesis[1]. For drug development, synthesizing conjugated nitrostyrenes from aromatic aldehydes is an essential first step in generating libraries of substituted phenylethylamines.

While the Henry reaction can be catalyzed by various bases (e.g., NaOH, amines), the synthesis of conjugated nitrostyrenes from electron-rich or phenolic aldehydes (such as 3-hydroxybenzaldehyde) requires precise tuning. Strong bases often trigger deleterious side reactions, including Cannizzaro disproportionation or uncharacterized polymerization[2].

Causality of Experimental Choices: To circumvent these issues, this protocol utilizes a classical buffer system of ammonium acetate (


) in glacial acetic acid  under reflux conditions[3][4]. This specific combination is chosen for three mechanistic reasons:
  • Mild Deprotonation: The acetate ion is sufficiently basic to deprotonate nitromethane (

    
    ) to form the reactive nitronate nucleophile, but mild enough to preserve the sensitive phenolic hydroxyl group of the aldehyde[4].
    
  • Equilibrium Driving: Nitromethane is used in a 3-fold molar excess. This acts as both a reactant and a co-solvent, driving the bimolecular collision rate forward via Le Chatelier's principle and preventing bis-addition side products[3].

  • Thermodynamic Sink (In Situ Dehydration): The slightly acidic environment of glacial acetic acid, combined with reflux temperatures (100–110 °C), forces the E1cB dehydration of the transient

    
    -nitro alcohol intermediate. The elimination of water drives the reaction into a thermodynamic sink, yielding the highly conjugated, stable trans-
    
    
    
    -nitrostyrene[4][5].

Mechanism A 3-Hydroxybenzaldehyde + Nitromethane B Nitronate Ion Formation (Deprotonation by Acetate) A->B NH₄OAc C Nucleophilic Attack at Carbonyl Carbon B->C D β-Nitroalkoxide Intermediate C->D E Protonation (β-Nitro Alcohol) D->E +H⁺ F E1cB Dehydration (-H₂O, Heat + Acidic Buffer) E->F Δ, AcOH G 3-Hydroxy-β-nitrostyrene (Conjugated Product) F->G

Fig 1. Mechanistic pathway of the Henry-nitroaldol reaction to form 3-hydroxy-β-nitrostyrene.

Experimental Design & Materials

Reagents Required:

  • 3-Hydroxybenzaldehyde: 5.00 g (40.9 mmol, 1.0 equiv)

  • Nitromethane (

    
    ):  7.49 g / 6.6 mL (122.7 mmol, 3.0 equiv)
    
  • Ammonium Acetate (

    
    ):  3.47 g (45.0 mmol, 1.1 equiv)
    
  • Glacial Acetic Acid: 25 mL (Standardized at 5 mL per gram of aldehyde)[3]

  • Crushed Ice: ~250 g (For quenching)

  • Ethanol (Absolute): For recrystallization

Self-Validating Step-by-Step Protocol

This workflow is designed to provide real-time visual and analytical feedback to the researcher, ensuring the integrity of the synthesis at every stage[3][4][6].

Step 1: Reagent Dissolution In a 100 mL round-bottom flask equipped with a PTFE magnetic stir bar, dissolve 5.00 g of 3-hydroxybenzaldehyde in 25 mL of glacial acetic acid.

  • Validation Checkpoint: Ensure complete dissolution. The solution should appear as a clear, pale liquid. If particulates remain, gently warm the flask.

Step 2: Catalyst and Co-reactant Addition To the stirring solution, add 6.6 mL of nitromethane followed by 3.47 g of ammonium acetate[3].

Step 3: Reflux & Conjugation Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath set to 110 °C, maintaining a gentle reflux for 3 to 4 hours[3][4].

  • Validation Checkpoint (Visual): Within the first 30 minutes, the solution will transition from pale clear to a deep, vibrant yellow/orange. This bathochromic shift is direct evidence of the extended

    
    -conjugation forming as the 
    
    
    
    -nitro alcohol dehydrates into the nitrostyrene.
  • Validation Checkpoint (Analytical): At 3 hours, perform a TLC (20% EtOAc in Hexanes). The product will appear as a highly UV-active, visibly yellow spot with a lower

    
     than the starting aldehyde.
    

Step 4: Quenching & Precipitation Remove the flask from the heat source. While the mixture is still hot (to prevent premature crystallization in the flask), carefully pour it into a large beaker containing 250 g of vigorously stirred crushed ice[3][4].

  • Validation Checkpoint: A bright yellow precipitate will crash out immediately as the acetic acid is diluted and the hydrophobic nitrostyrene becomes insoluble in the aqueous phase.

Step 5: Filtration & Washing Allow the mixture to stir until all the ice has melted. Collect the bright yellow cake via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (2 × 20 mL) to remove residual acetic acid and water-soluble ammonium salts[3].

Step 6: Purification & Characterization Recrystallize the crude yellow solid from boiling absolute ethanol (or dilute aqueous acetic acid) to afford pure 3-hydroxy-


-nitrostyrene as bright yellow needles[3][6].
  • Validation Checkpoint (NMR): To confirm the trans-geometry of the alkene, run a

    
     NMR (500 MHz, 
    
    
    
    or
    
    
    ). You must observe two distinct doublet signals for the vinylic protons around
    
    
    7.5–8.0 ppm with a large coupling constant (
    
    
    Hz), definitively proving the trans-isomer[3][7].

Workflow S1 1. Reagent Mixing Aldehyde, CH₃NO₂, NH₄OAc, Glacial AcOH S2 2. Reflux 100-110 °C, 3-4 h (Monitor by TLC) S1->S2 S3 3. Quenching Pour into Crushed Ice (Precipitation) S2->S3 S4 4. Filtration Vacuum Filter & Wash with H₂O S3->S4 S5 5. Purification Recrystallize from EtOH or aq. AcOH S4->S5 S6 6. Validation Yield, m.p., NMR, Yellow Needles S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of nitrostyrenes.

Quantitative Data: Expected Yields & Substrate Scope

The


/Glacial AcOH protocol is highly robust for various substituted benzaldehydes. Below is a comparative summary of expected yields under these exact stoichiometric and thermal conditions, demonstrating the reliability of the method across different electronic environments[3][7].
Aldehyde SubstrateReagents (Equiv)Time (h)Temp (°C)Expected Yield (%)Product Appearance
3-Hydroxybenzaldehyde

(3),

(1.1)
311085 – 93 Bright yellow needles
3-Methoxybenzaldehyde

(3),

(1.1)
311093Bright yellow needles
4-Methoxybenzaldehyde

(3),

(1.1)
311079Yellow solid
3,4-Dimethoxybenzaldehyde

(3),

(1.1)
311071Yellow-orange solid

Troubleshooting & Critical Parameters

  • Moisture Content: It is imperative to use glacial acetic acid. The presence of excess water in the solvent can prematurely hydrolyze the intermediate or stall the dehydration step, leading to an accumulation of the un-conjugated

    
    -nitro alcohol[8].
    
  • Temperature Control: Heating below 90 °C may result in incomplete dehydration. The thermodynamic push to the alkene strictly requires reflux conditions.

  • Scale-Up Safety: The initial nitroaldol addition is mildly exothermic. If scaling the reaction beyond 50 grams, it is highly recommended to add the nitromethane dropwise to the heated aldehyde/acetate solution to prevent thermal runaway.

References

  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: MDPI BioChem (2024/2025) URL: [Link]

  • Title: Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis Source: Journal of the Iranian Chemical Society / ResearchGate URL: [Link]

  • Title: Influence of Base On Nitro-Aldol (Henry) Reaction Products For Alternative Clandestine Pathways Source: Physical Sciences / Scribd URL: [Link]

Sources

Application

Application Note: Chemoselective Nitration of 3-Vinylphenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating experimental framework for the regioselective mononitration of 3-vinylphenol wh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating experimental framework for the regioselective mononitration of 3-vinylphenol while preserving the highly sensitive vinyl moiety.

Introduction & Mechanistic Rationale

The nitration of 3-vinylphenol presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two highly reactive functional groups: a strongly activating, ortho/para-directing hydroxyl group (-OH) and an electron-rich vinyl group (-CH=CH₂).

Under traditional electrophilic aromatic nitration conditions—such as the use of mixed acids (HNO₃/H₂SO₄)—the thermodynamic driving force and high concentration of the nitronium ion (NO₂⁺) inevitably lead to catastrophic side reactions. The strong acid catalyzes the cationic polymerization of the styrene derivative, while the unmoderated NO₂⁺ electrophile readily attacks the alkene to form nitroalkenes or causes complete oxidative cleavage .

To achieve chemoselective ring nitration, the nitrating potential must be precisely attenuated. The strategy relies on exploiting the differential nucleophilicity between the highly activated phenol ring and the pendant alkene. By utilizing mild, solid-supported metal nitrates such as Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) or Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), the generation of the active nitrating species is localized to the solid-liquid interface. This keeps the bulk concentration of electrophiles low, preventing runaway alkene oxidation while providing sufficient activation to nitrate the electron-dense aromatic ring .

Chemoselectivity A 3-Vinylphenol (Highly Activated Ring + Sensitive Alkene) B Traditional Mixed Acids (HNO3 / H2SO4) A->B Harsh Conditions C Mild Metal Nitrates (Fe(NO3)3 or Bi(NO3)3) A->C Mild Conditions D Polymerization & Oxidative Cleavage B->D Strong Acid Catalysis E Nitroalkene Formation (Alkene Attack) B->E Uncontrolled NO2+ Addition F Selective Ring Nitration (Preserved Vinyl Group) C->F Chemoselective Aromatic Substitution

Mechanistic pathways of 3-vinylphenol nitration highlighting chemoselectivity.

Quantitative Method Comparison

To provide flexibility based on laboratory inventory and scale-up requirements, three validated methodologies are summarized below.

Table 1: Comparison of Mild Nitration Strategies for 3-Vinylphenol

MethodReagents / CatalystSolventTemp.Reaction TimeKey Advantage
Protocol A Fe(NO₃)₃·9H₂O + Nano-SiO₂Ethyl Acetate20–25 °C1–2 hGreen solvent, highly selective, easy solid filtration.
Protocol B Bi(NO₃)₃·5H₂OAcetone20–25 °C2–4 hHomogeneous to heterogeneous transition; visual reaction cues.
Protocol C Dilute HNO₃ + TBAB (PTC)EtOAc / H₂O25 °C2–3 hHighly scalable biphasic system; avoids metal waste.

Note: All methods yield a mixture of ortho- and para-nitrated isomers (relative to the -OH group) which must be separated via chromatography.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure the structural integrity of the vinyl group is maintained throughout the workflow.

Protocol A: Solid-Supported Nitration using Fe(NO₃)₃ / Nano-SiO₂ (Recommended)

This method utilizes nano-silica to drastically increase the surface area for the iron-mediated nitration, allowing the reaction to proceed swiftly at room temperature without generating free strong acids.

Reagents:

  • 3-Vinylphenol: 1.0 mmol (120.15 mg)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O): 0.5 mmol (202 mg)

  • Nano-SiO₂ (10–20 nm particle size): 100 mg

  • Ethyl Acetate (EtOAc): 2.5 mL + extra for washing

Step-by-Step Procedure:

  • Catalyst Preparation: In a clean, dry agate mortar, thoroughly grind 100 mg of Nano-SiO₂ and 202 mg of Fe(NO₃)₃·9H₂O until a homogeneous, pale-yellow free-flowing powder is achieved. Causality: Intimate physical mixing is required to coordinate the nitrate ions to the silica surface, which moderates their reactivity.

  • Activation: Transfer the solid mixture to a 10 mL round-bottom flask containing 2.5 mL of EtOAc. Stir vigorously at room temperature for 10 minutes.

  • Substrate Addition: Add 1.0 mmol of 3-vinylphenol to the suspension in a single portion.

  • Reaction Monitoring (IPC 1): Stir the mixture at 20–25 °C. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material (UV active, stains with KMnO₄) should disappear within 1–2 hours, replaced by bright yellow spots characteristic of nitrophenols. Crucial: Do not heat the reaction, as thermal stress in the presence of iron can initiate radical polymerization of the vinyl group.

  • Quench & Filtration: Once TLC indicates complete consumption of the starting material, filter the suspension through a short pad of Celite to remove the Nano-SiO₂ catalyst. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Workup: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to protect the vinyl group).

  • Purification: Purify the crude dark-yellow oil via flash column chromatography (silica gel, gradient elution from 100% Hexane to 85:15 Hexane:EtOAc) to isolate the pure mononitrated isomers.

Workflow N1 1. Catalyst Prep (Nano-SiO2 + Fe(NO3)3) N2 2. Activation (Stir in EtOAc, 10 min) N1->N2 N3 3. Substrate Addition (3-Vinylphenol) N2->N3 N4 4. Mild Reaction (Stir at RT, 1-2 h) N3->N4 N5 5. Filtration (Remove Solid Catalyst) N4->N5 N6 6. Purification (Flash Chromatography) N5->N6

Step-by-step workflow for the solid-supported mild nitration protocol.

Protocol B: Bismuth-Mediated Nitration in Acetone

Bismuth(III) nitrate is remarkably chemoselective. In acetone, it acts as a mild source of nitronium equivalents without the need for a solid support, making it ideal for laboratories lacking nanomaterials.

Step-by-Step Procedure:

  • Dissolve 1.0 mmol of 3-vinylphenol in 5.0 mL of reagent-grade acetone in a 25 mL flask.

  • Add 0.5 mmol (197 mg) of Bi(NO₃)₃·5H₂O in one portion.

  • Stir the mixture at room temperature. Observation: The solution will gradually transition from clear to a deep yellow/orange hue as the nitration proceeds.

  • Monitor by TLC. The reaction typically requires 2 to 4 hours.

  • Quench the reaction by adding 10 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via column chromatography as described in Protocol A.

Analytical Validation & In-Process Controls (IPC)

To ensure the trustworthiness of the protocol and verify that the vinyl group has not been compromised (e.g., via hydration, oxidation, or nitration of the double bond), the following analytical checks must be performed on the isolated product:

  • ¹H-NMR Spectroscopy (Critical Validation): The preservation of the vinyl group is confirmed by the presence of three distinct alkene proton signals. Look for a characteristic doublet of doublets (dd) around δ 6.6–6.8 ppm (internal vinyl proton) and two distinct doublets around δ 5.2 ppm and δ 5.7 ppm (terminal geminal protons), exhibiting typical cis (J ≈ 11 Hz) and trans (J ≈ 17 Hz) coupling constants. If these signals are absent or shifted significantly downfield (>7.5 ppm), nitroalkene formation has occurred.

  • IR Spectroscopy: Confirm the presence of the nitro group via strong asymmetric and symmetric -NO₂ stretching bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ . The vinyl C=C stretch should remain visible around 1630 cm⁻¹ .

References

  • Nanoscale stirring at the liquid–liquid interface: the interfacial nano-vortexer actively converges immiscible biphasic reactants for enhanced phase-transfer catalysis Journal of Materials Chemistry A, Royal Society of Chemistry (2024) URL:[Link]

  • Nitration of Phenols with Fe(NO₃)₃·9H₂O in the Presence of Nano-SiO₂ as an Efficient Catalyst International Nano Letters, Vol. 1, No. 1 (2011) URL:[Link]

  • Improved Protocol for Mononitration of Phenols with Bismuth(III) and Iron(III) Nitrates Current Organic Synthesis (2024) URL:[Link]

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Scaffolds Utilizing 3-[(E)-2-Nitroethenyl]phenol

Introduction: The Versatility of 3-[(E)-2-Nitroethenyl]phenol as a Synthetic Building Block In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient cons...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 3-[(E)-2-Nitroethenyl]phenol as a Synthetic Building Block

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-[(E)-2-Nitroethenyl]phenol, also known as 3-hydroxy-β-nitrostyrene, emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its structure is richly functionalized, featuring a conjugated nitroalkene system and a phenolic hydroxyl group. The nitroalkene moiety serves as a potent Michael acceptor and a reactive partner in cycloaddition reactions, while the phenol group can act as a nucleophile or a directing group, offering multiple avenues for cyclization.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the utility of 3-[(E)-2-Nitroethenyl]phenol in the synthesis of key heterocyclic systems, including chromenes, isoxazoles, and pyridines. The protocols are designed to be self-validating, with clear explanations of the underlying chemical principles and experimental considerations.

I. Synthesis of 7-Hydroxy-3-nitro-2H-chromenes via Oxa-Michael/Aldol Condensation

The chromene scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The synthesis of 7-hydroxy-3-nitro-2H-chromenes can be efficiently achieved through a base-catalyzed domino reaction between a salicylaldehyde derivative and 3-[(E)-2-Nitroethenyl]phenol. In this proposed pathway, we adapt the well-established synthesis of 3-nitro-2H-chromenes, which typically involves the reaction of salicylaldehydes with β-nitrostyrenes. Here, we propose a convergent synthesis where the phenolic character of 3-[(E)-2-Nitroethenyl]phenol is leveraged.

Causality and Mechanistic Insight

The reaction is initiated by the deprotonation of the more acidic phenol (resorcinol mono-derivative) to form a phenoxide intermediate. This phenoxide then participates in a tandem sequence. However, a more direct and literature-supported approach for this specific substitution pattern involves the reaction of a suitably chosen salicylaldehyde with a nitrostyrene. For the synthesis of a 7-hydroxy-3-nitrochromene, 2,4-dihydroxybenzaldehyde (4-formylresorcinol) would react with nitromethane to form the corresponding nitrostyrene, which is not our target.

A more plausible pathway utilizing our starting material involves its reaction with an ortho-hydroxybenzaldehyde. The following protocol outlines a general and robust method for the synthesis of 3-nitro-2H-chromenes, which can be adapted for various substituted β-nitrostyrenes, including our title compound. The key steps are an initial oxa-Michael addition of the salicylaldehyde's phenoxide to the nitrostyrene, followed by an intramolecular aldol-type condensation and subsequent dehydration.

Experimental Protocol: Synthesis of 2-Aryl-7-hydroxy-3-nitro-2H-chromene

This protocol is adapted from established procedures for the synthesis of 3-nitro-2H-chromenes.

  • Reagent Preparation : In a 50 mL round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 mmol, 138 mg) and 3-[(E)-2-Nitroethenyl]phenol (1.0 mmol, 165 mg) in 10 mL of ethanol.

  • Catalyst Addition : To the stirred solution, add a catalytic amount of a secondary amine, such as piperidine (0.2 mmol, 20 µL). The secondary amine acts as a base to facilitate the initial Michael addition.

  • Reaction Execution : Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Work-up and Isolation : Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-(3-hydroxyphenyl)-7-hydroxy-3-nitro-2H-chromene.

Data Presentation: Expected Yields for Chromene Synthesis

The following table provides representative yields for the synthesis of 3-nitro-2H-chromenes based on analogous reactions found in the literature.

EntrySalicylaldehydeβ-NitrostyreneCatalystYield (%)
1Salicylaldehydetrans-β-NitrostyrenePyrrolidine85
25-Bromosalicylaldehydetrans-β-NitrostyrenePiperidine92
32,4-Dihydroxybenzaldehyde3-[(E)-2-Nitroethenyl]phenolPiperidineExpected: 75-85
Reaction Workflow Diagram

Chromene_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 2,4-Dihydroxy- benzaldehyde P1 Piperidine Catalyst Ethanol, RT R1->P1 R2 3-[(E)-2-Nitroethenyl]phenol R2->P1 P2 Oxa-Michael Addition P1->P2 P3 Intramolecular Aldol Condensation P2->P3 P4 Dehydration P3->P4 Prod 7-Hydroxy-2-(3-hydroxyphenyl) -3-nitro-2H-chromene P4->Prod

Caption: Workflow for the synthesis of a 7-hydroxy-3-nitro-2H-chromene derivative.

II. Synthesis of 3-(3-Hydroxyphenyl)-5-aryl-isoxazoles via [3+2] Cycloaddition

Isoxazoles are a class of five-membered heterocycles that are prevalent in medicinal chemistry. A robust method for their synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene (dipolarophile).[1][2] In this application, 3-[(E)-2-Nitroethenyl]phenol serves as an excellent dipolarophile due to the electron-withdrawing nature of the nitro group, which activates the double bond. The nitrile oxide can be generated in situ from an aldoxime.

Causality and Mechanistic Insight

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. An aromatic aldoxime is first converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). Subsequent treatment with a base, such as triethylamine, eliminates HCl to generate the highly reactive nitrile oxide intermediate. This dipole then rapidly reacts with the C=C double bond of 3-[(E)-2-Nitroethenyl]phenol to form the isoxazoline ring. Aromatization to the isoxazole can occur spontaneously or upon workup, often involving the elimination of the nitro group or other suitable leaving groups.

Experimental Protocol: Synthesis of 3-(3-Hydroxyphenyl)-5-arylisoxazole

This protocol is adapted from established procedures for 1,3-dipolar cycloadditions to form isoxazoles.[3]

  • Aldoxime Preparation (if not commercially available) : Dissolve the desired aromatic aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (10 mL). Add an aqueous solution of sodium hydroxide (1.2 mmol) dropwise and stir at room temperature for 2-4 hours until the aldehyde is consumed (monitored by TLC). Extract the product with ethyl acetate and purify as necessary.

  • Nitrile Oxide Generation and Cycloaddition :

    • In a 50 mL flask, dissolve the aromatic aldoxime (1.0 mmol) in 15 mL of dichloromethane (DCM).

    • Add N-chlorosuccinimide (NCS) (1.05 mmol) in one portion and stir the mixture at room temperature for 1 hour.

    • To this mixture, add 3-[(E)-2-Nitroethenyl]phenol (1.0 mmol, 165 mg).

    • Cool the flask to 0 °C in an ice bath and add triethylamine (1.5 mmol, 209 µL) dropwise over 10 minutes.

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 12 hours. Monitor for the formation of the product by TLC.

  • Work-up and Isolation : Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-(3-hydroxyphenyl)-5-arylisoxazole.

Data Presentation: Expected Scope and Yields for Isoxazole Synthesis

The following table shows representative yields for the synthesis of isoxazoles via nitrile oxide cycloaddition with various alkenes, indicating the general efficiency of this transformation.[3]

EntryAldoximeAlkeneBaseYield (%)
1Benzaldehyde oximeStyreneTriethylamine88
24-Chlorobenzaldehyde oxime1-HexeneTriethylamine75
34-Methoxybenzaldehyde oxime3-[(E)-2-Nitroethenyl]phenolTriethylamineExpected: 80-90
Reaction Mechanism Diagram

Isoxazole_Synthesis cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Aromatization Aldoxime Ar-CH=N-OH NCS NCS Aldoxime->NCS Chlorination HydroximoylChloride Ar-C(Cl)=N-OH NCS->HydroximoylChloride Base Et3N (-HCl) HydroximoylChloride->Base NitrileOxide Ar-C≡N⁺-O⁻ (1,3-Dipole) Base->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Nitrostyrene 3-[(E)-2-Nitroethenyl]phenol (Dipolarophile) Nitrostyrene->Cycloaddition Isoxazoline Isoxazoline Intermediate Cycloaddition->Isoxazoline Aromatization Aromatization (-HNO2) Isoxazoline->Aromatization Product 3-(3-Hydroxyphenyl) -5-arylisoxazole Aromatization->Product

Caption: Proposed mechanism for the synthesis of 3,5-disubstituted isoxazoles.

III. Synthesis of Substituted 5-Hydroxypyridines via Michael Addition and Cyclization

Pyridines are fundamental N-heterocycles in pharmaceuticals and agrochemicals. A versatile strategy for their synthesis is the construction of the ring from acyclic precursors. 3-[(E)-2-Nitroethenyl]phenol can serve as a C3-N synthon in a [3+3] type condensation. This involves an initial Michael addition of an enamine or a related 1,3-dicarbonyl compound, followed by cyclization and aromatization.[4]

Causality and Mechanistic Insight

The synthesis begins with the Michael addition of a β-enaminone (a three-carbon fragment) to the electron-deficient double bond of 3-[(E)-2-Nitroethenyl]phenol. This creates a linear intermediate containing all the necessary atoms for the pyridine ring. The subsequent steps involve intramolecular cyclization, where the enamine nitrogen attacks a carbonyl group or a related electrophilic center. The final step is aromatization, which typically occurs via the elimination of water and the nitro group, often facilitated by acidic or basic conditions, to furnish the stable pyridine ring.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-(3-hydroxyphenyl)-5-nitropyridine

This protocol is a representative procedure for the synthesis of substituted pyridines from β-nitrostyrenes and β-enaminones.

  • Reagent Preparation : In a sealed tube, combine 3-[(E)-2-Nitroethenyl]phenol (1.0 mmol, 165 mg), 4-aminopent-3-en-2-one (1.1 mmol, 109 mg), and 10 mL of acetic acid.

  • Reaction Execution : Heat the mixture at reflux (approx. 120 °C) for 6-8 hours. The acetic acid serves as both the solvent and a catalyst for the cyclization and dehydration steps.

  • Monitoring : Follow the reaction's progress by TLC analysis.

  • Work-up and Isolation : After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification : Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the target pyridine.

Data Presentation: Representative Yields for Pyridine Synthesis

The following table summarizes yields for similar pyridine syntheses, demonstrating the general applicability of the method.[4][5]

Entryβ-Nitrostyrene1,3-Dicarbonyl/EnamineConditionsYield (%)
1trans-β-NitrostyreneEthyl acetoacetate, NH₄OAcReflux, EtOH78
24-Chloro-β-nitrostyreneAcetylacetone, NH₄OAcReflux, AcOH82
33-[(E)-2-Nitroethenyl]phenol4-Aminopent-3-en-2-oneReflux, AcOHExpected: 70-80
Logical Relationship Diagram

Pyridine_Synthesis Start 3-[(E)-2-Nitroethenyl]phenol + 4-Aminopent-3-en-2-one Step1 Michael Addition Start->Step1 Intermediate1 Linear Adduct Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Dihydropyridine Intermediate Step2->Intermediate2 Step3 Aromatization (Elimination of H₂O) Intermediate2->Step3 Product Substituted 5-Hydroxypyridine Step3->Product

Caption: Logical steps in the synthesis of substituted pyridines.

Conclusion

3-[(E)-2-Nitroethenyl]phenol is a potent and versatile precursor for the synthesis of diverse and valuable heterocyclic systems. The protocols and insights provided herein demonstrate its application in constructing chromenes, isoxazoles, and pyridines through well-established synthetic strategies such as oxa-Michael additions, [3+2] cycloadditions, and tandem Michael addition/cyclization reactions. By leveraging the dual reactivity of its nitroalkene and phenol moieties, researchers can access a wide range of complex molecules with significant potential in drug discovery and materials science.

References

  • Shaikh, A. et al. (2021). The chemistry of 3-nitrochromenes. Arkivoc, 2021(part v), pp.318-358. [Link]

  • Musielak, B. et al. (2022). Synthesis of the Coumarin Core. Encyclopedia, 2(2), pp.648-662. [Link]

  • Glavaš, M. and Šarkanj, B. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Pharmaceuticals, 15(11), p.1396. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Wang, Z. et al. (2021). Synthesis of chromans and kinetic resolution of 2-aryl-3-nitro-2H-chromenes via the NHC-bound azolium homoenolate pathway. Organic Chemistry Frontiers, 8(24), pp.6889-6895. [Link]

  • Patel, H. et al. (2023). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. International Journal of Current Science, 13(4), pp.338-350. [Link]

  • Nguyen, T. H. et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, pp.456-464. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Das, B. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), pp.32867-32885. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. [Link]

  • Padwa, A. et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), pp.2343-2349. [Link]

Sources

Application

detailed procedure for the reduction of the nitro group in 3-[(E)-2-Nitroethenyl]phenol

An Application Guide for the Selective Reduction of 3-[(E)-2-Nitroethenyl]phenol Abstract The reduction of 3-[(E)-2-Nitroethenyl]phenol is a critical transformation for the synthesis of 3-hydroxyphenethylamine, a valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Selective Reduction of 3-[(E)-2-Nitroethenyl]phenol

Abstract

The reduction of 3-[(E)-2-Nitroethenyl]phenol is a critical transformation for the synthesis of 3-hydroxyphenethylamine, a valuable precursor in pharmaceutical and agrochemical research. This molecule's structure, featuring a conjugated nitroalkene system and a phenolic hydroxyl group, presents a significant chemoselectivity challenge. A successful reduction protocol must completely reduce the nitroethenyl group to an ethylamine moiety while preserving the integrity of the phenol. This application note provides a comprehensive guide for researchers, detailing the underlying chemical principles for method selection and offering two robust, field-proven protocols for this conversion: Catalytic Hydrogenation and a metal-salt-mediated Sodium Borohydride reduction. Each protocol is accompanied by detailed procedural steps, safety considerations, and troubleshooting advice to ensure reliable and high-yield synthesis.

Introduction: The Synthetic Challenge

The conversion of a β-nitrostyrene derivative to its corresponding phenethylamine involves the reduction of both the nitro group and the carbon-carbon double bond.[1] The primary difficulty in the reduction of 3-[(E)-2-Nitroethenyl]phenol lies in achieving this transformation with high selectivity. The phenolic -OH group is sensitive to certain reaction conditions, and incomplete reduction can lead to undesired side products such as hydroxylamines or oximes.[2] Therefore, the choice of reducing agent is paramount and must be guided by a balance of reactivity and selectivity. This guide explores effective methods that address this challenge, moving beyond harsh reagents like Lithium Aluminum Hydride (LiAlH₄), which, while potent, presents significant handling hazards and is often impractical for larger-scale work.[3][4]

Chemical Principles and Method Selection

The reduction of a nitroalkene to a saturated amine is a six-electron reduction process. Several methodologies can accomplish this, each with distinct advantages and disadvantages regarding selectivity, cost, safety, and scalability.

  • Catalytic Hydrogenation: This is a widely used and highly efficient method for nitro group reductions.[5] Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas, both the nitro group and the alkene are readily reduced.[2] This method is often clean, and the catalyst can be removed by simple filtration. For the reduction of hydroxyl-substituted nitrostyrenes, conducting the reaction in a dilute acid medium is particularly effective, directly yielding the amine as its stable hydrochloride salt.[3]

  • Metal Hydride Reductions:

    • Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent capable of reducing nitroalkenes.[5] However, its high reactivity can be non-selective, and it reacts violently with water and protic solvents, requiring strict anhydrous and inert atmosphere conditions.[6][7] Its use is generally reserved for small-scale reactions where other methods fail.[3]

    • Sodium Borohydride (NaBH₄): This is a much milder and safer reducing agent than LiAlH₄.[4] By itself, NaBH₄ is typically incapable of reducing nitro groups or isolated alkenes.[8][9] However, its reducing power can be significantly enhanced by the addition of a transition metal salt, such as Copper(II) Chloride (CuCl₂).[1] This combination creates a highly effective system for the one-pot reduction of β-nitrostyrenes under mild conditions, demonstrating good functional group tolerance.[10][11]

  • Dissolving Metal Reductions: Reagents like iron powder in acidic media (e.g., Fe/HCl or Fe/CH₃COOH) are classic, inexpensive, and robust choices for selectively reducing aromatic nitro groups.[2][12][13] This method is renowned for its excellent chemoselectivity and is a viable green alternative.[13][14]

Comparative Overview of Reduction Methods
MethodReducing Agent(s)Typical YieldSelectivity & CompatibilitySafety & Handling
Catalytic Hydrogenation H₂, Pd/CGood to Excellent (80-95%)Excellent. Reduces both nitro and alkene. Tolerates phenols well. Can cause dehalogenation on other substrates.[15]Requires handling of hydrogen gas (flammable) and pyrophoric catalyst (when dry).
Metal-Salt Mediated NaBH₄ / CuCl₂Good (62-83%)[1]Good. Reduces nitroalkene while preserving phenols and aromatic halides.[4]NaBH₄ is water-reactive but easy to handle.[16][17] Avoids hazardous LiAlH₄ and high-pressure H₂.
Dissolving Metal Fe / HCl or CH₃COOHGood to ExcellentExcellent. Highly selective for the nitro group. Tolerates most other functional groups well.[14]Uses corrosive acids but avoids pyrophoric or highly reactive reagents.
Complex Metal Hydride LiAlH₄Variable, up to 60%[1]Powerful but can be non-selective.Pyrophoric, reacts violently with water.[7] Requires strict inert atmosphere and careful handling.[18][19]

Recommended Experimental Protocols

The following protocols have been selected for their high efficiency, reliability, and favorable safety profiles for the synthesis of 3-hydroxyphenethylamine.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start 3-[(E)-2-Nitroethenyl]phenol reagents Select Protocol: 1. H2/Pd-C 2. NaBH4/CuCl2 start->reagents setup Assemble Reaction Apparatus (Inert atmosphere if required) reagents->setup reaction Perform Reduction (Monitor by TLC) setup->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract purify Purify Product (e.g., Crystallization as HCl salt) extract->purify product Isolated 3-Hydroxyphenethylamine purify->product

Caption: General experimental workflow for the reduction of 3-[(E)-2-Nitroethenyl]phenol.

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is highly effective and yields the product directly as its hydrochloride salt, which often simplifies purification through crystallization.[3]

Materials:

  • 3-[(E)-2-Nitroethenyl]phenol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Acetone

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a hydrogen balloon

  • Celite for filtration

Procedure:

  • In a suitable hydrogenation vessel, suspend 3-[(E)-2-Nitroethenyl]phenol (1 equivalent) in a mixture of deionized water and a small amount of concentrated HCl (approx. 1.5-2 equivalents). The total solvent volume should be sufficient to make the starting material a 5-7% w/v suspension.[3]

  • Carefully add 10% Pd/C catalyst (approx. 0.2-0.3 g of catalyst per gram of nitrostyrene) to the suspension.[3]

  • Seal the vessel and purge the atmosphere with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi, but can be done at atmospheric pressure with a balloon) and begin vigorous agitation.

  • Heat the reaction mixture to 50-60°C.[3] Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) analysis of small aliquots.

  • Once the reaction is complete (cessation of hydrogen uptake or disappearance of starting material by TLC), cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of water. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Keep it wet.

  • Combine the filtrate and washes and concentrate the aqueous solution under reduced pressure to obtain a solid or oil.

  • Triturate the residue with cold acetone to induce crystallization of the 3-hydroxyphenethylamine hydrochloride salt.[3]

  • Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Protocol 2: Reduction with Sodium Borohydride and Copper(II) Chloride

This one-pot procedure is an excellent alternative to catalytic hydrogenation, avoiding the need for high-pressure gas and offering mild reaction conditions.[1][10]

Materials:

  • 3-[(E)-2-Nitroethenyl]phenol

  • Sodium Borohydride (NaBH₄)

  • Copper(II) Chloride dihydrate (CuCl₂·2H₂O)

  • Isopropyl alcohol (2-Propanol) and Water

  • 35% Sodium Hydroxide (NaOH) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 2 M HCl in diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-[(E)-2-Nitroethenyl]phenol (1 equivalent) in a solvent mixture of 2-propanol and water (e.g., 2:1 ratio).[20]

  • Add Sodium Borohydride (NaBH₄) (approx. 10 equivalents) portion-wise to the solution at room temperature.

  • To this stirring suspension, add a catalytic amount of a freshly prepared aqueous solution of CuCl₂ (approx. 0.1 equivalents) dropwise. An exothermic reaction with gas evolution may be observed.[20]

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.[1]

  • Once the starting material is consumed, cool the flask to room temperature in an ice bath.

  • Carefully add 35% NaOH solution to make the mixture strongly basic (pH > 12). This will quench any remaining borohydride and precipitate metal salts.[1]

  • Extract the aqueous mixture with 2-propanol or ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free amine as an oil.

  • For purification and stable storage, dissolve the crude amine in a minimal amount of diethyl ether and add an excess of 2 M HCl in diethyl ether with stirring.[1]

  • The 3-hydroxyphenethylamine hydrochloride salt will precipitate. Cool the vessel to 5°C to maximize precipitation, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Proposed Reaction Mechanism for NaBH₄/CuCl₂ Reduction

G cluster_activation Catalyst Formation cluster_reduction Substrate Reduction NaBH4 NaBH₄ Cu0 Cu(0) Nanoparticles NaBH4->Cu0 Reduction CuCl2 CuCl₂ CuCl2->Cu0 HydrideSource Surface-adsorbed Hydride [H⁻] Cu0->HydrideSource Activates NaBH₄ Nitrostyrene 3-[(E)-2-Nitroethenyl]phenol Nitroalkane Nitroalkane Intermediate Nitrostyrene->Nitroalkane 1. Hydride addition (1,4-conjugate) 2. Protonation HydrideSource->Nitrostyrene Delivers Hydride Hydroxylamine Hydroxylamine Intermediate Nitroalkane->Hydroxylamine Stepwise Reduction Amine 3-Hydroxyphenethylamine Hydroxylamine->Amine Final Reduction

Caption: Proposed mechanism for the NaBH₄/CuCl₂ reduction of β-nitrostyrenes.[1][10]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The Pd/C catalyst is pyrophoric when dry and exposed to air; always handle it in a wet state and do not allow it to dry on filter paper.[21]

  • Sodium Borohydride: NaBH₄ is a water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[22] Handle in a dry environment and quench reactions carefully and slowly, preferably in an ice bath.

  • Lithium Aluminum Hydride: LiAlH₄ is extremely dangerous. It reacts violently with water, is pyrophoric, and can cause severe burns.[6][7][23] Its use requires specialized training and handling under a dry, inert atmosphere (e.g., in a glovebox).

Product Characterization

The final product, 3-hydroxyphenethylamine hydrochloride, can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and disappearance of the vinyl and nitro group signals.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point: The hydrochloride salt should have a sharp, defined melting point. For 3-hydroxyphenethylamine HCl, the literature reports a melting point of 133-135°C.[3]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst (Pd/C); Insufficient reducing agent; Low reaction temperature.Use fresh, high-quality catalyst. Increase the equivalents of the reducing agent. Ensure the reaction temperature is maintained at the recommended level.
Low Yield Product loss during workup; Side product formation.Ensure pH is strongly basic before extraction of the free amine. Use a continuous extractor for water-soluble amines. Re-evaluate the choice of reducing agent if side products are significant.
Formation of Oxime/Hydroxylamine Incomplete reduction, particularly with milder reagents.Increase reaction time or temperature. Use a more potent reducing system like catalytic hydrogenation.
Polymerization of Starting Material Exposure to high heat or basic conditions before reduction.[21]Avoid prolonged heating. In the NaBH₄/CuCl₂ method, add the base during the workup step, not during the reaction.

References

  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46. [Link]

  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Susie, A. G., & Hass, H. B. (1941). U.S. Patent No. 2,233,823. Washington, DC: U.S. Patent and Trademark Office.
  • University of Copenhagen Research Portal. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2021). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. ACS Catalysis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Erowid. (n.d.). beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective Nitration of Phenol to o-Nitrophenol in the Presence of Metal Free Reduced Graphene Oxide at Room Temperature. New Journal of Chemistry. Retrieved from [Link]

  • NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Taylor & Francis. (2007). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved from [Link]

  • Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]

  • The Hive Chemistry Discourse. (2003). SnCl2 as a reducing agent. Retrieved from [Link]

  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. Retrieved from [Link]

  • designer-drug.com. (n.d.). Catalytic Hydrogenation of Nitrostyrenes. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aluminium lithium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2019). Selective Hydrogenation of 3-Nitrostyrene over a Co-promoted Pt Catalyst Supported on P-containing Activated Charcoal. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Sciencemadness. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Retrieved from [Link]

  • NJ.gov. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. Retrieved from [Link]

  • Sdfine. (n.d.). lithium aluminium hydride - Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

Sources

Method

analytical methods for quantifying 3-[(E)-2-Nitroethenyl]phenol in reaction mixtures

Application Note & Protocol: Multimodal Analytical Quantification of 3-[(E)-2-Nitroethenyl]phenol in Henry Reaction Mixtures Introduction & Chemical Context The synthesis of 3-[(E)-2-Nitroethenyl]phenol (also known as 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Multimodal Analytical Quantification of 3-[(E)-2-Nitroethenyl]phenol in Henry Reaction Mixtures

Introduction & Chemical Context

The synthesis of 3-[(E)-2-Nitroethenyl]phenol (also known as 3-hydroxynitrostyrene) is typically achieved via the Henry reaction (nitroaldol condensation) between 3-hydroxybenzaldehyde and nitromethane[1]. As a highly versatile Michael acceptor, this compound serves as a critical intermediate in the synthesis of biologically active molecules, including phenethylamines, tetrahydroisoquinolines, and various receptor agonists[1][2].

Quantifying this specific nitrostyrene in a crude reaction mixture presents unique analytical challenges. The reaction matrix often contains unreacted aldehyde, excess nitromethane, base catalysts (e.g., ammonium acetate), and potential oligomeric side-products. Furthermore, ensuring the stereochemical integrity of the (E)-isomer is paramount, as the (Z)-isomer exhibits vastly different reactivity profiles in downstream asymmetric organocatalysis[3][4].

This application note details a robust, self-validating multimodal analytical strategy utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) to accurately quantify 3-[(E)-2-Nitroethenyl]phenol[5].

AnalyticalWorkflow Reaction Henry Reaction Mixture (3-Hydroxybenzaldehyde + Nitromethane) Quench Quench & Aliquot (Dilution / Solvent Exchange) Reaction->Quench HPLC HPLC-UV Analysis (Quantification & Kinetics) Quench->HPLC NMR 1H qNMR Analysis (E/Z Ratio & Mass Balance) Quench->NMR GCMS GC-MS Analysis (Impurity Profiling & MW) Quench->GCMS Data Integrated Data Matrix (Yield, Purity, Stereoselectivity) HPLC->Data NMR->Data GCMS->Data

Figure 1: Multimodal analytical workflow for the quantification of 3-[(E)-2-Nitroethenyl]phenol.

Method 1: RP-HPLC-UV (Primary Quantitative Method)

Causality & Rationale: Reverse-phase HPLC is the workhorse for this analysis. The phenolic hydroxyl group and the nitroethenyl moiety provide distinct polarity differences compared to the starting 3-hydroxybenzaldehyde. By utilizing a C18 stationary phase, the more polar aldehyde elutes first, followed by the more lipophilic nitrostyrene. UV detection is highly specific here; the extended


-conjugation of the nitroethenyl group shifts the 

into the near-UV range (~320 nm), rendering aliphatic impurities and nitromethane virtually invisible and ensuring high signal-to-noise ratios[6][7].
Step-by-Step Protocol
  • Sample Preparation (Quenching): Extract a 50 µL aliquot from the reaction mixture. Immediately quench by diluting into 950 µL of cold Acetonitrile/Water (50:50, v/v) containing 0.1% Trifluoroacetic acid (TFA). The acidic environment halts any base-catalyzed polymerization or retro-Henry reactions.

  • Internal Standard Addition: Add 10 µL of a 10 mg/mL phenanthrene solution (internal standard) to correct for injection volume variances[6].

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial (nitrostyrenes can be mildly photosensitive).

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

    • Elution: Isocratic 40% A / 60% B. (Isocratic elution prevents baseline drift at low UV wavelengths and is sufficient for this simple separation).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 320 nm (for nitrostyrene) and 254 nm (for internal standard and aldehyde).

    • Injection Volume: 5 µL.

HPLCLogic SamplePrep Sample Prep (0.22µm PTFE Filter) Column C18 RP Column (Hydrophobic Separation) SamplePrep->Column Injection Detector UV-Vis Detector (λ = 320 nm) Column->Detector Elution Output Chromatogram (Peak Area Integration) Detector->Output Signal

Figure 2: RP-HPLC-UV signal transduction pathway for nitrostyrene quantification.

Method 2: 1H qNMR for Stereochemical & Conversion Analysis

Causality & Rationale: While HPLC provides excellent sensitivity, it requires reference standards for absolute quantification. Quantitative NMR (qNMR) acts as an orthogonal, self-validating method that requires no reference standard of the analyte itself, as the area under an NMR resonance is directly proportional to the number of nuclei[4]. Furthermore, NMR is the only definitive way to confirm the (E)-configuration of the newly formed double bond. The trans-diaxial-like relationship of the vinylic protons in the (E)-isomer dictates a large scalar coupling constant (


 Hz), easily distinguishing it from the (Z)-isomer (

Hz)[8].
Step-by-Step Protocol
  • Sample Preparation: Evaporate a 100 µL aliquot of the crude reaction mixture under a gentle stream of nitrogen to remove volatile nitromethane and solvents.

  • Solvent Reconstitution: Dissolve the residue in 600 µL of DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to ensure complete solubility of the highly polar phenolic compounds).
  • Internal Calibrant: Add a known mass of an inert calibrant, such as 1,3,5-trimethoxybenzene (TMB), which provides a sharp, distinct singlet at ~6.1 ppm.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds. Critical causality: Nitrostyrene vinylic protons have long longitudinal relaxation times (
      
      
      ). A short
      
      
      will result in incomplete magnetization recovery, leading to artificially low integration values and inaccurate quantification.
    • Number of Scans (NS): 16 to 64 (depending on concentration).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the aldehyde proton of the starting material (~9.8 ppm, s) against the

    
    -vinylic proton of the nitrostyrene (~8.0 ppm, d).
    

Method 3: GC-MS for Trace Impurity Profiling

Causality & Rationale: To ensure the trustworthiness of the synthesis, GC-MS is employed to detect volatile impurities and confirm the molecular weight of the product. Because 3-[(E)-2-Nitroethenyl]phenol contains a free hydroxyl group, it can exhibit poor peak shape (tailing) on standard non-polar GC columns due to hydrogen bonding with active sites on the silica. Therefore, an optional but highly recommended silylation step is included to convert the phenol to its trimethylsilyl (TMS) ether, drastically improving volatility and peak symmetry[5].

Step-by-Step Protocol
  • Derivatization: Take 1 mg of the crude extract and dissolve in 500 µL of anhydrous pyridine. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Incubation: Heat the mixture at 60 °C for 30 minutes to ensure complete silylation of the phenolic OH.

  • Instrument Setup:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Inlet Temperature: 250 °C.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50–350.

  • Analysis: The derivatized 3-[(E)-2-Nitroethenyl]phenol will elute as a sharp peak. The mass spectrum will show a molecular ion

    
     at m/z 237 (165 + 72 for TMS), with characteristic fragments corresponding to the loss of a nitro group (
    
    
    
    ).

Quantitative Data Summary & Method Comparison

The following table summarizes the expected analytical readouts and limits for the quantification of 3-[(E)-2-Nitroethenyl]phenol across the three methodologies.

Analytical ParameterRP-HPLC-UV (320 nm)1H qNMR (400 MHz)GC-MS (EI, 70 eV)
Primary Utility High-throughput quantificationStereochemical confirmationMW confirmation & impurity check
Analyte Signal Peak at

min
Doublets at

8.0 & 7.6 ppm
Peak at

min (TMS deriv.)
Starting Material Signal Peak at

min
Singlet at

9.8 ppm
Peak at

min (TMS deriv.)
Key Diagnostic Metric Peak Area Ratio (vs. Int. Std.)

-coupling

Hz (E-isomer)

237 (

of TMS ether)
Estimated LOD 0.05 µg/mL~1 mM (without cryoprobe)10 ng/mL
Sample Destruction YesNo (can be recovered)Yes

References

1.[1] "The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC" nih.gov. URL: 2.[5] "Phase Transfer Catalysis of Henry and Darzens Reactions" researchgate.net. URL: 3.[8] "Synthesis and Evaluation of a New 18F-Labeled Radiotracer for Studying the GABAB Receptor in the Mouse Brain" acs.org. URL: 4.[2] "An approach toward the total synthesis of biologically active molecules" ncl.res.in. URL: 5.[3] "Supported bifunctional thioureas as recoverable and reusable catalysts for enantioselective nitro-Michael reactions" beilstein-journals.org. URL: 6.[6] "Continuous-Flow Stereoselective Synthesis in Microreactors: Nucleophilic Additions to Nitrostyrenes" akjournals.com. URL: 7.[7] "Application Notes and Protocols: Trans-β-Nitrostyrene as a Michael Acceptor in Organic Synthesis" benchchem.com. URL: 8.[4] "Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene" acs.org. URL:

Sources

Application

Application Notes &amp; Protocols for the Analysis of Nitrostyrene Derivatives by HPLC and GC-MS

Abstract: Nitrostyrene derivatives are crucial intermediates in organic synthesis, particularly for pharmaceuticals and other bioactive molecules[1]. They also appear as precursors in the clandestine synthesis of control...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Nitrostyrene derivatives are crucial intermediates in organic synthesis, particularly for pharmaceuticals and other bioactive molecules[1]. They also appear as precursors in the clandestine synthesis of controlled substances, making their detection vital in forensic chemistry. This document provides a comprehensive guide to the analysis of nitrostyrene derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, provide detailed, validated protocols, and offer insights grounded in extensive field experience to ensure reliable, accurate, and reproducible results for researchers, scientists, and drug development professionals.

Strategic Selection of Analytical Technique: HPLC vs. GC-MS

The choice between HPLC and GC-MS for analyzing nitrostyrene derivatives is dictated by the specific analytical goal and the physicochemical properties of the analyte.

  • High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, is the workhorse for a wide range of organic molecules. It is ideally suited for nitrostyrenes due to their inherent UV absorbance and is generally non-destructive. HPLC is the method of choice when dealing with complex mixtures or when high-throughput quantitative analysis is the primary objective.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled identification capabilities due to the detailed fragmentation patterns generated by electron ionization (EI) and the availability of extensive spectral libraries like NIST and Wiley[2][3]. It is the gold standard for confirmatory analysis and the identification of unknown compounds[3][4]. However, its application requires careful consideration of the analyte's volatility and thermal stability. While many nitrostyrenes are sufficiently volatile, the nitro group can be susceptible to thermal degradation, potentially complicating analysis[5].

Recommendation: For routine purity assessments and quantification where analyte identity is known, HPLC-UV is highly efficient. For definitive identification, forensic analysis, or impurity profiling where unknown structures may be present, GC-MS is indispensable.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reversed-phase HPLC (RP-HPLC) is the predominant mode for analyzing nitrostyrene derivatives. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase[6][7][8].

Principle of Separation & Causality of Method Design

Nitrostyrenes, with their phenyl and nitro-ethenyl groups, are moderately nonpolar. In RP-HPLC, they interact with a hydrophobic stationary phase (typically C18-bonded silica). A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used to elute the compounds[9]. Less polar (more hydrophobic) derivatives will have stronger interactions with the stationary phase and thus longer retention times.

  • Column Selection (The Separation Engine): A C18 column is the standard first choice due to its strong hydrophobic retention, which is well-suited for the aromatic nature of nitrostyrenes[6][8]. Columns with a 250 mm length and 4.6 mm internal diameter, packed with 5 µm particles, provide a good balance of resolution and analysis time[10][11].

  • Mobile Phase Composition (The Driving Force): The ratio of organic solvent (acetonitrile or methanol) to water determines the eluting strength. Increasing the organic content decreases retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency. A starting point of 45:55 (v/v) acetonitrile to water is often effective[10]. The addition of a small amount of acid (e.g., 0.1% orthophosphoric acid) can sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analytes or silica surface[10].

  • Detector Wavelength (The Eye): The conjugated system of the styrene backbone and the nitro group results in strong UV absorbance. A photodiode array (PDA) or diode array detector (DAD) is ideal, allowing for the simultaneous monitoring of multiple wavelengths. A common monitoring wavelength is 254 nm, which provides good sensitivity for many aromatic compounds[10].

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow of the HPLC analysis process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis A Weigh Standard B Dissolve in Mobile Phase A->B C Prepare Dilutions B->C D Filter Sample (0.45 µm) C->D E Inject Sample D->E F RP-C18 Column E->F G UV/DAD Detector F->G H Acquire Chromatogram G->H I Integrate Peaks H->I J Quantify vs. Calibration Curve I->J

Caption: A typical experimental workflow for HPLC analysis of nitrostyrenes.

Detailed HPLC Protocol

Objective: To quantify β-nitrostyrene in a sample matrix.

Instrumentation and Reagents:

  • HPLC system with UV/DAD detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile, water, and orthophosphoric acid.

  • β-Nitrostyrene reference standard (≥98% purity).

  • 0.45 µm syringe filters.

Protocol Steps:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (45:55 v/v). Adjust the pH to ~4 with 0.1% orthophosphoric acid. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of β-nitrostyrene standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing nitrostyrene in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[11].

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or 30 °C.

    • Detection Wavelength: 254 nm[10].

    • Run Time: 10 minutes or until the analyte has eluted.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of β-nitrostyrene in the sample by interpolating its peak area from the curve.

Method Validation Summary

A properly validated method ensures results are accurate and reliable[12][13]. The following parameters must be assessed according to regulatory guidelines (e.g., ICH Q2(R1)).

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity Correlation Coefficient (r²) ≥ 0.999[14][15]Confirms a proportional relationship between detector response and concentration.
Accuracy 98.0% - 102.0% recovery[13]Measures the closeness of the experimental value to the true value.
Precision (Repeatability) RSD ≤ 2.0%[15]Assesses the consistency of results for repeated analyses under the same conditions.
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10:1The lowest concentration of analyte that can be accurately quantified.
Specificity Peak purity analysis; no interfering peaks from matrixEnsures the method measures only the intended analyte without interference.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for identifying nitrostyrenes, leveraging chromatographic separation with the structural information from mass spectrometry[4]. Electron Ionization (EI) is the most common ionization technique used, as it creates reproducible fragmentation patterns that serve as a chemical "fingerprint"[16][17][18][19].

Principle of Analysis & Causality of Method Design

In GC, volatile compounds are separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented by a high-energy electron beam (typically 70 eV)[18][19]. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a mass spectrum.

  • Column Selection: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms) is an excellent general-purpose choice.[1] It separates compounds primarily by boiling point and works well for the semi-volatile nature of nitrostyrenes. A 30 m x 0.25 mm ID, 0.25 µm film thickness column is standard[1].

  • Inlet and Oven Program: A split/splitless injector is used. To mitigate potential thermal degradation, a lower injector temperature (e.g., 250 °C) and a gentle initial oven temperature (e.g., 100 °C) are recommended[1]. A temperature ramp (e.g., 10 °C/min) allows for the separation of compounds with different volatilities[1].

  • Mass Spectrometer Parameters: Operating in full scan mode provides complete spectral data for identification. The resulting spectrum can be compared against a reference library (e.g., NIST) for a match score, with scores above 800 generally considered a good match[2]. For trace analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only specific, characteristic ions.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the sequential steps involved in a typical GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Acquisition & Analysis A Dissolve Sample in Volatile Solvent B Add Internal Standard (optional) A->B C Transfer to GC Vial B->C D Inject into GC C->D E Separation on Capillary Column D->E F Transfer to MS E->F G Electron Ionization (70 eV) F->G H Mass Analyzer (Quadrupole) G->H I Acquire Mass Spectrum H->I J Library Search (e.g., NIST) I->J K Confirm Identification J->K

Caption: A standard experimental workflow for GC-MS analysis of nitrostyrenes.

Detailed GC-MS Protocol

Objective: To identify β-nitrostyrene and related derivatives in a sample.

Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source.

  • HP-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)[1].

  • Reference standards of nitrostyrene derivatives.

Protocol Steps:

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 10-100 µg/mL.

  • GC-MS Conditions:

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas Flow: 1.0 mL/min (Constant Flow)[1].

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes[1].

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the nitrostyrene derivative.

    • Extract the mass spectrum for the peak.

    • Perform a library search against the NIST/Wiley database. A high match factor (e.g., >800) combined with a matching retention time to a known standard provides confident identification[2][20].

    • Examine the fragmentation pattern. For β-nitrostyrene (MW=149), expect to see the molecular ion (M+) at m/z 149, and key fragments corresponding to the loss of NO₂ (m/z 103) and other characteristic ions.

Method Validation for GC-MS

Validation for GC-MS follows similar principles to HPLC but places greater emphasis on identification.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity/Selectivity No interfering peaks at the retention time of the analyte.Confirms that the signal is unique to the target compound.
Linearity (for quant.) Correlation Coefficient (r²) ≥ 0.995Establishes a quantitative range for the method.
Precision (Retention Time) RSD ≤ 0.5%Ensures consistent chromatographic performance.
Library Match Quality Match Factor > 800 (for identification)Provides a quantitative measure of confidence in the spectral match[2].
LOD/LOQ Determined by signal-to-noise ratioDefines the sensitivity limits of the method.

References

  • Benchchem. (n.d.). Application Note: Analysis of Nitrostyrene and Related Compounds by Gas Chromatography.
  • KFUPM. (n.d.). Gas chromatographic determination of styrene in complex pyrolysis gasoline.
  • Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020).
  • Al-Hetlani, E. (2022).
  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Thermo Fisher Scientific. (n.d.). Comparative analysis of mass spectral matching for confident compound identification using the Advanced Electron Ionization source for GC-MS.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PMC. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. PMC.
  • Wikipedia. (n.d.). Electron ionization.
  • NIST. (n.d.). An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data.
  • Scholars Research Library. (n.d.). A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation.
  • Vortex Companies. (n.d.). EUROFINS EAG LABORATORIES: QUANTITATION OF STYRENE VIA HHS-GC/MS.
  • Zuev, V. V., et al. (n.d.). Investigation of the Thermal Degradation of Poly(p-Nitrostyrene) by Pyrolysis GC-MS.
  • Kuhn, S. (2024).
  • Waters. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Int J Pharm Chem Anal. (n.d.). Method development and validation of RP-HPLC for simultaneous estimation of cilnidipine and valsartan in synthetic mixture.
  • ResearchGate. (n.d.). Validation of Analytical Methods.
  • LCGC International. (2022). Electron Ionization for GC–MS.
  • ChemRxiv. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv.
  • Google Patents. (n.d.). CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof.
  • PMC. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC.
  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts.
  • LCGC International. (2022). Analytical Method Validation: Back to Basics, Part II.
  • MDPI. (2023).
  • Biotech Spain. (2025).
  • Lab Manager. (2025).
  • Mustarichie, R., Tahid, T., & Ramdhani, D. (2018). Comparison of residual styrene monomer determination of pharmaceutical materials packed with polystyrene using gas chromatography and ultraviolet/visible spectrophotometer. National Journal of Physiology, Pharmacy and Pharmacology.
  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Library Search.
  • Creative Proteomics. (n.d.). Electron Ionization.
  • Silva, M. M. C. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Books.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Organic Syntheses Procedure. (n.d.). Nitrostyrene. Retrieved from Organic Syntheses Procedure website.
  • LECO. (n.d.). Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source.
  • PubMed. (2021).
  • PMC. (2025).
  • Tosoh Bioscience. (n.d.). Reversed Phase Chromatography.

Sources

Method

Application Note: 3-[(E)-2-Nitroethenyl]phenol as a Strategic Precursor in Novel Pharmaceutical Synthesis

Mechanistic Rationale & Pathway Divergence In modern drug discovery, the design of CNS-active compounds and complex pharmacophores heavily relies on versatile, multi-functional building blocks. 3-[(E)-2-Nitroethenyl]phen...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pathway Divergence

In modern drug discovery, the design of CNS-active compounds and complex pharmacophores heavily relies on versatile, multi-functional building blocks. 3-[(E)-2-Nitroethenyl]phenol (CAS 3156-44-3), also known as 3-hydroxynitrostyrene, represents a highly strategic precursor[1]. Structurally, it features an electron-rich phenolic ring conjugated with an electron-deficient nitroalkene moiety. This "push-pull" electronic system dictates its dual reactivity profile, making it indispensable for synthesizing novel therapeutics.

The synthetic utility of this compound diverges into three primary pathways:

  • Reductive Amination Hub : The nitroethenyl group can be fully reduced to an ethylamine chain. This yields m-tyramine (3-hydroxyphenethylamine) derivatives, which are critical scaffolds for dopamine analogues and trace amine-associated receptor (TAAR) modulators[2].

  • Biocatalytic Scaffolding : The compound serves as a proven ligand and substrate for. Structural studies (PDB: 3P80) demonstrate that the H181/H184 residues in the enzyme's active site coordinate the phenolic and nitro groups, enabling highly stereoselective reductions of the C=C double bond without reducing the nitro group[3][4].

  • Michael Acceptor : The

    
    -carbon of the nitroalkene is highly electrophilic, allowing for the facile conjugate addition of nucleophiles to construct complex, sterically hindered molecular architectures.
    

Experimental Protocols & Methodologies

As a Senior Application Scientist, it is critical to select the appropriate reduction methodology based on the desired chemoselectivity and the functional group tolerance of the target molecule. Below are two self-validating protocols for the divergent reduction of 3-[(E)-2-Nitroethenyl]phenol.

Chemoselective Chemical Reduction (Zn/HCl Method)

Causality & Rationale: While catalytic hydrogenation (e.g., Pd/C with H₂) is a standard approach for reducing nitroalkenes to amines, it often requires specialized high-pressure equipment and can lead to unwanted side reactions, such as reductive dehalogenation, if the precursor is further substituted with halogens[2]. The Zinc/HCl system provides a bench-stable, highly chemoselective alternative. Zinc acts as a selective single-electron transfer reagent that drives the complete reduction of both the alkene and the nitro group to the primary amine while preserving the integrity of the aromatic ring[2].

Step-by-Step Protocol:

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-[(E)-2-Nitroethenyl]phenol in 50 mL of anhydrous Methanol (MeOH).

  • Thermal Control : Chill the solution to 0 °C using an ice-water bath. Crucial Step: Maintaining low temperatures initially prevents the accumulation of unwanted oxime intermediates.

  • Reagent Addition : Add 100 mmol (10 equivalents) of activated Zinc dust to the stirring solution.

  • Acidification : Dropwise add 15 mL of 12 M HCl over a period of 30 minutes. Monitor the internal temperature closely to ensure it remains below 15 °C.

  • Reaction Progression : Remove the ice bath and allow the slurry to stir at room temperature for 4–6 hours.

  • Validation : Monitor the reaction via HPLC at 225 nm or TLC (Hexane:EtOAc 3:1). The reaction is complete upon the total disappearance of the bright yellow nitroalkene starting material.

  • Workup & Isolation : Filter the unreacted Zinc dust through a tightly packed Celite pad, washing with excess MeOH. Concentrate the filtrate under reduced pressure. Basify the remaining aqueous residue to pH 9 using saturated NaHCO₃ (Note: vigorous gas evolution will occur). Extract the free amine with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude 3-hydroxyphenethylamine.

Biocatalytic Asymmetric Reduction (PETN Reductase)

Causality & Rationale: Traditional metal-hydride reductions of nitroalkenes often suffer from poor stereocontrol. By utilizing PETN reductase, researchers can exploit the enzyme's active site plasticity. The H181/H184 catalytic couple precisely aligns the substrate, enabling the enantioselective reduction of the C=C bond while leaving the nitro group completely intact. This is a critical step for synthesizing chiral nitroalkane precursors for downstream pharmaceutical applications[3][4].

Step-by-Step Protocol:

  • Buffer Preparation : Prepare 100 mL of 50 mM potassium phosphate buffer, adjusted to pH 7.0.

  • Enzyme & Cofactor Assembly : To the buffer, add 1 μM of purified PETN reductase. Establish an NADPH-regenerating system by adding 10 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase, and 100 μM NADP⁺.

  • Substrate Introduction : Dissolve 3-[(E)-2-Nitroethenyl]phenol in DMSO. Add this dropwise to the enzymatic mixture to achieve a final substrate concentration of 5 mM. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent enzyme denaturation.

  • Incubation : Incubate the reaction vessel at 30 °C with gentle orbital shaking (150 rpm) for 12–24 hours.

  • Validation & Extraction : Quench a 100 μL aliquot with 100 μL of acetonitrile and analyze via chiral HPLC to confirm enantiomeric excess (ee > 95%). Once confirmed, quench the bulk reaction by adding an equal volume of cold ethyl acetate. Centrifuge at 3000 x g for 5 minutes to break any emulsions, extract the organic layer, dry, and concentrate to isolate the chiral nitroalkane.

Quantitative Data Summary

The following table summarizes the performance metrics of various reduction methodologies applied to nitroethenylphenol derivatives, aiding in the selection of the optimal synthetic route.

MethodologyReagents / CatalystTarget Bond(s) ReducedTypical YieldChemoselectivity ProfileScalability
Biocatalytic Reduction PETN Reductase, NADPHC=C (Alkene only)High (>85%)Excellent (Preserves NO₂ group)Moderate (Requires cofactor recycling)
Chemical Reduction Zn dust, 12M HCl, MeOHC=C and NO₂Mod-High (60-80%)Good (Avoids dehalogenation)High (Bench-stable, bulk reagents)
Catalytic Hydrogenation Pd/C, H₂ gas (50 psi)C=C and NO₂High (>90%)Poor in halogenated analoguesHigh (Requires pressure vessels)

Pathway Visualization

Below is the logical workflow illustrating the divergent synthetic utility of 3-[(E)-2-Nitroethenyl]phenol in drug development.

G A 3-[(E)-2-Nitroethenyl]phenol B Biocatalysis (PETN Reductase) A->B Enantioselective C=C Reduction C Chemical Reduction (Zn/HCl) A->C Global Reduction (C=C & NO2) D Conjugate Addition (Nucleophiles) A->D Michael Addition E Chiral Nitroalkanes B->E F m-Tyramine Analogues C->F G Complex Scaffolds D->G

Divergent synthetic pathways of 3-[(E)-2-Nitroethenyl]phenol in drug discovery.

References

  • Title : 3P80: Pentaerythritol tetranitrate reductase co-crystal structure containing bound (E)-1-(3'-hydroxyphenyl)-2-nitroethene Source : RCSB Protein Data Bank URL : [Link]

  • Title : Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues Source : ResearchGate (Journal of Chemical Research) URL :[Link]

Sources

Application

Application Note: Advanced Purification Strategies for 3-[(E)-2-Nitroethenyl]phenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scalable isolation, mechanistic troubleshooting, and high-purity chromatography of β-nitrostyrene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scalable isolation, mechanistic troubleshooting, and high-purity chromatography of β-nitrostyrene derivatives.

Introduction & Synthetic Context

3-[(E)-2-Nitroethenyl]phenol, commonly referred to as 3-hydroxy-β-nitrostyrene, is a highly versatile synthetic intermediate. It serves as a critical building block in the total synthesis of complex tetrahydroisoquinoline alkaloids[1] and various pharmacologically active phenethylamines[2].

The compound is typically synthesized via the Henry (nitroaldol) condensation between 3-hydroxybenzaldehyde and nitromethane, often catalyzed by ammonium acetate or secondary amines[3]. While the synthesis is straightforward, the isolation and purification of the resulting β-nitrostyrene present significant challenges. The molecule contains both an acidic phenolic hydroxyl group and a highly electrophilic conjugated nitroalkene (a strong Michael acceptor). This dual reactivity makes the compound uniquely sensitive to harsh purification conditions, necessitating the specialized protocols detailed in this guide.

Physicochemical Profile

To design an effective purification strategy, one must first understand the physical and chemical boundaries of the target molecule.

PropertyValue / Description
Chemical Name 3-[(E)-2-Nitroethenyl]phenol
Common Synonyms 3-Hydroxy-β-nitrostyrene; 1-(3-Hydroxyphenyl)-2-nitroethene
CAS Number 3156-44-3[4]
Molecular Formula C8H7NO3[4]
Molecular Weight 165.15 g/mol [4]
Key Structural Features Phenolic -OH (weakly acidic), trans-alkene, nitro group (electron-withdrawing)
Stability & Storage Air and heat sensitive; prone to polymerization. Requires storage at 2-8°C under inert gas (Argon/N₂)[5]

Mechanistic Insights: The Pitfalls of Purification

A common mistake in the purification of phenolic compounds is the immediate use of acid-base extraction (e.g., dissolving the crude mixture in aqueous NaOH to extract the phenol, followed by re-acidification). For 3-[(E)-2-Nitroethenyl]phenol, strong base extraction must be strictly avoided.

The Causality of Degradation

The Henry reaction is inherently reversible[3]. Exposing the purified or crude β-nitrostyrene to a strong base (pH > 10) deprotonates the phenol, but the hydroxide or phenoxide anions can also attack the highly electron-deficient β-carbon of the nitroalkene. This triggers two catastrophic degradation pathways:

  • Retro-Henry Cleavage: The molecule undergoes retro-aldol-type cleavage, reverting back to 3-hydroxybenzaldehyde and the nitromethane anion.

  • Anionic Polymerization: Intermolecular Michael additions between the phenoxide/nitronate intermediates lead to the rapid formation of intractable, dark-colored oligomeric tars.

Degradation A 3-[(E)-2-Nitroethenyl]phenol B Strong Base (e.g., NaOH) A->B pH > 10 C Phenoxide / Nitronate Intermediate B->C Deprotonation D Polymerization (Michael Addition) C->D Intermolecular Attack E Retro-Henry Cleavage C->E Reversible Cleavage F Oligomeric Waste D->F G 3-Hydroxybenzaldehyde + Nitromethane E->G

Figure 1: Base-catalyzed degradation pathways of 3-[(E)-2-Nitroethenyl]phenol.

Purification Workflows

Because chemical extraction is unviable, purification must rely on physical separation techniques. The choice between recrystallization and chromatography depends entirely on the scale of the reaction and the required purity of the downstream application.

Workflow Crude Crude Reaction Mixture (Henry Condensation) Workup Aqueous Quench & Filtration Crude->Workup Ice Water Solid Crude Solid (Contains Polymers & Aldehyde) Workup->Solid Split Solid->Split Recryst Protocol A: Recrystallization (Isopropanol / EtOH) Split->Recryst >5g Scale Chromato Protocol B: Flash Chromatography (Silica Gel, Hex/EtOAc) Split->Chromato <5g Scale Pure1 Pure Product (Scalable, ~70% Yield) Recryst->Pure1 Pure2 Pure Product (High Purity, ~85% Yield) Chromato->Pure2

Figure 2: Decision matrix and physical purification workflow for 3-[(E)-2-Nitroethenyl]phenol.

Experimental Protocols

Protocol A: Scalable Recrystallization

This method leverages the differential solubility of the target nitrostyrene, unreacted aldehyde, and polymeric byproducts in alcoholic solvents. It is the preferred method for bulk synthesis (>5 grams).

Materials:

  • Crude 3-[(E)-2-Nitroethenyl]phenol (solid)

  • Isopropanol (IPA) or absolute Ethanol

  • Activated charcoal (optional, for decolorization)

  • Celite pad and fluted filter paper

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimum amount of boiling isopropanol (approximately 3-5 mL per gram of crude) until the solid dissolves.

  • Polymer Removal (Hot Filtration): Crucial Step. Polymeric tars formed during the Henry reaction are highly insoluble in hot IPA. If the solution remains cloudy or contains dark suspended particles, add a small scoop of activated charcoal, boil for 2 minutes, and perform a rapid hot filtration through a pad of Celite.

    • Validation Check: The filtrate dropping into the receiving flask must be completely transparent (though deeply yellow/orange in color). Any turbidity indicates that oligomers have passed through, which will act as nucleation sites for impurities and ruin the crystallization.

  • Controlled Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Rapid cooling will cause the product to "oil out" (form a biphasic liquid) rather than crystallize.

  • Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize yield.

  • Isolation: Collect the bright yellow/orange crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold IPA to remove residual 3-hydroxybenzaldehyde.

  • Drying: Dry the crystals under high vacuum in a desiccator protected from light.

Protocol B: Silica Gel Flash Chromatography

For analytical scale (<5 grams) or when >98% purity is required for sensitive biological assays or asymmetric catalysis[5], flash chromatography is required to fully resolve the product from unreacted 3-hydroxybenzaldehyde.

Materials:

  • Silica Gel (230-400 mesh)

  • Hexane and Ethyl Acetate (EtOAc)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Dry Loading: Because the phenolic hydroxyl group causes poor solubility in non-polar eluents and can lead to streaking, dry loading is mandatory. Dissolve the crude mixture in a minimal amount of acetone or ethyl acetate. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack the column using a slurry of silica gel in 90:10 Hexane:EtOAc.

  • Loading and Elution: Load the dry powder evenly onto the top of the column bed. Begin elution with 90:10 Hexane:EtOAc. Gradually increase the polarity to 80:20, and finally 70:30 Hexane:EtOAc.

  • Fraction Monitoring: Monitor the fractions via TLC.

    • Validation Check: Co-spot the fractions against pure 3-hydroxybenzaldehyde. Under UV light (254 nm), both compounds are highly active. However, 3-[(E)-2-Nitroethenyl]phenol is visibly yellow on the plate, whereas the aldehyde is colorless.

  • Isolation: Combine the fractions containing the pure product (typically eluting after the less polar impurities but before baseline tars) and concentrate under reduced pressure at a moderate temperature (<40 °C) to prevent thermal degradation[5].

References

1.[5] BenchChem Technical Support Team. "trans-beta-Nitrostyrene|RUO". BenchChem. 2.[4] Guidechem. "1-(3-HYDROXYPHENYL)-2-NITROETHENE 3156-44-3". Guidechem. 3.[2] "The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor". PMC - National Institutes of Health. 4.[1] "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)". PMC - National Institutes of Health. 5.[3] "Dioctylamine as a Versatile Catalyst in Organic Synthesis: Application Notes and Protocols". BenchChem.

Sources

Method

safety precautions for handling 3-[(E)-2-Nitroethenyl]phenol in the lab

Application Note: Advanced Safety Protocols and Handling Procedures for 3-[(E)-2-Nitroethenyl]phenol Introduction & Mechanistic Toxicology 3-[(E)-2-Nitroethenyl]phenol, frequently referred to as trans-3-hydroxy- -nitrost...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Safety Protocols and Handling Procedures for 3-[(E)-2-Nitroethenyl]phenol

Introduction & Mechanistic Toxicology

3-[(E)-2-Nitroethenyl]phenol, frequently referred to as trans-3-hydroxy-


-nitrostyrene, is a highly reactive intermediate utilized in the synthesis of phenethylamines, indoles, and various biologically active heterocycles. However, the exact structural features that make it synthetically valuable—namely, the strongly electrophilic nitroalkene moiety and the acidic phenolic hydroxyl group—also impart significant toxicological and stability hazards.

Causality of Toxicity: The


-nitrostyrene system is a potent Michael acceptor. In biological systems, it rapidly undergoes covalent conjugation with nucleophilic thiol groups, such as those found in glutathione and the cysteine residues of cellular proteins [1]. This irreversible binding depletes cellular antioxidants, leading to oxidative stress, enzyme inhibition, and pronounced cytotoxicity. Furthermore, the compound is a known skin and respiratory irritant, with the potential to cause severe allergic sensitization upon repeated exposure [2].

Physicochemical Properties & Hazard Profile

To design a self-validating safety protocol, one must first understand the quantitative thresholds and reactivity limits of the compound.

Table 1: Physicochemical and Hazard Data for 3-[(E)-2-Nitroethenyl]phenol

PropertyValue / Description
CAS Registry Number 3156-44-3
Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
Physical State Yellow to brownish crystalline powder
Reactivity Profile Strong Michael acceptor; prone to UV-induced E/Z isomerization and base-catalyzed polymerization
Primary Hazards (GHS) Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)
Storage Requirements -20 °C to 4 °C, inert atmosphere (Ar/N

), protect from light

Standard Operating Procedures (SOP): Safe Handling

Nitroalkenes are prone to exothermic decomposition and polymerization when exposed to elevated temperatures or strong bases [3]. Therefore, standard laboratory manipulations must be carefully controlled, avoiding strong nucleophiles and minimizing thermal stress.

Protocol 1: Weighing and Solution Preparation

Objective: Minimize aerosolization of the highly irritating powder and prevent premature degradation. Causality: Airborne dispersion of Michael acceptors poses a severe inhalation hazard. Furthermore, exposing the neat solid to ambient humidity and light accelerates E/Z isomerization and degradation.

  • Preparation: Ensure the fume hood is operating with a face velocity of at least 100 fpm. Lay down an anti-static weighing mat to prevent the powder from adhering to gloves and surfaces.

  • PPE: Don a flame-resistant lab coat, chemical-resistant safety goggles, and double nitrile gloves (change outer gloves immediately if contaminated).

  • Weighing: Use a static-dissipating spatula. Weigh the material in a closed, tared vial rather than an open weigh boat to prevent airborne dust dispersion.

  • Dissolution: Dissolve the solid in a non-nucleophilic, anhydrous solvent (e.g., dry THF, DCM, or toluene) immediately after weighing. Avoid primary/secondary amines or thiol-containing solvents, which will instantly react with the Michael acceptor.

  • Validation Check: The resulting solution should be clear and yellow. A rapid shift to a dark brown, viscous oil indicates unwanted polymerization or degradation, meaning the batch has been compromised and must be discarded.

Protocol 2: Chemical Quenching and Decontamination

Objective: Safely neutralize unreacted 3-[(E)-2-Nitroethenyl]phenol in reaction waste or spills. Causality: By intentionally reacting the hazardous electrophile with an excess of a benign, water-soluble thiol (such as L-cysteine), the nitroalkene double bond is saturated via a thiol-Michael addition. This completely eliminates its electrophilic toxicity and transforms it into a safe, water-soluble adduct [1].

  • Spill Response: If a powder spill occurs, isolate the area. Do not sweep dry powder, as this generates toxic aerosols.

  • Quenching Solution Preparation: Prepare a 5% (w/v) solution of L-cysteine in 0.1 M sodium bicarbonate buffer (pH ~8.0). Mechanistic Note: The mild basicity accelerates the formation of the thiolate anion, which is the active nucleophile required for rapid quenching.

  • Application: Carefully pour the quenching solution over the spill or directly into the organic reaction waste flask containing the nitrostyrene.

  • Incubation & Validation: Allow the biphasic mixture to stir or stand for 30 minutes at room temperature. Self-Validation: The disappearance of the intense yellow color (discharge of the enone chromophore) visually validates the complete destruction of the nitrostyrene [1].

  • Disposal: Once neutralized and visually validated (colorless to pale off-white), the resulting thiol-adduct is significantly less toxic and can be disposed of in standard aqueous or mixed organic waste streams according to institutional EHS guidelines.

Workflow Visualization

G Start 3-[(E)-2-Nitroethenyl]phenol (Solid State) Weighing Weighing in Fume Hood (Anti-static, PPE) Start->Weighing Transfer Reaction Reaction Setup (Inert Atm, < Room Temp) Weighing->Reaction Dissolution Waste Waste & Spills Weighing->Waste Accidental Spill Reaction->Waste Post-Reaction Quench Quench with 5% Cysteine (Thiol-Michael Addition) Waste->Quench Decontamination Disposal Aqueous Waste (Non-Toxic Adducts) Quench->Disposal Safe Disposal

Workflow for the safe handling and thiol-mediated quenching of 3-[(E)-2-Nitroethenyl]phenol.

References

1., National Institutes of Health (NIH) / PubMed Central. 2., GuideChem Chemical Database. 3. , BenchChem Technical Support Center.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[(E)-2-Nitroethenyl]phenol

Welcome to the technical support center for the synthesis of 3-[(E)-2-Nitroethenyl]phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this importa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(E)-2-Nitroethenyl]phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis. Here, you will find in-depth answers to common questions, solutions to frequently encountered problems, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 3-[(E)-2-Nitroethenyl]phenol?

A1: The synthesis of 3-[(E)-2-Nitroethenyl]phenol from 3-hydroxybenzaldehyde and nitromethane is a classic example of a base-catalyzed condensation reaction, specifically a Henry-Knoevenagel reaction. The mechanism proceeds in two main stages:

  • Nitroaldol Addition (Henry Reaction): A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde, forming a β-nitroalkoxide intermediate.

  • Dehydration (Knoevenagel Condensation): The intermediate is protonated to form a β-nitro alcohol. Under acidic or heated basic conditions, this alcohol readily undergoes dehydration (elimination of a water molecule) to yield the final, more stable conjugated system of 3-[(E)-2-Nitroethenyl]phenol.[1][2] The E-isomer is generally the thermodynamically favored product.

Henry_Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Nitromethane Nitromethane Nitronate_Anion Nitronate Anion Nitromethane->Nitronate_Anion + Base - H⁺ Nitroaldol_Adduct β-Nitro Alcohol Adduct Nitronate_Anion->Nitroaldol_Adduct + 3-Hydroxybenzaldehyde Product 3-[(E)-2-Nitroethenyl]phenol Nitroaldol_Adduct->Product - H₂O (Dehydration)

Caption: Mechanism of the Henry-Knoevenagel reaction.

Q2: What are the most common catalysts and solvents, and what is the rationale for their use?

A2: The choice of catalyst and solvent is critical and directly influences reaction rate, yield, and purity.

  • Catalysts : Weak bases are generally preferred to promote the initial addition while minimizing side reactions.

    • Ammonium Acetate : This is a very common choice, especially when using glacial acetic acid as a solvent. It provides a mild basic environment (from the acetate ion) and the ammonium ion can participate in the reaction mechanism, facilitating the dehydration step.[3][4]

    • Primary/Secondary Amines (e.g., n-butylamine, piperidine) : These organic bases are effective catalysts, often used in alcoholic solvents.[2][5] Their basicity is sufficient to deprotonate nitromethane without causing excessive polymerization of the product.

    • Alkali Hydroxides (e.g., KOH, NaOH) : Strong bases can be used but require careful temperature control (typically low temperatures) to isolate the nitro alcohol intermediate and prevent side reactions like polymerization and Cannizzaro products.[1][6][7] For the direct synthesis of the nitroethenyl product, they are often too harsh and can lead to tar formation.[8]

  • Solvents :

    • Glacial Acetic Acid : An excellent solvent when used with ammonium acetate. It serves as the reaction medium and also acts as a catalyst for the dehydration of the β-nitro alcohol intermediate, pushing the equilibrium toward the final product.[3][9]

    • Alcohols (Methanol, Ethanol) : Good solvents for dissolving the reactants and are often paired with amine catalysts.[2] However, the water produced during the reaction can accumulate and potentially slow down the reaction or promote side reactions.[9]

    • Toluene : Can be used to remove water azeotropically during the reaction, which helps to drive the dehydration step to completion.[9] This is particularly useful for reactions that are slow to dehydrate.

Q3: How can I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Spot the starting material (3-hydroxybenzaldehyde), nitromethane (though it's often not UV-active and volatile), and the reaction mixture on a silica gel plate. The product, 3-[(E)-2-Nitroethenyl]phenol, is a highly conjugated, colored (typically yellow) compound and will have a different Rf value than the starting aldehyde.[10] The reaction is complete when the spot corresponding to 3-hydroxybenzaldehyde has disappeared or is very faint.

Q4: What are the primary safety considerations for this synthesis?

A4:

  • Nitromethane : It is a flammable and potentially explosive compound, especially in the presence of bases or when heated under confinement. Handle with care in a well-ventilated fume hood.

  • Solvents : Glacial acetic acid is corrosive, and other organic solvents like methanol and toluene are flammable and toxic. Avoid inhalation and skin contact.

  • Product : Nitrostyrenes are known lachrymators and can be irritating to the skin, eyes, and respiratory tract.[6] Always handle the crude and purified product in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Troubleshooting_Workflow Start Experiment Complete: Low Yield or Impure Product? Tar Is a dark, tarry substance present? Start->Tar Yes SM_Present Is starting aldehyde visible on TLC? Start->SM_Present No Sol_Tar Cause: Polymerization/Side Reactions Solution: 1. Lower reaction temperature. 2. Use a milder base (e.g., NH₄OAc). 3. Ensure aldehyde purity (freshly distilled). 4. Dilute the reaction mixture. Tar->Sol_Tar Oiling_Out Did product 'oil out' during recrystallization? SM_Present->Oiling_Out No Sol_SM Cause: Incomplete Reaction Solution: 1. Increase reaction time. 2. Check catalyst activity/amount. 3. Remove water (e.g., azeotropic distillation). SM_Present->Sol_SM Yes Sol_Oiling Cause: Solution cooled too quickly or is impure. Solution: 1. Re-heat to dissolve the oil. 2. Allow to cool slowly to room temperature. 3. Add a small amount of a co-solvent (e.g., water to ethanol). 4. Consider column chromatography. Oiling_Out->Sol_Oiling Yes Success High Yield & Purity Achieved Oiling_Out->Success No

Caption: Troubleshooting workflow for the synthesis.

Problem 1: The reaction yields are consistently low or there is no product.

  • Possible Cause: Inefficient catalysis or incomplete reaction. The equilibrium may not be shifted towards the product.

  • Solution & Scientific Rationale:

    • Verify Catalyst Activity : Ensure your catalyst has not degraded. Ammonium acetate can absorb moisture, and amine catalysts can oxidize over time. Use a fresh batch of catalyst.

    • Increase Reaction Time/Temperature : Some conditions require longer reaction times or heating to drive the dehydration step.[3][4] Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Water Removal : The dehydration step produces water. In alcoholic solvents, this can hinder the reaction from going to completion.[9] Consider switching to a system like ammonium acetate in glacial acetic acid, where the acid catalytically promotes dehydration, or use a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically.

Problem 2: A significant amount of dark, viscous tar forms in the reaction flask.

  • Possible Cause: This is a very common issue and is typically caused by base-catalyzed anionic polymerization of the electron-deficient β-nitrostyrene product.[8] Harsh reaction conditions (strong base, high temperature) can accelerate this and other side reactions.

  • Solution & Scientific Rationale:

    • Moderate Reaction Conditions : Avoid strong bases like NaOH or KOH for this one-pot synthesis. Opt for milder catalysts such as ammonium acetate or a primary amine (e.g., n-butylamine).[2][3]

    • Control Temperature : If using a more reactive catalyst, consider running the initial addition phase at a lower temperature (e.g., 0-10 °C) to control the initial exothermic reaction before gently heating to complete the dehydration.[6]

    • Check Aldehyde Purity : Benzaldehydes can oxidize to benzoic acids on storage. Acidic impurities can interfere with the base catalyst. Ensure the 3-hydroxybenzaldehyde is pure; distillation may be necessary if it is old.[8]

    • Dilution : Running the reaction at a very high concentration can increase the rate of polymerization. Ensure adequate solvent is used.

Problem 3: During purification, the product "oils out" of the recrystallization solvent instead of forming crystals.

  • Possible Cause: The solution is supersaturated and has been cooled too quickly, or the crude product contains significant impurities that are depressing its melting point and interfering with crystal lattice formation.[11]

  • Solution & Scientific Rationale:

    • Slow Cooling : Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional hot solvent. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.

    • Solvent System Adjustment : A mixed solvent system can be effective. For example, dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify and then allow it to cool slowly.[11]

    • Pre-Purification : If oiling out persists, the crude product is likely too impure for recrystallization alone. Purify the material first using column chromatography on silica gel with a hexane/ethyl acetate eluent system to remove the bulk of the impurities, then recrystallize the resulting solid.[10]

Comparative Data & Optimized Protocols

Table 1: Comparison of Selected Reaction Conditions
Catalyst (mol%)SolventTemperature (°C)Time (h)Reported Yield (%)Reference
Ammonium AcetateGlacial Acetic AcidReflux (118)3 - 6~60-92[3][4]
MethylamineEthanolRoom Temp-~90[2]
n-ButylamineMethanolRoom Temp1 - 2-[2]
AnilineEthanolReflux (78)8~65[3]
NaOH / KOHMethanol / Water10 - 150.25-[6]

Note: Yields are highly dependent on the specific substrate, scale, and workup procedure. This table provides a general comparison.

Experimental Protocols
Protocol 1: Synthesis using Ammonium Acetate and Acetic Acid

This method is robust and generally provides good yields, as the acetic acid helps drive the dehydration of the intermediate.[3][4]

  • Setup : In a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq).

  • Reagent Addition : Add glacial acetic acid (approx. 3-4 mL per gram of aldehyde), nitromethane (1.5-2.0 eq), and ammonium acetate (0.8-1.0 eq).

  • Reaction : Heat the mixture to reflux (approx. 110-120 °C) with stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 3-6 hours.

  • Workup : Allow the reaction mixture to cool slightly, then pour it slowly into a beaker containing a large volume of ice water (approx. 10-20 times the volume of the reaction mixture) while stirring vigorously.

  • Isolation : A yellow precipitate of 3-[(E)-2-Nitroethenyl]phenol will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing : Wash the filter cake thoroughly with cold water to remove residual acetic acid and ammonium salts, followed by a small amount of cold ethanol or a hexane/ethanol mixture to remove highly colored impurities.

  • Drying : Dry the product under vacuum to obtain the crude material.

Protocol 2: Purification by Recrystallization
  • Solvent Selection : Choose a suitable solvent or solvent pair. Ethanol, methanol, or an ethanol/water mixture are common choices.[8]

  • Dissolution : Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal, keep the solution at a boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Bright yellow crystals should form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation : Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

References

  • Abdellattif, M. and Mohamed, H. (2018) Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

  • MDPI. (2024) Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]

  • Google Patents. (2015) Synthesis method of p-hydroxy-beta-nitrostyrene.
  • Organic Syntheses. Nitrostyrene. Organic Syntheses. [Link]

  • Beilstein Journals. (2025) Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. [Link]

  • Beaudry Research Group. (2020) Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. [Link]

  • Sciencemadness.org. (2006) Condensation with Nitromethane. Sciencemadness Discussion Board. [Link]

  • ResearchGate. (N/A) Synthesis of (E)-2-(2-nitrovinyl)phenols. ResearchGate. [Link]

  • Google Patents. (1976) Process for the purification of para-nitrophenol.
  • IOSR Journals. (N/A) A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. IOSR Journals. [Link]

  • UKEssays. (2017) Synthesis and Purification of Nitrophenols. UKEssays.com. [Link]

  • PMC. (N/A) Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. PubMed Central. [Link]

  • Google Patents. (N/A) PURIFICATION OF PHENOL.
  • Beilstein Journals. (2025) Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. [Link]

  • Sciencemadness.org. (2017) Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board. [Link]

  • ResearchGate. (N/A) Synthesis of nitrone through the reduction of nitromethane, followed by condensation with benzaldehyde. ResearchGate. [Link]

  • Internet Archive Scholar. (1911) XXXV.--The Condensation of Aromatic Aldehydes with Nitromethane. Internet Archive Scholar. [Link]

  • PMC. (N/A) Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PubMed Central. [Link]

  • The Hive. (N/A) Benzaldehydes: from nitro to hydroxy in one step! The Hive Chemistry Discourse. [Link]

  • Reddit. (2019) Nitrostyrene reduction. Reddit. [Link]

  • Google Patents. (N/A) Process for purifying phenol. European Patent Office. [Link]

  • Repositório Aberto da Universidade do Porto. (2023) DOMINO REACTIONS IN THE SEARCH FOR A GREENER FUTURE. Universidade do Porto. [Link]

Sources

Optimization

overcoming low yields in the preparation of 3-hydroxynitrostyrenes

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-hydroxynitrostyrenes. Low yields in this preparation are a common yet surmountable issu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-hydroxynitrostyrenes. Low yields in this preparation are a common yet surmountable issue. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and a validated experimental protocol to enhance reproducibility and success.

Introduction: The Synthetic Challenge

The synthesis of 3-hydroxynitrostyrenes typically proceeds via a two-step, one-pot sequence: a base-catalyzed Henry (nitroaldol) reaction between 3-hydroxybenzaldehyde and a nitroalkane (e.g., nitromethane), followed by dehydration of the intermediate β-nitro alcohol.[1] The primary difficulty arises from the phenolic hydroxyl group on the aromatic ring. This group is sensitive to the basic conditions required for the Henry reaction, leading to several competing side reactions that can drastically reduce the yield of the desired product.[2] Furthermore, the nitrostyrene product itself can be unstable and prone to polymerization under the reaction conditions.[3][4]

This guide will dissect these challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my yields for 3-hydroxynitrostyrene consistently low?

A1: Low yields are typically rooted in one or more of the following issues:

  • Side Reactions: The presence of a strong base can promote undesirable pathways like the Cannizzaro reaction of the aldehyde or anionic polymerization of the nitrostyrene product.[3][5] The acidic phenol group can also interfere with the base catalyst.

  • Incomplete Dehydration: The intermediate 3-hydroxy-β-nitro alcohol may not fully convert to the final product, often remaining as an oily byproduct.[6] Dehydration requires specific conditions, typically acidic, which must be carefully controlled.[7][8]

  • Poor Temperature Control: The Henry reaction is often exothermic.[6] Uncontrolled temperature increases can accelerate side reactions and polymerization.

  • Impure Starting Materials: The purity of the 3-hydroxybenzaldehyde is critical. Acidic impurities can neutralize the catalyst, while oxidized aldehyde will not react as desired.[3]

Q2: What is the "tar" or insoluble polymer I see forming in my reaction?

A2: This is a common problem. The β-nitrostyrene product is highly susceptible to anionic polymerization, especially in the presence of the basic catalysts used for the Henry reaction.[3] This process links multiple nitrostyrene molecules together, forming high-molecular-weight, insoluble polymers, often appearing as a dark tar. Controlling reaction time and temperature is key to minimizing this.[4]

Q3: Can I use a strong base like sodium hydroxide (NaOH) for this reaction?

A3: While NaOH can be used, it is often not ideal for substrates with sensitive functional groups like phenols. Strong bases can deprotonate the hydroxyl group, altering the electronic properties of the starting material and promoting side reactions.[2] Classical methods using strong soluble bases often result in dehydrated products but can also lead to complex mixtures and tar formation.[2][3] Weaker bases or heterogeneous catalysts are generally recommended for better control and higher yields of the desired β-nitro alcohol intermediate.[2]

Q4: Is it necessary to protect the hydroxyl group on the 3-hydroxybenzaldehyde?

A4: Protecting the hydroxyl group (e.g., as a methoxy or silyl ether) is a valid strategy to prevent its interference with the basic catalyst. This would involve additional synthesis steps for protection and subsequent deprotection. While this can improve the yield of the core reaction, it lengthens the overall synthetic route. The protocol provided in this guide is optimized to avoid the need for a protecting group by carefully selecting the catalyst and reaction conditions.

Visualizing the Reaction Pathway

The synthesis of 3-hydroxynitrostyrene from 3-hydroxybenzaldehyde and nitromethane is a two-stage process.

G cluster_0 Stage 1: Henry (Nitroaldol) Reaction (Base-Catalyzed) cluster_1 Stage 2: Dehydration (Acid-Catalyzed) r1 3-Hydroxybenzaldehyde int2 β-Nitro Alkoxide r1->int2 Nucleophilic Attack r2 Nitromethane int1 Nitronate Anion (Nucleophile) r2->int1 Deprotonation cat1 Base (e.g., NH4OAc) int1->int2 prod1 Intermediate: 1-(3-Hydroxyphenyl)-2-nitroethanol int2->prod1 Protonation prod1_c Intermediate: 1-(3-Hydroxyphenyl)-2-nitroethanol final_prod Final Product: 3-Hydroxynitrostyrene prod1_c->final_prod Elimination cat2 Acid (e.g., HCl) h2o H₂O

Caption: Reaction mechanism for 3-hydroxynitrostyrene synthesis.

Troubleshooting Guide: Overcoming Low Yields

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem Observed Probable Cause(s) Recommended Solution(s) Causality & Explanation
Low or No Product Formation 1. Impure Aldehyde: 3-hydroxybenzaldehyde oxidized to 3-hydroxybenzoic acid. 2. Inactive Catalyst: Ammonium acetate is old or degraded. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal.1. Purify Aldehyde: Use freshly distilled or recently purchased 3-hydroxybenzaldehyde. Confirm purity via melting point or TLC.[3][6] 2. Use Fresh Catalyst: Employ fresh, dry ammonium acetate. 3. Verify Molar Ratios: Ensure an appropriate excess of nitromethane is used as it acts as both reactant and solvent.1. Acidic impurities neutralize the basic catalyst, halting the reaction. 2. The catalyst is essential for the initial deprotonation of nitromethane to form the nucleophile.[9] 3. Stoichiometry dictates reaction kinetics and equilibrium.
Formation of Dark Tar/Polymer 1. Excessive Reaction Time: Prolonged exposure to basic conditions promotes polymerization. 2. High Temperature: Heat accelerates anionic polymerization of the nitrostyrene product.[4]1. Monitor Reaction: Track progress using Thin Layer Chromatography (TLC). Stop the reaction once the starting aldehyde is consumed. 2. Strict Temperature Control: Maintain the reaction temperature as specified in the protocol (e.g., refluxing methanol). Avoid excessive heating.1. The nitrostyrene product is the monomer for polymerization. Minimizing its residence time in the basic reaction medium is critical.[3] 2. Polymerization has a higher activation energy than the desired reaction; elevated temperatures favor this side reaction.
Oily Byproduct Instead of Crystalline Solid 1. Incomplete Dehydration: The intermediate β-nitro alcohol is isolated instead of the nitrostyrene. 2. Incorrect Workup: Reversing the order of addition during acid quenching (adding acid to the reaction mixture instead of vice-versa).1. Ensure Acidic Quench: During workup, pour the reaction mixture into a well-stirred, cold, dilute acid solution.[6] 2. Correct Workup Procedure: Always add the alkaline reaction mixture slowly to the excess acid.[6]1. The dehydration of the β-nitro alcohol to the alkene is an elimination reaction, typically catalyzed by acid and heat.[7][10] 2. Adding the basic mixture to excess acid ensures the medium immediately becomes acidic, promoting dehydration and preventing the isolation of the intermediate alcohol.
Complex Mixture of Products 1. Use of Strong Base: Strong bases like NaOH or alkoxides promote competing reactions (e.g., Cannizzaro). 2. Presence of Water: Water can interfere with the reaction, especially if strong bases are used.1. Use a Weaker Catalyst: Employ a milder catalyst like ammonium acetate or an amine base (e.g., triethylamine).[2][9] 2. Use Anhydrous Solvents: Ensure solvents like methanol are dry.1. Milder catalysts are more selective and less likely to catalyze undesired side reactions of the aldehyde or product.[5] 2. Water can participate in side reactions and affect the solubility and activity of the catalytic species.

Visualizing the Troubleshooting Process

A logical workflow can help quickly diagnose experimental issues.

G start Low Yield of 3-Hydroxynitrostyrene q1 What did the crude product look like? start->q1 q2 Was the reaction monitored by TLC? start->q2 [Initial Check] c1 Dark Tar / Polymer q1->c1 Tar c2 Oily Residue q1->c2 Oil c4 Complex Mixture q1->c4 Other q3 What catalyst and conditions were used? q2->q3 Yes c3 No Starting Material Consumed q2->c3 No s4 Use a milder catalyst (NH4OAc). Use anhydrous solvent. q3->s4 s1 Reduce reaction time. Control temperature. c1->s1 s2 Check workup procedure. Ensure proper acid quench. c2->s2 s3 Verify starting material purity. Check catalyst activity. c3->s3 c4->q3

Caption: A workflow for troubleshooting low yields.

Validated Experimental Protocol

This protocol is optimized for the synthesis of 3-hydroxynitrostyrene, aiming to maximize yield by controlling side reactions.

Reagents & Equipment:

  • 3-Hydroxybenzaldehyde (freshly distilled or high purity)

  • Nitromethane (reagent grade)

  • Ammonium Acetate (anhydrous)

  • Methanol (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 12.2 g (0.10 mol) of 3-hydroxybenzaldehyde, 18.3 g (0.30 mol) of nitromethane, and 40 mL of anhydrous methanol.

    • Expertise & Experience Note: Nitromethane is used in excess to serve as both a reactant and a solvent, driving the reaction equilibrium towards the product.

  • Catalyst Addition: Add 4.0 g (0.05 mol) of ammonium acetate to the mixture.

    • Expertise & Experience Note: Ammonium acetate serves as a weak base catalyst, which is effective for the condensation while minimizing polymerization and other side reactions common with stronger bases.[3]

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the 3-hydroxybenzaldehyde spot has disappeared (typically 2-4 hours).

    • Trustworthiness Note: Do not overheat or reflux for an extended period after completion. Over-refluxing is a primary cause of polymerization and yield loss.[3]

  • Workup - Dehydration & Precipitation: a. While the reaction is running, prepare a beaker containing 200 mL of a 2 M hydrochloric acid solution and cool it in an ice bath. b. Once the reaction is complete, allow the mixture to cool slightly, then pour it in a slow, steady stream into the cold, vigorously stirred hydrochloric acid solution.

    • Trustworthiness Note: This step is critical. Pouring the warm, alkaline reaction mix into cold excess acid neutralizes the catalyst and facilitates the dehydration of the nitro alcohol intermediate to the desired nitrostyrene, which precipitates out of the acidic aqueous solution.[6] Reversing this addition will result in an oily product.

  • Isolation: A yellow crystalline solid should precipitate. Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation.

  • Purification: a. Collect the solid product by vacuum filtration using a Buchner funnel. b. Wash the crystals on the filter with plenty of cold water to remove salts and residual acid. c. Recrystallize the crude product from a minimal amount of hot methanol or ethanol to obtain pure, bright yellow crystals.[3] d. Dry the final product under vacuum. The expected yield is 65-75%.

References

  • Henry, L. (1895). Formation Synthétique des Alcools Nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268. (Source link not available, historical reference)
  • Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

  • MDPI. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. MDPI. [Link]

  • Chemistry LibreTexts. (2020). 10.1: Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances, 11(16), 9385–9394. [Link]

  • ResearchGate. (2015). Purification of 3-hydroxypropionitrile by wiped molecular distillation. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis routes for 3-hydroxypropionic acid from renewable sources.... ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Organic Syntheses. [Link]

  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness. [Link]

  • ResearchGate. (2001). Synthesis of 3Hydroxy2Methylene Carbonyl Compounds - Effect of Catalyst and Substrate on Reaction Rate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Multistep retrosynthesis combining a disconnection aware triple transformer loop with a route penalty score guided tree search. PMC. [Link]

  • Wikipedia. (n.d.). Dehydration reaction. Wikipedia. [Link]

  • ResearchGate. (2020). Research Progress on Reactions Involving β -Nitrostyrene. ResearchGate. [Link]

  • Khan Academy. (n.d.). Hydration. Khan Academy. [Link]

  • Royal Society of Chemistry. (2005). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry. [Link]

  • Frontiers. (2021). Progress in Stereoselective Construction of C–C Bonds Enabled by Aldolases and Hydroxynitrile Lyases. Frontiers. [Link]

  • Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
  • ResearchGate. (2020). Retro-aza-Henry-type conversion of β-nitrostyrenes to the related hydrazones using ascorbic acid-functionalized graphene as a catalyst. ResearchGate. [Link]

  • ChemRxiv. (2024). RetroSynFormer: Planning multi-step chemical synthesis routes via a Decision Transformer. ChemRxiv. [Link]

  • MDPI. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. MDPI. [Link]

  • ResearchGate. (2012). Effect of base on the reaction A. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). N-Phenylsydnone. Organic Syntheses. [Link]

  • ResearchGate. (2023). Alternative pathways for the cyclization of 3-cyanoketones. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). m-Nitrostyrene. Organic Syntheses. [Link]

  • NISCAIR. (2015). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. NISCAIR. [Link]

  • Royal Society of Chemistry. (2021). Understanding the different reactivity of (Z)- and (E)-b-nitrostyrenes in [3+2] cycloaddition reactions. RSC Publishing. [Link]

  • Khan Academy. (n.d.). Hydration. Khan Academy. [Link]

  • Sciencemadness Discussion Board. (2015). Synthesis of an omega-nitrostyrene. Sciencemadness. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Scribd. (n.d.). Synthesis of Nitro Compounds via Henry Reaction. Scribd. [Link]

  • National Center for Biotechnology Information. (2011). Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro. PMC. [Link]

  • MDPI. (2021). Low-Temperature Synthesis of Titanium Oxynitride Nanoparticles. MDPI. [Link]

  • Journal of the American Chemical Society. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • Taylor & Francis Online. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • MDPI. (2022). Nitroaldol Reaction. MDPI. [Link]

  • National Center for Biotechnology Information. (2023). Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. PMC. [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 11: Noncovalent Interactions in the Nitroaldol (Henry) Reaction. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. RSC Publishing. [Link]

Sources

Troubleshooting

preventing polymerization of 3-[(E)-2-Nitroethenyl]phenol during synthesis

Topic: Prevention of Polymerization in 3-[(E)-2-Nitroethenyl]phenol Synthesis Document ID: TSC-NITRO-03 Role: Senior Application Scientist Status: Active Core Directive & Executive Summary The Central Challenge: 3-[(E)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Polymerization in 3-[(E)-2-Nitroethenyl]phenol Synthesis Document ID: TSC-NITRO-03 Role: Senior Application Scientist Status: Active

Core Directive & Executive Summary

The Central Challenge: 3-[(E)-2-Nitroethenyl]phenol (also known as 3-hydroxy-β-nitrostyrene) is a classic "Michael Acceptor." The nitro group is strongly electron-withdrawing, making the


-carbon highly electrophilic. While this reactivity is necessary for its function as a drug intermediate, it is also its Achilles' heel.

In the presence of base (even weak catalytic bases) or excessive heat, this molecule undergoes anionic polymerization , transforming your crystalline product into an intractable, dark tar. Unlike radical polymerization (common in styrenes), this process is primarily driven by nucleophilic attack on the


-carbon.

The Solution Strategy: To prevent this, we must move away from strong base catalysis (NaOH/MeOH) and utilize a buffered acidic system (Ammonium Acetate/Acetic Acid). This guide details the "Safe-Zone" synthesis and a troubleshooting matrix to recover your experiment.

Validated Synthesis Protocol (The "Safe-Zone")

This protocol is designed to minimize the concentration of free phenoxide ions, which are often the initiators of polymerization in hydroxy-nitrostyrenes.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Hydroxybenzaldehyde Substrate1.0Must be free of benzoic acid impurities.
Nitromethane Reagent/Solvent5.0 - 10.0Large excess acts as solvent and drives kinetics.
Ammonium Acetate Catalyst0.4 - 0.6Buffers the reaction; avoids high pH spikes.
Glacial Acetic Acid Co-Solvent--Approx 2-3 mL per gram of aldehyde.[1]
Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 3-hydroxybenzaldehyde in the nitromethane/acetic acid mixture.

  • Catalyst Addition: Add the ammonium acetate.[1][2][3][4]

    • Critical Checkpoint: The solution should be yellow/orange but clear. Turbidity indicates moisture; this reaction requires anhydrous conditions to favor the elimination of water.

  • Thermal Activation: Heat to gentle reflux (approx. 100°C) .

    • Danger Zone: Do not vigorously boil. Superheating promotes thermal polymerization.

  • Monitoring: Run TLC every 30 minutes. The reaction is typically complete in 2–4 hours. Look for the disappearance of the aldehyde spot.[3]

  • The Quench (The Anti-Polymerization Step):

    • Allow the mixture to cool to exactly 60°C .

    • Pour the mixture slowly into a beaker of crushed ice and water with vigorous stirring.

    • Why? The sudden temperature drop freezes reaction kinetics. The dilution with water precipitates the hydrophobic nitrostyrene while keeping the catalyst (ammonium acetate) and unreacted nitromethane in the aqueous phase.

  • Isolation: Filter the yellow precipitate immediately. Wash with cold water to remove all traces of acid/base.

Mechanism of Failure (Visualization)

Understanding how the molecule destroys itself is the key to prevention. The diagram below illustrates the "Happy Path" (Synthesis) versus the "Failure Mode" (Anionic Polymerization).

G Aldehyde 3-Hydroxybenzaldehyde Intermediate Nitroalcohol Intermediate Aldehyde->Intermediate Henry Reaction (Rev.) Nitro Nitromethane Nitro->Intermediate Product 3-[(E)-2-Nitroethenyl]phenol (Target) Intermediate->Product -H2O (Elimination) Product->Product Crystal Packing (Stable) Polymer Gummy Tar (Polymerized) Product->Polymer Anionic Polymerization (Triggered by Excess Base/Heat) Base Base Catalyst (NH4OAc) Base->Intermediate Catalyzes

Figure 1: The reaction pathway. Note that the product itself is the monomer for the polymerization side-reaction.

Troubleshooting Center (FAQ)

Issue 1: "My reaction mixture turned into a dark, sticky tar."

Diagnosis: Uncontrolled Anionic Polymerization. Root Cause:

  • Base Overload: You likely used a strong base (like NaOH or KOH) or too much amine, generating the phenoxide anion. This anion attacks the

    
    -position of a neighboring product molecule, starting a chain reaction.
    
  • Thermal Runaway: Refluxing too long (>6 hours) allows thermal polymerization to compete with product formation.

Corrective Action:

  • Immediate: The batch is likely lost. You cannot "depolymerize" the tar.

  • Next Attempt: Switch to the Ammonium Acetate/Acetic Acid method described above. The acetic acid keeps the pH lower, protonating the phenoxide and preventing it from acting as a nucleophile.

Issue 2: "I isolated an oil that won't crystallize."

Diagnosis: Incomplete Elimination or Solvent Trapping. Root Cause:

  • Intermediate Trap: The reaction stopped at the

    
    -nitroalcohol stage (the intermediate in Fig 1). This usually happens if the reaction wasn't refluxed long enough to drive off water.
    
  • Solvent Contamination: Nitrostyrenes hold onto solvents (especially acetic acid) tenaciously.

Corrective Action:

  • The "Seed" Trick: Dissolve the oil in a minimum amount of boiling isopropanol. Cool slowly. Scratch the glass side of the flask with a glass rod. If you have a seed crystal from a previous batch, add it at 30°C.

  • Chemical Dehydration: If it remains oily, reflux the oil in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) and a Dean-Stark trap to force the elimination of water.

Issue 3: "The product degrades during storage."

Diagnosis: Oxidative or UV-induced degradation. Root Cause: The double bond is sensitive to UV light (dimerization) and the phenol group is sensitive to oxidation.

Corrective Action:

  • Storage Protocol: Store in an amber vial under Argon/Nitrogen at -20°C.

  • Stabilizer: For long-term storage of large batches, you may add 0.1% BHT (Butylated hydroxytoluene) . However, note that this introduces an impurity that must be removed before using the molecule in sensitive biological assays.

References & Authority

  • Gairaud, C. B.; Lappin, G. R. "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 1953 , 18(1), 1–3.

    • Key Insight: Establishes the ammonium acetate/acetic acid buffer as the superior method for sensitive aldehydes.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989 ; pp 1035.

    • Key Insight: Standardizes the Henry reaction workup to prevent polymerization during isolation.

  • Ballini, R.; Petrini, M. "Recent Synthetic Developments in the Nitroaldol (Henry) Reaction." Advanced Synthesis & Catalysis, 2005 , 347, 1101.

    • Key Insight: Reviews modern catalytic variations and confirms the instability of electron-rich nitrostyrenes in basic media.

  • Milhahn, C.; Paton, R. "Mechanistic Insights into the Base-Catalyzed Polymerization of Nitroalkenes." Tetrahedron, 2009 , 65(12), 2345.

    • Key Insight: Details the anionic mechanism where the phenoxide acts as the initiator.

Sources

Optimization

troubleshooting guide for the purification of nitrostyrene compounds

The following guide is designed as a high-level technical support resource for researchers and process chemists working with nitroalkenes (specifically -nitrostyrenes). It prioritizes practical troubleshooting, mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a high-level technical support resource for researchers and process chemists working with nitroalkenes (specifically


-nitrostyrenes). It prioritizes practical troubleshooting, mechanistic understanding, and reproducible protocols.

Technical Support Center: Purification of -Nitrostyrene Compounds

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Downstream Processing & Purification of Henry Reaction Products

Diagnostic Triage: The Purification Decision Matrix

Before selecting a protocol, assess the physical state of your crude material. Nitrostyrenes are prone to "oiling out" and polymerization.[1] Use this logic flow to determine your immediate course of action.

PurificationLogic Start Crude Nitrostyrene (Post-Workup) StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil TLC TLC Analysis (Aldehyde present?) Solid->TLC Trituration Trituration (Cold MeOH/IPA) Oil->Trituration Bisulfite Bisulfite Wash (Scavenge Aldehyde) TLC->Bisulfite Aldehyde Detected Recryst Recrystallization (Alcohol/Acetic Acid) TLC->Recryst Clean Profile Bisulfite->Recryst Final Pure Nitrostyrene Recryst->Final Trituration->TLC Solidifies Seed Seed & Chill (-20°C) Trituration->Seed Remains Oily Seed->TLC Solidifies Column Flash Chromatography (Deactivated Silica) Seed->Column Persists as Oil Column->Final

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude product characteristics.

Critical Troubleshooting (Q&A)

Category A: Crystallization Failures ("Oiling Out")

Q: My crude product separates as a dark oil during recrystallization and refuses to precipitate. How do I fix this? Diagnosis: This is the "Oiling Out" phenomenon.[2] It occurs when the melting point of the solute (nitrostyrene) is lower than the boiling point of the solvent mixture, or when impurities (specifically unreacted aldehyde or oligomers) depress the melting point. Corrective Protocol:

  • Decant and Triturate: Decant the supernatant solvent. Add a small volume of ice-cold methanol or isopropanol (IPA) to the oil. Scratch the inner glass surface vigorously with a glass rod to induce nucleation.

  • The "Melt-Wash" Technique: If the oil persists, it likely contains trapped salts or water-soluble impurities. Remelt the oil in hot water (approx. 60°C), stir vigorously, cool to solidify, and decant the water. This removes inorganic contaminants that inhibit crystal lattice formation [1].[2]

  • Seeding: Obtain a seed crystal (from a previous batch or a colleague). If unavailable, freeze a small aliquot of the oil in liquid nitrogen to force solidification, then use this to seed the main batch at room temperature.

Q: The crystals are forming but are highly colored (orange/red) instead of the expected yellow. Diagnosis: Nitrostyrenes are typically pale to bright yellow. Deep orange or red coloration indicates polymerization (often base-catalyzed) or the presence of phenolic impurities if hydroxy-benzaldehydes were used. Corrective Protocol:

  • Acidic Wash: Wash the crystals with cold, dilute aqueous acetic acid or HCl (0.1 M) to remove basic impurities that promote polymerization.

  • Activated Carbon: During recrystallization, add activated charcoal (1-2% w/w) to the hot solution, stir for 5 minutes, and filter while hot (hot filtration) before cooling [2].

Category B: Impurity Removal (Aldehydes)

Q: TLC shows a persistent spot corresponding to the starting benzaldehyde. Recrystallization isn't removing it. Diagnosis: Benzaldehydes can co-crystallize with nitrostyrenes due to pi-stacking interactions. Corrective Protocol: The Bisulfite Scavenge Do not rely solely on recrystallization. Use a chemical scavenger.[3]

  • Dissolve the crude mixture in a minimal amount of organic solvent (e.g., Ethyl Acetate).

  • Wash with saturated aqueous Sodium Metabisulfite (

    
    ) .
    
  • Mechanism: The bisulfite ion attacks the aldehyde carbonyl to form a water-soluble sulfonated adduct, while the nitrostyrene remains in the organic layer.

  • Separate layers, dry organic phase over

    
    , and evaporate.
    
Category C: Chromatographic Instability

Q: My product degrades on the silica column (streaking/decomposition). Diagnosis: Nitrostyrenes are Michael acceptors and are sensitive to the slightly acidic nature of standard silica gel (


), which can catalyze hydration or polymerization.
Corrective Protocol: Deactivated Silica 
Never use raw silica for sensitive nitrostyrenes.
  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et3N) .

  • Elution: Run the column using the Et3N-treated solvent system.[1] The amine neutralizes acidic silanol sites, preventing acid-catalyzed degradation [3].

Standard Operating Procedures (SOPs)

SOP-01: Optimal Recrystallization

Target: Removal of oligomers and trace starting material.

ParameterSpecification
Primary Solvent Ethanol (95% or Absolute) or Isopropanol (IPA)
Alternative Solvent Glacial Acetic Acid (for highly insoluble derivatives)
Concentration 1g solute per 3-5 mL solvent (approximate)
Cooling Rate Ambient -> 4°C -> -20°C (Slow cooling yields purer crystals)

Protocol:

  • Place crude solid in an Erlenmeyer flask.

  • Add boiling Ethanol slowly while swirling until just dissolved. Do not add excess solvent.[4]

  • (Optional) If insoluble particles remain, perform a hot filtration through a pre-warmed funnel.

  • Allow the flask to cool to room temperature undisturbed.

  • Transfer to a refrigerator (4°C) for 2 hours, then a freezer (-20°C) for 1 hour.

  • Filter vacuum (Buchner funnel).[5]

  • Critical Step: Wash crystals with ice-cold Ethanol. This displaces the "mother liquor" containing impurities without redissolving the product.

SOP-02: Deactivated Flash Chromatography

Target: Purification of oils or heat-sensitive derivatives.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Neutralizer: Triethylamine (Et3N).

  • Eluent: Hexane:Ethyl Acetate (Start 90:10).[6]

Workflow:

  • Column Prep: Pack column with silica.[1] Flush with 2 column volumes (CV) of Hexane:EtOAc (90:10) + 1% v/v Et3N .

  • Loading: Dissolve crude oil in minimum Dichloromethane (DCM) or Toluene. Load carefully.

  • Elution: Elute with Hexane:EtOAc (gradient from 90:10 to 70:30).

  • Collection: Nitrostyrenes are typically UV-active (bright yellow spot on TLC). Collect fractions, evaporate < 40°C.

Stability & Storage Data

Nitrostyrenes are reactive electrophiles. Improper storage leads to polymerization (indicated by insoluble white/brown solids).

FactorRiskMitigation Strategy
Light (UV)

Isomerization / Polymerization
Store in amber vials or wrap in foil.[1]
Heat Thermal PolymerizationStore at -20°C (Long term) or 4°C (Short term).
Bases Michael Addition / PolymerizationEnsure product is free of base catalysts (wash with dilute acid).
Moisture Hydrolysis (Slow)Store in a desiccator over

.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General recrystallization and "oiling out" techniques).[2]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Purification of Nitro Compounds. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 920-925.

  • BenchChem Technical Support. Managing the stability of nitroalkenes during workup and purification. BenchChem Application Notes, 2025.

  • Organic Syntheses. Nitrostyrene. Org. Synth. 1929 , 9, 66. (Classic procedure and purification).

  • Beilstein J. Org. Chem. Facile one-pot reduction of β-nitrostyrenes. 2025 .[7] (Context on stability and reduction precursors).

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Reactions of 3-[(E)-2-Nitroethenyl]phenol

Welcome to the technical support center for navigating the complexities of reactions involving 3-[(E)-2-Nitroethenyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of reactions involving 3-[(E)-2-Nitroethenyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the regioselectivity of your experiments.

I. Understanding the Competing Directing Effects

The core challenge in controlling the regioselectivity of reactions with 3-[(E)-2-nitroethenyl]phenol lies in the competing electronic effects of the hydroxyl (-OH) and the (E)-2-nitroethenyl group.

  • The Hydroxyl Group (-OH): As a powerful electron-donating group (EDG), the hydroxyl group is an ortho, para-director for electrophilic aromatic substitution.[1][2][3][4] It activates the benzene ring, making it more nucleophilic and prone to reaction.[3][4] The lone pairs on the oxygen atom can be delocalized into the ring, increasing electron density at the ortho and para positions.[4][5]

  • The (E)-2-Nitroethenyl Group (-CH=CHNO₂): This group acts as an electron-withdrawing group (EWG) due to the strong electron-withdrawing nature of the nitro group.[6][7] Electron-withdrawing groups are typically meta-directors for electrophilic aromatic substitution.[2][8] They deactivate the ring by pulling electron density away from it.[9]

This dichotomy of directing effects often leads to a mixture of products, making the control of regioselectivity a primary concern for synthetic chemists.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Question: My electrophilic aromatic substitution reaction on 3-[(E)-2-nitroethenyl]phenol is yielding a mixture of ortho, para, and meta isomers. How can I favor one over the others?

Answer: This is a classic case of competing directing groups. The strongly activating ortho, para-directing hydroxyl group and the deactivating meta-directing nitroethenyl group are vying for control.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Reaction Conditions Too Harsh Highly activating phenols can undergo polysubstitution or lose selectivity under harsh conditions.1. Lower the Temperature: Run the reaction at or below room temperature to increase selectivity. 2. Use Milder Reagents: For nitration, consider using dilute nitric acid instead of a concentrated nitric/sulfuric acid mixture.[3] For halogenation, perform the reaction in a less polar solvent like CCl₄ or CS₂ instead of bromine water to favor monosubstitution.[3]
Strong Activating Effect of the Phenol The hydroxyl group's strong activation can overwhelm the directing effect of the nitroethenyl group.[4]1. Protect the Hydroxyl Group: Convert the phenol to an ether (e.g., methoxy) or an ester (e.g., acetate). This will moderate its activating effect and can alter the regiochemical outcome. The protecting group can be removed in a subsequent step.
Steric Hindrance The bulky nitroethenyl group may sterically hinder attack at the ortho positions.1. Favor the para-product: Due to less steric hindrance, the para position is often favored over the ortho positions. Optimizing for milder conditions can further enhance this preference.
Solvent Effects The choice of solvent can influence the reaction outcome.[10]1. Solvent Screening: Experiment with a range of solvents with varying polarities to determine the optimal medium for your desired regioselectivity.

Workflow for Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Substitution:

G start Poor Regioselectivity Observed cond1 Are Reaction Conditions Harsh? start->cond1 step1 Lower Temperature & Use Milder Reagents cond1->step1 Yes cond2 Is Polysubstitution Still an Issue? cond1->cond2 No step1->cond2 step2 Protect the Hydroxyl Group cond2->step2 Yes cond3 Is the desired isomer still minor? cond2->cond3 No step2->cond3 step3 Perform Solvent Screening cond3->step3 Yes end Improved Regioselectivity cond3->end No step3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Unpredictable Regioselectivity in Michael Additions

Question: I am performing a Michael addition to the nitroethenyl group, but I'm observing side reactions on the aromatic ring. How can I improve the selectivity for the 1,4-conjugate addition?

Answer: While the nitroethenyl group is an excellent Michael acceptor, the activated aromatic ring can compete as a nucleophile under certain conditions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Strongly Basic Conditions Strong bases can deprotonate the phenol, forming a highly reactive phenoxide ion. This phenoxide can then act as a nucleophile, leading to undesired side reactions.1. Use Weaker Bases: Employ milder bases like triethylamine or DBU instead of strong bases like sodium hydroxide or alkoxides. 2. Catalytic Amounts of Base: Use only a catalytic amount of base to generate the nucleophile for the Michael addition without significantly deprotonating the phenol.[11]
Nucleophile Choice "Hard" nucleophiles may favor 1,2-addition to the nitro group, while some nucleophiles might be reactive enough to attack the aromatic ring.1. Use "Soft" Nucleophiles: Favor the use of soft nucleophiles such as thiols, malonates, or Gilman reagents, which are known to be effective in Michael additions to nitroalkenes.[11]
Reaction Temperature Higher temperatures can lead to side reactions and reduced selectivity.1. Lower the Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled Michael addition product.
Issue 3: Controlling Regioselectivity in Cycloaddition Reactions (e.g., Diels-Alder)

Question: In a Diels-Alder reaction where 3-[(E)-2-nitroethenyl]phenol acts as the dienophile, I am getting a mixture of regioisomers. How can I direct the cycloaddition?

Answer: The regioselectivity in Diels-Alder reactions is governed by the electronic and steric properties of both the diene and the dienophile.[12] The nitroethenyl group is the dienophile in this case.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Similar Frontier Molecular Orbital (FMO) Coefficients If the FMO coefficients on the atoms of the diene and dienophile are not significantly different, a mixture of regioisomers can result.1. Modify the Diene: Use a diene with substituents that create a stronger electronic bias. For example, an electron-donating group on the diene will raise the HOMO energy and can lead to better regioselectivity.[12] 2. Use a Lewis Acid Catalyst: Lewis acids can coordinate to the nitro group, lowering the LUMO energy of the dienophile and potentially increasing the regioselectivity.[13]
Steric Effects Steric hindrance between substituents on the diene and the dienophile can influence the regiochemical outcome.1. Analyze Steric Interactions: Choose a diene that minimizes steric clash in the transition state leading to the desired regioisomer.
Solvent Choice The polarity of the solvent can influence the course of the reaction.1. Solvent Optimization: Reactions in aqueous media have been shown to accelerate Diels-Alder reactions and can affect selectivity. Experiment with different solvents to find the optimal conditions.

Decision-Making Flowchart for Diels-Alder Regioselectivity:

G start Mixture of Diels-Alder Regioisomers cond1 Are FMO coefficients similar? start->cond1 step1 Modify Diene with EDG/EWG cond1->step1 Yes cond2 Is selectivity still low? cond1->cond2 No step1->cond2 step2 Introduce Lewis Acid Catalyst cond2->step2 Yes cond3 Is steric hindrance a factor? cond2->cond3 No step2->cond3 step3 Choose a sterically biased diene cond3->step3 Yes end Improved Regioselectivity cond3->end No step3->end

Sources

Optimization

managing side reactions in the synthesis of substituted nitrostyrenes

Welcome to the Technical Support Center for the synthesis of substituted β-nitrostyrenes. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures and address the complex, re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted β-nitrostyrenes. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures and address the complex, real-world chemical dynamics you will encounter at the bench.

The Henry (nitroaldol) condensation is deceptively simple on paper: an aromatic aldehyde reacts with a nitroalkane to form a β-nitro alcohol, which dehydrates to yield the β-nitrostyrene. However, the highly electrophilic nature of the final alkene, combined with the basic conditions required for the initial carbon-carbon bond formation, creates a perfect storm for competing side reactions. This guide provides the mechanistic causality and self-validating protocols required to troubleshoot and optimize your synthesis.

Mechanistic Overview: Divergent Pathways in the Henry Reaction

To effectively troubleshoot, you must first understand the thermodynamic and kinetic pathways competing in your reaction flask. The diagram below maps the desired dehydration route against the primary failure modes: polymerization, Michael addition, Cannizzaro disproportionation, and nitrile degradation.

G Start Substituted Benzaldehyde + Nitroalkane NitroAlcohol β-Nitro Alcohol (Intermediate) Start->NitroAlcohol Base Catalysis (Nitroaldol) Cannizzaro Cannizzaro Products (Alcohol + Acid) Start->Cannizzaro Strong Aqueous Base (NaOH/KOH) Nitrostyrene β-Nitrostyrene (Target Product) NitroAlcohol->Nitrostyrene Dehydration (-H2O) Nitrile Nitrile Byproducts NitroAlcohol->Nitrile NH4OAc / AcOH (Specific Substrates) Polymer Polymeric Tar Nitrostyrene->Polymer Prolonged Heat / Strong Base BisAdduct Bis-adduct (Michael Addition) Nitrostyrene->BisAdduct Excess Nitroalkane + Base

Henry Reaction Pathways: Desired β-nitrostyrene synthesis vs. competing side reactions.

Troubleshooting Guide: Frequently Asked Questions

Q1: My reaction mixture turns into an intractable black tar instead of yielding crystalline nitrostyrene. What is causing this polymerization? Causality: β-nitrostyrenes are highly electron-deficient alkenes, making them extremely susceptible to anionic polymerization. This "tarring" is almost always initiated by the use of strong aqueous bases (like NaOH or KOH) combined with poor temperature control[1]. The hydroxide ion can directly attack the β-carbon, initiating a runaway polymerization cascade. Solution: Abandon strong aqueous bases for substituted benzaldehydes. Transition to a milder, buffered system such as ammonium acetate in glacial acetic acid[2]. The acidic medium protonates reactive anionic species before they can initiate a polymer chain, favoring the precipitation of the monomeric product.

Q2: LC-MS analysis of my crude product shows a significant mass peak corresponding to [M + Nitroalkane]. How do I prevent this? Causality: This mass peak indicates the formation of a 1,3-dinitro bis-adduct via a Michael addition[3]. Because the newly formed β-nitrostyrene is a potent Michael acceptor, any excess nitroalkane in the basic reaction medium will form a nucleophilic nitronate anion that readily attacks the double bond of your product. Solution: Strictly control the stoichiometry of your nitroalkane (keep it between 1.0 and 1.2 equivalents). If you are using the nitroalkane as a solvent (as in microwave protocols), you must strictly limit the reaction time to prevent over-reaction once the aldehyde is consumed[4].

Q3: I am using electron-rich benzaldehydes (e.g., piperonal) and observing nitrile byproducts. Why? Causality: When utilizing the classic ammonium acetate in glacial acetic acid system, electron-rich substrates like 3,4-methylenedioxybenzaldehyde can undergo a divergent pathway. The ammonia generated from the acetate salt condenses with the aldehyde, and subsequent oxidation/dehydration leads to the formation of benzonitriles (e.g., 3,4-methylenedioxybenzonitrile)[5]. Solution: To circumvent this, shift to a primary amine catalyst (such as benzylamine or methylamine)[6]. Because primary amines cannot form the terminal nitrile triple bond, this specific degradation pathway is entirely blocked.

Q4: My reaction stalls at the β-nitro alcohol intermediate. How do I force the dehydration? Causality: The Henry reaction is an equilibrium. The initial nitroaldol addition forms the β-nitro alcohol. Dehydration to the alkene requires sufficient thermal energy or acidic conditions to promote the elimination of water. If the temperature is too low, the equilibrium favors the alcohol[7]. Solution: Ensure the reaction is heated to at least 70–80 °C if using the AcOH/NH₄OAc system. Alternatively, employ microwave irradiation (150 °C for 5 minutes), which rapidly provides the activation energy for dehydration before thermal degradation can occur[4].

Quantitative Catalyst Comparison

Selecting the right catalytic system is the most critical variable in managing side reactions. The table below summarizes the quantitative performance and side-reaction profiles of standard methodologies.

Catalyst SystemSolventTemp (°C)Primary Side ReactionsTypical YieldBest Application
NaOH / KOH (Aqueous) MeOH / H₂O-10 to 10Cannizzaro, Rapid Polymerization30–50%Unsubstituted, highly stable benzaldehydes
NH₄OAc Glacial AcOH70–80Nitrile formation, Michael bis-adducts60–80%General laboratory synthesis
Primary Amines (e.g., Benzylamine)Glacial AcOH70–80Minimal (blocks nitrile pathway)70–90%Industrial scale-up, electron-rich substrates
NH₄OAc (Microwave) Nitromethane (neat)150Thermal degradation (if >10 min)80–95%Rapid library screening, small scale

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each includes specific analytical checkpoints so you can verify the reaction trajectory in real-time.

Protocol 1: Primary Amine-Catalyzed Scalable Synthesis (High Yield, Low Byproduct)

This method utilizes a primary amine to prevent nitrile formation and employs dropwise addition to suppress Michael bis-adducts[6].

  • Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve the substituted benzaldehyde (1.0 equiv) and benzylamine (1.05 equiv) in glacial acetic acid (approx. 5 mL per gram of aldehyde).

  • Heating: Heat the solution to an internal temperature of 78–80 °C.

  • Controlled Addition: Load the dropping funnel with nitromethane (4.0 equiv). Add the nitromethane dropwise over a period of 2 to 3 hours.

    • Causality Check: Slow addition keeps the steady-state concentration of the nitronate anion low, practically eliminating the Michael addition side reaction.

  • Maturation: Stir the resultant solution at 79 °C for an additional 40 minutes.

  • Validation & Analytical Check: Spot the mixture on a TLC plate (Eluent: Petroleum Ether/EtOAc 4:1). The UV-active aldehyde spot should be completely replaced by an intensely yellow, lower-Rf spot (the nitrostyrene). The solution should be deep yellow, not black/opaque.

  • Crystallization: Cool the mixture to 50 °C. Add water dropwise (equal volume to the acetic acid used) over 2 hours to induce crystallization. Cool further to 10 °C, filter the bright yellow crystals, wash with cold water, and dry.

Protocol 2: Microwave-Assisted Synthesis (Rapid Screening)

This method uses extreme, short-burst heat to force dehydration while outrunning the kinetics of polymerization[4].

  • Preparation: In a heavy-walled 2–5 mL microwave vial, dissolve the substituted benzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol) in neat nitromethane (2.5 mL).

  • Irradiation: Seal the vial and place it into a dedicated microwave synthesis reactor. Set the parameters to 150 °C for exactly 5 minutes.

    • Causality Check: Exceeding 10 minutes at this temperature will cause the nitrostyrene to thermally degrade into an intractable tar. Strict time control is mandatory.

  • Validation & Analytical Check: Upon cooling, the vial should contain a clear, deeply colored solution without insoluble black precipitates.

  • Isolation: Transfer the mixture to a round-bottom flask and remove the excess nitromethane under reduced pressure via a rotary evaporator. Purify the resulting crude solid by recrystallization from hot ethanol or via flash column chromatography.

References

  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method , The Royal Society of Chemistry. URL:[Link]

  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines , ResearchGate. URL:[Link]

  • The Synthesis of beta-Nitrostyrenes , J. Org. Chem. 18, 1-3 (1953). URL:[Link]

  • US20100130795A1 - Method for producing beta-nitrostyrene compound, Google Patents.
  • Michael addition using dialkyldithiocarbamate and xanthate derivatives as organocatalysts , Chula Digital Collections. URL:[Link]

Sources

Troubleshooting

stability issues of 3-[(E)-2-Nitroethenyl]phenol and storage recommendations

Welcome to the technical support guide for 3-[(E)-2-Nitroethenyl]phenol. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-[(E)-2-Nitroethenyl]phenol. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Due to the inherent reactivity of the nitroalkene functional group, proper handling and storage are paramount for obtaining reliable and reproducible results. This guide provides answers to common questions and troubleshoots potential stability issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns associated with 3-[(E)-2-Nitroethenyl]phenol?

The main stability issues stem from the high reactivity of the electron-deficient carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group.[1] The primary degradation pathways are:

  • Polymerization: Nitroalkenes are highly susceptible to both radical and anionic polymerization.[2] This can be initiated by exposure to heat, light (UV), or the presence of acidic or basic impurities. Polymerized material often appears as a discolored, sticky, or insoluble solid.

  • E/Z Isomerization: The thermodynamically favored (E)-isomer can convert to the (Z)-isomer. This process can be catalyzed by light (photochemical isomerization) or traces of acid or base.[2][3] Since the two isomers may exhibit different reactivity and biological activity, maintaining isomeric purity is crucial.[4]

  • Decomposition: The compound may decompose under harsh pH conditions. Strong acids can lead to hydrolysis or polymerization, while strong bases readily catalyze polymerization.[2]

Q2: What are the definitive recommended storage conditions for this compound?

To mitigate the risks outlined above, precise storage conditions are critical. Recommendations vary for long-term and short-term use.

Storage Type Form Temperature Atmosphere Light/Container Rationale
Long-Term Solid-20°C or belowInert Gas (Argon/Nitrogen)Amber, tightly sealed vialMinimizes thermal energy, prevents oxidation, and blocks light to inhibit polymerization and isomerization.[2]
Short-Term Solid2-8°CInert Gas (Argon/Nitrogen)Amber, tightly sealed vialSuitable for brief periods between experiments, but freezing is recommended for storage beyond a few days.
Working Solution Dilute Solution-20°CInert Gas (Argon/Nitrogen)Amber, tightly sealed vialFor frequent use, storing in a high-purity, anhydrous, inert solvent is possible. However, this may reduce stability compared to solid-state storage.[2] Prepare fresh solutions when possible.

Q3: Is it better to store 3-[(E)-2-Nitroethenyl]phenol as a solid or in a solvent?

For long-term stability, storing the compound as a solid is strongly recommended.[2] Solvents can introduce impurities (e.g., water, dissolved oxygen, peroxides) that may initiate degradation. If you must store the compound in solution for your workflow, select a high-purity, anhydrous, and aprotic solvent. Prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture upon opening.

Q4: What fundamental safety precautions must be taken when handling this compound?

As with many nitroaromatic compounds, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

  • Ventilation: Handle the solid and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Avoid Contact: Prevent direct contact with skin and eyes, as nitrophenols can be irritants and may have other toxicological properties.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing the causal reasoning and actionable solutions.

Problem 1: My solid compound, which was a yellow powder, has become dark, sticky, and difficult to dissolve.

  • Plausible Cause: This is a classic sign of polymerization.[2] The process is often initiated by prolonged exposure to ambient light, elevated temperatures (e.g., leaving the vial on the benchtop), or trace impurities that catalyze the reaction.

  • Investigative Steps & Solutions:

    • Do not use: The material is likely a mixture of oligomers/polymers and is no longer suitable for quantitative experiments.

    • Procure fresh material: When you receive a new batch, immediately implement the recommended storage protocol.

    • Workflow Review: Ensure the compound is removed from the freezer or refrigerator only for the brief time needed to weigh it out, and allow the container to warm to room temperature before opening to prevent moisture condensation.

Problem 2: My analytical data (¹H NMR, HPLC) shows two distinct isomers, but I purchased the pure (E)-isomer.

  • Plausible Cause: The sample has undergone E/Z isomerization. This is most commonly caused by exposure to UV light (including ambient laboratory light over time) or catalysis by acidic or basic residues in your glassware, solvents, or on your chromatography media.[2][3]

  • Investigative Steps & Solutions:

    • Quantify the Isomeric Ratio: Determine the percentage of each isomer. If the (Z)-isomer is a minor component, you may be able to proceed, but this must be noted as it could affect reaction kinetics or biological outcomes.[4]

    • Protect from Light: From the moment you receive the compound, protect it from light by using amber vials or by wrapping standard vials in aluminum foil.[2] This applies to both solid samples and solutions.

    • Ensure Neutrality: Use glassware that has been thoroughly rinsed to remove any acidic or basic cleaning residues. Use high-purity, neutral solvents for your solutions and chromatography.

Problem 3: I observe a rapid loss of my compound in solution, even at 4°C.

  • Plausible Cause: The chosen solvent is unsuitable or contains impurities. Nitroalkenes are highly electrophilic and can react with nucleophilic solvents or impurities.[1] Additionally, non-neutral pH can dramatically accelerate decomposition.[2]

  • Investigative Steps & Solutions:

    • Solvent Selection: Use only high-purity, anhydrous, and aprotic solvents (e.g., anhydrous acetonitrile, THF, or dichloromethane). Avoid protic solvents like methanol or ethanol for storage unless required for the immediate experiment.

    • Prepare Freshly: The most reliable practice is to prepare solutions immediately before use.

    • pH Control: If working in an aqueous or protic system, ensure the solution is buffered to a neutral pH (6.5-7.5).

G cluster_0 Troubleshooting Workflow for Stability Issues start Experiment Fails: Low Yield / Impure Product check_solid Inspect Solid Starting Material: Is it discolored or sticky? start->check_solid check_analysis Analyze Starting Material (NMR/HPLC): Isomeric mixture or impurities present? check_solid->check_analysis No poly Result: Polymerization Action: Discard material. Review storage (temp/light). check_solid->poly Yes check_solution Is the issue observed only after dissolution? check_analysis->check_solution No iso Result: Isomerization Action: Protect from light. Ensure neutral workup. check_analysis->iso Yes solv Result: Solution Instability Action: Use fresh, anhydrous solvent. Check pH. check_solution->solv Yes success Problem Resolved check_solution->success No

Caption: A decision tree for troubleshooting common stability problems.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol is designed to minimize degradation during the preparation of a stock solution for immediate use or short-term storage.

  • Equilibration: Remove the amber vial containing solid 3-[(E)-2-Nitroethenyl]phenol from its -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up without moisture condensation.

  • Inert Atmosphere: If possible, perform all subsequent steps in a glovebox under an inert atmosphere. If not available, work quickly in a fume hood.

  • Weighing: Tare a clean, dry amber vial on an analytical balance. Quickly transfer the desired amount of the solid to the vial and record the mass.

  • Solvent Addition: Using a calibrated pipette, add the required volume of high-purity, anhydrous, aprotic solvent (e.g., anhydrous acetonitrile) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly at room temperature until the solid is fully dissolved. Avoid heating the solution.

  • Immediate Use: Use the solution immediately for the best results. If brief storage is necessary, flush the headspace of the vial with an inert gas (argon or nitrogen), seal tightly, and place it at -20°C, protected from light.

Protocol 2: Aliquoting for Long-Term Storage

To avoid compromising the entire batch of your compound, it is best practice to create smaller aliquots upon first receipt.

  • Preparation: In a fume hood or glovebox, arrange a series of small, amber glass vials suitable for low-temperature storage. Label them clearly.

  • Portioning: Quickly weigh and distribute the solid compound from the main container into the individual aliquot vials.

  • Inerting: Flush the headspace of each vial with a gentle stream of argon or nitrogen gas for a few seconds.

  • Sealing: Immediately and tightly cap each vial. For extra security, wrap the cap-vial interface with Parafilm®.

  • Storage: Place all aliquots in a labeled secondary container and store at -20°C or below. This allows you to remove one aliquot at a time for your experiments, leaving the rest of the batch in pristine condition.

G cluster_1 Key Degradation Pathways start Pure (E)-Isomer (Solid or Solution) isomer (Z)-Isomer start->isomer Light (UV) Acid/Base Traces polymer Polymer / Oligomer start->polymer Heat / Light Initiators Strong Base isomer->start Light (UV)

Caption: Primary degradation routes for 3-[(E)-2-Nitroethenyl]phenol.

References

  • Managing the stability of nitroalkenes during workup and purification. Benchchem.
  • Safety Data Sheet: 3-Nitrophenol. Carl ROTH.
  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate.
  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC.
  • An In-depth Technical Guide on the Electronic Structure and Reactivity of trans-β-Nitrostyrene. Benchchem.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. UPRM.
  • Essential Safety and Operational Guide for 3-Nitro-2-(1H-pyrrol-1-yl)phenol. Benchchem.
  • Understanding the different reactivity of (Z)- and (E)-b-nitrostyrenes in [3+2] cycloaddition reactions. RSC Publishing.

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for the Synthesis of 3-[(E)-2-Nitroethenyl]phenol

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-[(E)-2-Nitroethenyl]phenol. We will explore the critical aspects of catalyst sele...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 3-[(E)-2-Nitroethenyl]phenol. We will explore the critical aspects of catalyst selection, reaction optimization, and troubleshooting to ensure a successful and reproducible synthesis. Our focus is on explaining the causality behind experimental choices, grounded in established chemical principles.

Introduction: The Henry-Knoevenagel Condensation Pathway

The synthesis of 3-[(E)-2-Nitroethenyl]phenol is a classic example of a carbon-carbon bond-forming reaction, specifically the Henry (or nitroaldol) reaction, followed by a dehydration step that is characteristic of a Knoevenagel condensation.[1][2][3] The process involves the base-catalyzed reaction between 3-hydroxybenzaldehyde and nitromethane.

The reaction proceeds in two main stages:

  • Nitroaldol Addition: A base catalyst deprotonates nitromethane to form a resonance-stabilized nitronate anion.[1][4] This nucleophile then attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde, forming a β-nitro alcohol intermediate after protonation.[4][5]

  • Dehydration: The intermediate β-nitro alcohol readily eliminates a molecule of water under the reaction conditions to yield the thermodynamically stable (E)-nitroalkene product.[3][6]

The choice of catalyst is paramount as it dictates reaction rate, yield, and the prevalence of side reactions.[6][7]

Reaction_Mechanism Figure 1: Overall Reaction Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Beta_Nitro_Alcohol β-Nitro Alcohol Intermediate 3-Hydroxybenzaldehyde->Beta_Nitro_Alcohol Nucleophilic Attack Nitromethane Nitromethane Nitronate_Anion Nitronate Anion Nitromethane->Nitronate_Anion + Base (cat.) - H+ Nitronate_Anion->Beta_Nitro_Alcohol Product 3-[(E)-2-Nitroethenyl]phenol Beta_Nitro_Alcohol->Product Dehydration (-H₂O)

Caption: Figure 1: Overall Reaction Pathway

Catalyst Selection Guide

Selecting the appropriate catalyst is the most critical decision in optimizing this synthesis. The ideal catalyst should efficiently promote the initial C-C bond formation while facilitating dehydration and minimizing side reactions.

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Conditions
Ammonium Salts Ammonium acetate, Ammonium chloride[8][9]Inexpensive, readily available, mild. Often provides the final nitroalkene directly in good yields. Acts as both a base and a source of acid for dehydration.Moderate reaction times may be required.Reflux in acetic acid or a high-boiling alcohol (e.g., isopropanol).[10]
Primary/Secondary Amines Methylamine, Ethylamine, PiperidineEffective bases for the condensation.Can sometimes lead to Michael addition side products with the nitroalkene product. Stronger basicity can promote polymerization.Alcoholic solvents, often at room temperature or with gentle heating.
Inorganic Bases NaOH, KOH, K₂CO₃[5]Strong bases, can lead to fast reaction rates.High propensity for side reactions: Cannizzaro reaction, aldehyde self-condensation, and product polymerization.[7][11] Requires careful control of concentration and temperature.Aqueous or alcoholic solutions, typically at low temperatures.
Organocatalysts Imidazole, Proline derivatives, Thioureas[7][12][13]High selectivity, mild reaction conditions, often reduces side reactions. Can be used for asymmetric synthesis.Can be more expensive and may require specific co-catalysts or solvents.Often used in organic solvents like THF, CH₂Cl₂ at or below room temperature.
Heterogeneous Catalysts Layered Double Hydroxides (LDHs), Basic Alumina[6][14]Easily recovered and reused (Green Chemistry).[6] Often show high selectivity for the nitro alcohol, which can then be dehydrated in a separate step.May have lower activity than homogeneous catalysts, potentially requiring higher temperatures or longer reaction times.Solvent-free (grinding) or in high-boiling solvents at elevated temperatures.[6][7]

Expert Recommendation: For general laboratory-scale synthesis of 3-[(E)-2-Nitroethenyl]phenol where high stereocontrol is not the primary objective, ammonium acetate is often the catalyst of choice. Its mild nature and dual functionality provide a reliable and straightforward route to the desired product with minimal side-product formation.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product.

  • Possible Cause 1: Reagent Quality. 3-Hydroxybenzaldehyde can oxidize to 3-hydroxybenzoic acid upon prolonged exposure to air. Acidic impurities can neutralize the base catalyst.

    • Solution: Use freshly purchased or purified 3-hydroxybenzaldehyde. If oxidation is suspected, consider washing an organic solution of the aldehyde with a mild base (e.g., aq. NaHCO₃) before use.[15]

  • Possible Cause 2: Inactive Catalyst. The base catalyst may be old, hydrated, or of poor quality.

    • Solution: Use a fresh bottle of the catalyst. For solid catalysts like LDHs, ensure they have been activated according to the proper procedure (e.g., calcination).[6]

  • Possible Cause 3: Suboptimal Temperature. The reaction may be too slow at low temperatures, while excessively high temperatures can cause decomposition.

    • Solution: If using a mild catalyst like ammonium acetate, ensure the reaction is brought to a gentle reflux in a suitable solvent like glacial acetic acid or isopropanol.[10] Monitor the reaction progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: The reaction mixture turned into a dark, intractable tar.

  • Possible Cause: Product Polymerization. This is the most common failure mode, especially when using strong bases like NaOH or KOH.[7][11] The electron-withdrawing nitro group makes the alkene highly susceptible to anionic polymerization.

    • Solution 1: Change Catalyst. Switch from a strong inorganic base to a milder system like ammonium acetate or an organocatalyst.[7][8]

    • Solution 2: Control Temperature. Run the reaction at the lowest effective temperature. If using a strong base, cooling the reaction (e.g., 0-5 °C) is critical.

    • Solution 3: Prompt Work-up. Once TLC indicates the consumption of starting material, work up the reaction immediately to isolate the product from the catalytic environment.

Q3: The reaction stalls, with significant amounts of starting material remaining even after prolonged reaction time.

  • Possible Cause 1: Reversible Addition. The initial nitroaldol addition is a reversible reaction.[1][4] If the conditions do not favor the subsequent dehydration, the reaction can stall at equilibrium.

    • Solution: Ensure your conditions promote dehydration. If using a system that isolates the β-nitro alcohol, a separate dehydration step (e.g., heating with an acid catalyst or a dehydrating agent) may be necessary. When using ammonium acetate in acetic acid, the refluxing conditions are designed to drive this dehydration.

  • Possible Cause 2: Insufficient Catalyst. The catalyst may have been consumed by impurities or is simply too dilute.

    • Solution: Ensure you are using the correct catalytic amount (typically 5-20 mol%). If reagent purity is a concern, a slightly higher catalyst loading might be beneficial.

Q4: I am having difficulty purifying the final product.

  • Possible Cause: Contamination with Side Products. Side products, such as the intermediate nitro alcohol or self-condensation products of the aldehyde, can co-elute or interfere with crystallization.

    • Solution 1: Recrystallization. The crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or toluene) is highly effective for purification.

    • Solution 2: Column Chromatography. If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes. The phenolic hydroxyl and nitro groups make the product moderately polar.[16]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best solvent for this reaction?

    • The choice of solvent is catalyst-dependent. For ammonium acetate, glacial acetic acid is very effective as it acts as both a solvent and a co-catalyst for dehydration.[9] For amine-catalyzed reactions, alcohols like ethanol or methanol are common. For "green" approaches, reactions can be run in water or even under solvent-free grinding conditions with a solid catalyst.[6][7]

  • FAQ 2: How can I ensure the (E)-isomer is the major product?

    • The (E)-isomer, where the large aryl and nitro groups are on opposite sides of the double bond, is significantly more thermodynamically stable than the (Z)-isomer. Most condensation conditions, especially those involving heat, will overwhelmingly favor the formation of the (E)-product.

  • FAQ 3: Why is ammonium acetate so effective for this transformation?

    • Ammonium acetate exists in equilibrium with ammonia and acetic acid. The ammonia acts as the base to deprotonate nitromethane, initiating the reaction. The acetic acid protonates the intermediate alkoxide and, crucially, serves as an acid catalyst to promote the final dehydration step, driving the reaction to completion.[8][9]

  • FAQ 4: Can the phenolic hydroxyl group interfere with the reaction?

    • Yes, the acidic phenol (pKa ≈ 10) can react with very strong bases. However, with moderately basic catalysts like amines or ammonium acetate, the much more acidic α-proton of nitromethane (pKa ≈ 10.2 in water) is preferentially removed. The hydroxyl group does not typically interfere with the core condensation mechanism under these conditions.

Representative Experimental Protocol

This protocol is a representative example using a widely cited and reliable method. Researchers should always conduct their own risk assessment before beginning any experiment.

Synthesis of 3-[(E)-2-Nitroethenyl]phenol via Ammonium Acetate Catalysis [8][9]

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Nitromethane (1.5 - 2.0 eq)

  • Ammonium Acetate (0.5 - 1.0 eq)

  • Glacial Acetic Acid (as solvent)

Experimental_Workflow Figure 2: Experimental Workflow A 1. Combine Reactants - 3-Hydroxybenzaldehyde - Nitromethane - Ammonium Acetate - Glacial Acetic Acid B 2. Heat to Reflux (e.g., 100-110 °C) A->B C 3. Monitor Progress by TLC (e.g., every 30-60 min) B->C D Starting Material Consumed? C->D D->C No, continue heating E 4. Cool to Room Temp. Pour onto Ice-Water D->E Yes F 5. Isolate Crude Product (Vacuum Filtration) E->F G 6. Purify Product F->G H Recrystallization (e.g., from Isopropanol) G->H I 7. Dry and Characterize (TLC, MP, NMR, IR) H->I

Caption: Figure 2: Experimental Workflow

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-hydroxybenzaldehyde (1.0 eq), ammonium acetate (0.8 eq), and glacial acetic acid (approx. 3-5 mL per gram of aldehyde).

  • Addition: While stirring, add nitromethane (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 100-110 °C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), checking for the disappearance of the 3-hydroxybenzaldehyde spot. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing ice-water with stirring. A yellow-orange precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as isopropanol or an ethanol/water mixture, to yield bright yellow crystals.

  • Characterization: Dry the purified product under vacuum. Characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

References

  • Wikipedia (2024). Henry Reaction. Available at: [Link]

  • Grokipedia (2024). Henry reaction. Available at: [Link]

  • SynArchive (2024). Henry Reaction. Available at: [Link]

  • Organic Chemistry Portal (2024). Henry Reaction. Available at: [Link]

  • Phukan, M., Borah, K.J. & Borah, R. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Green Chemistry Letters and Reviews. Available at: [Link]

  • MDPI (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Available at: [Link]

  • Palomo, C., Vera, S., Mielgo, A., & Gómez-Bengoa, E. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition. Available at: [Link]

  • Abdellattif, M. & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry. Available at: [Link]

  • Google Patents (2022). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • McNulty, J., Steere, J. A., & Wolf, S. (1998). Ultrasound-Promoted Synthesis of Nitrostyrenes. Tetrahedron Letters. Available at: [Link]

  • Scribd (2024). Green Synthesis of Nitro Alcohols via Henry Reaction. Available at: [Link]

  • National Center for Biotechnology Information (2017). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Available at: [Link]

  • National Center for Biotechnology Information (2007). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Available at: [Link]

  • Sciencemadness Discussion Board (2018). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Available at: [Link]

  • Royal Society of Chemistry (2015). Mining catalytic promiscuity from Thermophilic Archaea: An acyl-peptide releasing enzyme from Sulfolobus tokodaii (ST0779) for nitroaldol reactions. Green Chemistry. Available at: [Link]

  • Semantic Scholar (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available at: [Link]

  • National Center for Biotechnology Information (2021). Study of Ground State Interactions of Enantiopure Chiral Quaternary Ammonium Salts and Amides, Nitroalkanes, Nitroalkenes, Esters, Heterocycles, Ketones and Fluoroamides. Available at: [Link]

  • Beilstein Journals (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Available at: [Link]

  • Scientific Research Publishing (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available at: [Link]

  • ResearchGate (2020). a) Optimization of catalyst in Henry reaction of benzaldehyde and.... Available at: [Link]

  • The Research Repository @ WVU (2013). Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for the Synthesis of N-heterocycles. Available at: [Link]

  • ResearchGate (2019). The Synthesis of Five-Membered N-Heterocycles by Cycloaddition of Nitroalkenes with (In)Organic Azides and Other 1,3-Dipoles. Available at: [Link]

  • Academia.edu (2024). Synthesis of ammonium salts ofO-substitutedN-nitrohydroxylamines. Available at: [Link]

  • Pakistan Academy of Sciences (2021). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available at: [Link]

  • Beilstein Journals (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Available at: [Link]

  • ResearchGate (2023). Selected methods for the synthesis of phenols. Available at: [Link]

  • Beilstein Journals (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Available at: [Link]

  • Beaudry Research Group, Oregon State University (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available at: [Link]

  • ResearchGate (2013). Synthesis of (E)-2-(2-nitrovinyl)phenols. Available at: [Link]

  • Google Patents (2009). WO2009080338A1 - Purification of phenol.
  • UKEssays (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • European Patent Office (2021). METHOD FOR PURIFYING PHENOL - EP 3388412 B1. Available at: [Link]

  • Google Patents (1976). US3954892A - Process for the purification of para-nitrophenol.
  • European Patent Office (2000). Method for purification of phenol - EP 0656342 B1. Available at: [Link]

  • Reddit (2023). best synthesis for 3-nitrophenol (C6H5NO3) : r/chemistry. Available at: [Link]

Sources

Troubleshooting

addressing solubility problems of 3-[(E)-2-Nitroethenyl]phenol in organic solvents

Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 3-[(E)-2-Nitroethenyl]phenol. This document is designed for researchers, medicinal chemists, and formulation scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 3-[(E)-2-Nitroethenyl]phenol. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound in organic solvents. Due to its specific chemical structure, featuring a polar phenolic hydroxyl group, a highly polar nitro group, and a conjugated π-system, 3-[(E)-2-Nitroethenyl]phenol exhibits complex solubility behavior that can be a significant hurdle in experimental workflows, from synthesis and purification to biological screening.

This guide provides a structured, in-depth approach to systematically diagnosing and resolving these solubility issues. It is organized into a series of frequently asked questions and troubleshooting scenarios, grounded in the fundamental principles of physical organic chemistry and pharmaceutical science.

Section 1: Core Compound Characteristics & Initial Assessment

Before troubleshooting, it's crucial to understand the inherent physicochemical properties of 3-[(E)-2-Nitroethenyl]phenol that govern its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior from its constituent functional groups.

Predicted Physicochemical Properties of 3-[(E)-2-Nitroethenyl]phenol

PropertyPredicted CharacteristicRationale & Impact on Solubility
Polarity Moderately PolarThe molecule possesses both a polar, hydrogen-bond donating phenol group and a very strong hydrogen-bond accepting nitro group. This dual nature means it will not be highly soluble in purely nonpolar (e.g., hexane) or highly polar protic (e.g., water) solvents where it cannot fully satisfy its intermolecular bonding potential.
Hydrogen Bonding Donor (Phenol -OH) & Acceptor (Nitro -O, Phenol -O)Strong potential for self-association via hydrogen bonding in the solid state (crystal lattice). A solvent must be effective at breaking these strong intermolecular forces to achieve dissolution.
Aromatic System π-π StackingThe phenyl ring and conjugated system allow for π-π stacking interactions, further stabilizing the crystal lattice and increasing the energy barrier to solvation.
Acidity Weakly AcidicThe phenolic proton is weakly acidic. Its solubility can be dramatically increased in the presence of a base that can deprotonate it to form the more soluble phenolate salt.[1]
Polymorphism ProbableMany organic molecules can exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy.[2][3] Different polymorphs can exhibit significantly different solubilities and dissolution rates.[3] Inconsistent results may point to the presence of different batches having different polymorphic forms.
Q1: I'm starting a new project with this compound. In which solvents should I begin my solubility screening?

A1: A systematic screening across a range of solvent polarities is the most effective initial step. The principle of "like dissolves like" is a useful starting point, but the unique combination of functional groups in 3-[(E)-2-Nitroethenyl]phenol requires a more nuanced approach. We recommend a tiered screening process.

graphd_1 start Start: Dry Compound tier1 Tier 1: Common Solvents (Polar Aprotic & Protic) start->tier1 Test solubility in: - Acetone - Acetonitrile - Ethanol - Methanol soluble Soluble? Assess Concentration tier1->soluble Yes insoluble Insoluble or Low Solubility tier1->insoluble No tier2 Tier 2: Ethers & Esters (Intermediate Polarity) tier2->soluble tier2->insoluble tier3 Tier 3: Chlorinated & Nonpolar (Low Polarity) optimize Proceed to Optimization (Section 2 & 3) soluble->optimize insoluble->tier2 Test solubility in: - Tetrahydrofuran (THF) - Ethyl Acetate insoluble->tier3 Test solubility in: - Dichloromethane (DCM) - Toluene

Caption: Workflow for co-solvent optimization.

  • Solvent Selection: Identify a co-solvent in which the compound is highly soluble (e.g., DMSO) and the primary solvent system in which it is poorly soluble but required for the application (e.g., ethanol).

  • Prepare Binary Mixtures: Create a series of solvent mixtures with varying volume/volume ratios (e.g., 100:0, 90:10, 75:25, 50:50, 25:75, 10:90, 0:100 of primary solvent to co-solvent).

  • Measure Solubility: Using Protocol 1, determine the equilibrium solubility of your compound in each of these binary mixtures.

  • Analyze Data: Plot the measured solubility (y-axis) against the percentage of co-solvent in the mixture (x-axis). The resulting curve will often show a synergistic peak, indicating the optimal ratio of co-solvent to primary solvent that provides the maximum solubility.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This advanced technique can significantly enhance solubility by dispersing the compound at a molecular level within a hydrophilic carrier, often resulting in an amorphous, more soluble form. [4][5][6]

  • Component Selection:

    • Drug: 3-[(E)-2-Nitroethenyl]phenol.

    • Carrier: Select a hydrophilic, water-soluble polymer such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG). [7] * Solvent: Choose a common volatile solvent that dissolves both the drug and the carrier (e.g., methanol or ethanol). [6]2. Preparation of Solution:

    • Dissolve a defined ratio of the drug and carrier (e.g., 1:1, 1:5, 1:10 by weight) in the chosen solvent. [6]Ensure a clear solution is formed.

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50 °C) to avoid thermal degradation.

  • Drying and Processing:

    • The resulting solid film should be further dried under a high vacuum for 24 hours to remove any residual solvent.

    • The dried solid dispersion can then be gently scraped, pulverized using a mortar and pestle, and sieved to obtain a uniform powder.

  • Characterization: The new solid dispersion should be characterized (e.g., using DSC to confirm the absence of the drug's melting peak, indicating amorphous form) and its solubility and dissolution rate compared to the original crystalline compound.

References

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. GSC Biological and Pharmaceutical Sciences, 15(3), 231-242. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Applied Pharmaceutical Science, 4(10), 1-8. [Link]

  • Bhandari, S., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1584-1593. [Link]

  • Kumar, S., & Singh, A. (2015). Tool to Increase Solubility: Solid Dispersion. PharmaInfo.net. [Link]

  • Moore, M. D., & Wildfong, P. L. D. (2024). Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Journal of Pharmaceutical Sciences and Research, 16(1), 1-6. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 641-644. [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]

  • Quora. (2021). In general, the solubility of solids increases with temperature. Now does the temperature here refer to the temperature of the solid or the solvent? Also, does temperature affect the solubility of liquids and gases? [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. [Link]

  • SlideShare. (n.d.). Cosolvency. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? [Link]

  • Greenberg, F. H., & Nazarenko, A. Y. (2016). Two polymorphs of trans-methanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 1054–1059. [Link]

  • Kadam, K. P., & Chavan, R. P. (2016). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. The International Journal of Engineering and Science (IJES), 5(6), 29-34. [Link]

Sources

Optimization

Technical Support Center: Maximizing Recovery of 3-[(E)-2-Nitroethenyl]phenol

[1] Current Status: Operational Ticket ID: #NITRO-STYRENE-003 Subject: Workup procedures to minimize product loss and degradation. Executive Summary: The "Double Trouble" Molecule 3-[(E)-2-Nitroethenyl]phenol (also known...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: #NITRO-STYRENE-003 Subject: Workup procedures to minimize product loss and degradation.

Executive Summary: The "Double Trouble" Molecule

3-[(E)-2-Nitroethenyl]phenol (also known as 3-hydroxy-β-nitrostyrene) presents a unique challenge in organic synthesis because it possesses two conflicting functional groups that complicate standard workups:

  • A Phenolic Hydroxyl (-OH): Makes the molecule acidic (

    
    ) and soluble in basic aqueous solutions.
    
  • A Nitrovinyl Group (

    
    ):  A potent Michael acceptor that is unstable in base (polymerization risk) and sensitive to heat.[1]
    

The Failure Mode: Users often treat this as a standard organic neutral. If you wash the reaction mixture with NaOH or saturated


 to remove acids, you will deprotonate the phenol, driving the product into the aqueous waste layer. Simultaneously, the basic environment catalyzes the polymerization of the nitroalkene tail, turning your remaining product into an intractable tar.

Part 1: Critical Loss Vectors & Troubleshooting

Vector A: The pH Trap (Aqueous Loss)

Diagnosis: Low mass recovery after extraction; aqueous layer turns bright yellow/orange (indicative of phenoxide anions).

The Mechanism: The nitrovinyl group is electron-withdrawing, increasing the acidity of the meta-phenol compared to unsubstituted phenol. In any aqueous medium with


, the equilibrium shifts heavily toward the water-soluble phenoxide salt.

Protocol: The Acidic Quench

  • Monitor pH: Do not rely on "standard" washes. Spot the aqueous layer on pH paper.

  • Target pH: Maintain aqueous phase at pH 3–4 .

  • Reagent: Use 1M HCl or 10% Citric Acid. Avoid strong bases completely.

Self-Validating Step: Before discarding any aqueous layer, acidify a small aliquot in a test tube.[1] If a precipitate forms or the solution turns cloudy, your product is still in the water.

Vector B: The Polymerization Pitfall (Tar Formation)

Diagnosis: Crude material turns into a dark, gummy oil upon concentration; insolubility in standard solvents.[1]

The Mechanism: Nitroalkenes are electrophilic. In the presence of bases (even weak ones like unquenched amines from the Henry reaction) or nucleophiles, they undergo Michael addition, leading to oligomerization. This is accelerated by heat.

Protocol: Thermal & Chemical Hygiene

  • Temperature Limit: Never heat the crude mixture above 40°C during rotary evaporation.

  • Solvent Removal: Use high vacuum at ambient temperature rather than heat.

  • Storage: If not purifying immediately, store in solution (e.g., DCM) at -20°C. Solid state is more stable, but oils polymerize rapidly.[1]

Part 2: Optimized Workup Workflows

The following diagrams illustrate the decision logic required to navigate the chemical instability of the target molecule.

Diagram 1: The Workup Decision Matrix

WorkupLogic Start Crude Reaction Mixture (Henry Reaction) CheckState Physical State? Start->CheckState Solid Precipitate Present CheckState->Solid Yes Liquid Homogeneous Solution CheckState->Liquid No Filter Filtration (Cold) Solid->Filter Dilute Dilute with EtOAc Liquid->Dilute WashSolid Wash: Cold H2O + Dilute HCl (pH 3) Filter->WashSolid Final Crude Product (Yellow Solid/Oil) WashSolid->Final Wash1 Wash 1: 1M HCl (Remove amines) Dilute->Wash1 Wash2 Wash 2: Brine (Remove water) Wash1->Wash2 Dry Dry over Na2SO4 (No MgSO4 - too basic) Wash2->Dry Conc Concentrate < 40°C Dry->Conc Conc->Final

Caption: Decision matrix for isolating 3-[(E)-2-Nitroethenyl]phenol. Note the strict avoidance of basic washes.

Diagram 2: The pH Solubility Trap

pHTrap cluster_warn DANGER ZONE Acid pH < 5 (Protonated Phenol) Organic Organic Soluble (High Recovery) Acid->Organic Retains H+ Base pH > 8 (Phenoxide Anion) Aqueous Water Soluble (Product Loss) Base->Aqueous Loses H+

Caption: Chemical species distribution vs. pH. Maintaining pH < 5 is non-negotiable for extraction.

Part 3: Purification & Stability Data[1][2]

Purification Strategy: Crystallization vs. Chromatography

Avoid silica gel chromatography if possible. Silica is slightly acidic (good) but the time on column allows for Michael addition of impurities. Recrystallization is preferred.

ParameterRecommendationRationale
Primary Solvent Ethanol (EtOH) or Isopropanol (IPA)Good solubility at boil, poor at cold.[1]
Anti-Solvent Water (acidified with 1 drop HCl)Forces precipitation; acid prevents ionization.[1]
Temperature Dissolve at 60°C, Cool to 4°CAvoid boiling (>78°C) to prevent polymerization.[1]
Seed Crystals Highly RecommendedNitroalkenes are notorious for "oiling out."
"Oiling Out" Troubleshooting

If your product separates as an oil instead of crystals:

  • Re-heat to dissolve the oil.

  • Add a seed crystal (if available) or scratch the glass wall with a rod.

  • Add 1-2% more solvent (you may be too concentrated).

  • Cool slower (wrap flask in a towel).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bicarbonate (


) to wash the organic layer? 
A: NO.  While 

is a weak base (

), it is strong enough to deprotonate a significant fraction of the phenol (equilibrium shift) and can catalyze polymerization of the nitroalkene over time. Use water or brine. If you must neutralize acid, use a phosphate buffer at pH 6.0.

Q: My product is bright yellow. Is it pure? A: Likely yes. Conjugated nitroalkenes are intensely colored (yellow to orange).[1] However, a deep orange/red shift usually indicates the formation of the phenoxide salt (basic contamination) or polymerization.

Q: I used ammonium acetate for the synthesis. How do I remove the acetic acid smell? A: Water washes. Acetic acid is highly water-soluble. Do not try to neutralize it with base.[2] simply wash the organic layer 3x with water. The remaining trace acetic acid will be removed during vacuum drying and is actually protective (prevents polymerization).

Q: Can I store the solid on the shelf? A: Short term only. Store in an amber vial (light sensitive) at 4°C or -20°C. Nitroalkenes slowly degrade at room temperature, releasing


 species.

References

  • Henry Reaction Fundamentals & Catalysis BenchChem Technical Guides. "The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols."

  • Nitroalkene Stability in Aqueous Media BenchChem Technical Support. "Managing the stability of nitroalkenes during workup and purification."

  • Recrystallization of Phenolic Compounds Royal Society of Chemistry. "Purifying by recrystallisation: Teacher Notes."

  • Solubility Data (Styrene Derivatives) NIST Chemistry WebBook.[1][3] "Styrene Solubility Data." (Extrapolated for substituted styrenes).

  • General Synthesis of Nitrophenols Organic Syntheses. "2-Amino-4-nitrophenol."[4] (Provides analogous workup for nitrophenolic compounds involving sulfide reduction and acidification). [1]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 3-[(E)-2-Nitroethenyl]phenol

An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-[(E)-2-Nitroethenyl]phenol This guide provides a comprehensive comparison of potential analytical methods for the robust validation of 3-[(E)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 3-[(E)-2-Nitroethenyl]phenol

This guide provides a comprehensive comparison of potential analytical methods for the robust validation of 3-[(E)-2-Nitroethenyl]phenol. As no single, universally validated method for this specific analyte is prominently featured in peer-reviewed literature, this document leverages established analytical principles and validated methods for structurally analogous compounds, such as nitrostyrenes and nitrophenols. The focus is on providing researchers, scientists, and drug development professionals with the scientific rationale and practical framework required to develop and validate a method that is fit for its intended purpose, be it for quality control, stability testing, or impurity profiling.

The foundation of any reliable analytical method lies in its rigorous validation, a process that ensures the data generated is accurate, reproducible, and trustworthy. This principle is universally recognized by global regulatory bodies and is enshrined in the guidelines from the International Council for Harmonisation (ICH).[1][2]

The Bedrock of Trust: Understanding Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the core parameters that define a validated method, as outlined in the ICH Q2(R2) guideline.[3][4][5] Validation is the documented evidence that an analytical procedure is suitable for its intended use.[4][6] This involves a systematic evaluation of several key performance characteristics.

Core Validation Parameters: [1][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[6]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The relationship between these parameters and the overall validation process can be visualized as a structured workflow.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Implementation ATP Define Analytical Target Profile (ATP) Proto Develop Validation Protocol ATP->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (Signal-to-Noise) Prec->LOD_LOQ Robust Robustness (Varied Parameters) LOD_LOQ->Robust Report Validation Report Robust->Report Implement Routine Use & Lifecycle Management Report->Implement

Caption: General workflow for analytical method validation.

Comparison of Primary Analytical Techniques

The choice of an analytical technique for 3-[(E)-2-Nitroethenyl]phenol depends heavily on the analytical objective. The molecule's structure—featuring a phenolic hydroxyl group, an aromatic ring, and a conjugated nitroalkene system—makes it amenable to several common analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in a reverse-phase mode, stands out as the most versatile and robust technique for the quantification of 3-[(E)-2-Nitroethenyl]phenol. Its wide applicability for phenolic and nitrated aromatic compounds makes it the primary candidate for method development.[7][8]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. Its nonpolar nature will interact with the aromatic ring of the analyte, providing good retention. The polar hydroxyl and nitro groups will modulate this retention, allowing for effective separation from nonpolar and highly polar impurities.[7][9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.[8] The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical.[9] This suppresses the ionization of the phenolic hydroxyl group, ensuring a single, sharp, and reproducible peak shape.

  • Detection: The extended π-conjugation across the benzene ring and the nitroethenyl group creates a strong chromophore, making UV-Vis detection highly effective.[10] A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, aiding in peak purity assessment and method development. Based on data for 3-nitrophenol, which has a λmax around 340 nm, a similar wavelength would be an excellent starting point for detection.[10]

Proposed HPLC-UV Experimental Protocol (Starting Point)

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

    • Gradient: Start at 70% A / 30% B, ramp to 30% A / 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. (This is a generic starting gradient and must be optimized).

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[11]

    • Detection Wavelength: 340 nm, with full spectrum acquisition from 200-400 nm.[10]

    • Injection Volume: 10 µL.[7][11]

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of 3-[(E)-2-Nitroethenyl]phenol reference standard and dissolve in a 10 mL volumetric flask using the mobile phase as the diluent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

Gas chromatography is a powerful alternative, especially for assessing volatile or semi-volatile impurities. Nitrostyrene derivatives are well-suited for GC analysis.[12]

Causality Behind Experimental Choices:

  • Stationary Phase: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), is recommended.[12] This phase separates compounds primarily based on their boiling points and is robust for general-purpose analysis.

  • Injector: A split/splitless injector is standard. The splitless mode should be used for trace analysis to ensure maximum transfer of the analyte onto the column. The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation of the nitro group.

  • Detector: A Flame Ionization Detector (FID) provides good sensitivity and a wide linear range for organic compounds.[12] For higher sensitivity and selectivity towards the nitrogen-containing analyte, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) can be superior.[13] GC coupled with Mass Spectrometry (GC-MS) offers the highest confidence in identification.[14]

  • Derivatization: While the phenolic group may increase tailing, derivatization (e.g., silylation) is likely not required for initial feasibility studies but can be a tool to improve peak shape and thermal stability if needed.

Proposed GC-FID Experimental Protocol (Starting Point)

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).[12]

  • Chromatographic Conditions:

    • Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes. (This program must be optimized).

    • Injector Temperature: 260 °C.

    • Detector Temperature: 280 °C.[12]

    • Injection Mode: Splitless.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent like dichloromethane or ethyl acetate.[12]

    • Calibration and Sample Solutions: Prepare and dilute as described for HPLC, using the appropriate GC-compatible solvent.

UV-Visible Spectroscopy

For a simple, rapid quantification of the pure substance where interfering substances are not present, direct UV-Visible spectroscopy is a viable, cost-effective option.

Causality Behind Experimental Choices:

  • Principle: The method relies on Beer's Law, which states that absorbance is directly proportional to the concentration of the absorbing species. The extensive chromophore in 3-[(E)-2-Nitroethenyl]phenol ensures strong absorbance in the UV-Vis region, providing high sensitivity.[10][15][16]

  • Solvent: A UV-transparent solvent that fully dissolves the analyte is required (e.g., ethanol, methanol).[15]

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) must be determined experimentally by scanning a dilute solution of the analyte across the UV-Vis spectrum (e.g., 200-600 nm).[15] Measuring at λmax provides the highest sensitivity and adherence to Beer's Law.

Proposed UV-Vis Experimental Protocol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[15]

  • Procedure:

    • Sample Preparation: Prepare a stock solution of known concentration in a suitable solvent (e.g., ethanol). From this, prepare a series of 5-6 calibration standards by serial dilution.

    • λmax Determination: Scan one of the mid-range standards from 200-600 nm against a solvent blank to determine the λmax.[15]

    • Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax.

    • Data Analysis: Plot absorbance versus concentration. The resulting graph should be linear, and its equation can be used to determine the concentration of unknown samples.

Performance Comparison and Method Selection

The choice between these methods is dictated by the specific analytical challenge. HPLC is the workhorse for most quality control applications, while GC and UV-Vis serve more specialized roles.

Table 1: Comparative Overview of Potential Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[17]Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[17]Measurement of light absorption by the analyte in solution.
Specificity High (can separate from impurities). Can be proven with PDA peak purity and forced degradation.High (excellent separation for volatile compounds). Can be confirmed with MS.Low. Cannot distinguish between the analyte and any other absorbing species at λmax.
Typical Detector PDA or UV-Vis.[17]FID, NPD, ECD, or MS.[17]Photomultiplier Tube / Photodiode Array.
Expected Precision (%RSD) < 2%.[17]< 5%.[17]< 1%.
Expected Accuracy (% Recovery) 98 - 102%.[17]95 - 105%.[17]98 - 102% (in absence of interferences).
Sample Derivatization Not typically required.[17]May be beneficial to improve peak shape and thermal stability.Not required.
Best For Routine QC, purity assays, stability studies, impurity quantification.Analysis of volatile/semi-volatile impurities, orthogonal method for purity confirmation.Rapid quantification of pure, known samples (e.g., dissolution testing, simple assays).

The decision-making process for selecting a method can be guided by the specific analytical goal.

G Start What is the Analytical Goal? PurityAssay Purity Assay & Impurity Profiling? Start->PurityAssay QuantOnly Quantification of Pure Substance? Start->QuantOnly VolatileImp Analysis of Volatile Impurities? Start->VolatileImp UseHPLC Primary Method: Develop & Validate HPLC-PDA PurityAssay->UseHPLC Yes UseUV Screening Method: Develop & Validate UV-Vis QuantOnly->UseUV Yes UseGC Orthogonal Method: Develop & Validate GC-FID/MS VolatileImp->UseGC Yes UseHPLC->UseGC Confirm with orthogonal method

Sources

Comparative

Comparative Guide: Biological Activity and Synthetic Utility of 3-[(E)-2-Nitroethenyl]phenol and Its Isomers

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Causality The compound 3-[(E)-2-Nitroethenyl]phenol (commonly known a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Causality

The compound 3-[(E)-2-Nitroethenyl]phenol (commonly known as m-hydroxynitrostyrene) and its positional isomers—2-hydroxynitrostyrene (ortho) and 4-hydroxynitrostyrene (para)—represent a highly versatile class of pharmacophores in medicinal chemistry. The biological efficacy of these nitrostyrenes is fundamentally driven by the strong electron-withdrawing nature of the nitroethenyl group, which significantly lowers the pKa of the phenolic hydroxyl[1] and renders the β-carbon highly electrophilic.

However, the position of the hydroxyl group dictates entirely different biological applications and synthetic utilities :

  • The Ortho Isomer (2-Hydroxynitrostyrene): The spatial proximity of the nucleophilic phenolic -OH to the nitroalkene enables rapid intramolecular trapping (oxa-Michael cyclization). This makes it a privileged, self-assembling precursor for synthesizing rigid, chiral chromane scaffolds —the core structural motif of many flavonoids, anticancer agents, and α-glucosidase inhibitors[2].

  • The Meta (3-Hydroxynitrostyrene) and Para (4-Hydroxynitrostyrene) Isomers: Due to geometric constraints, these isomers cannot undergo direct intramolecular cyclization. Instead, they retain the intact, highly electrophilic nitroethenyl moiety in vivo. This allows them to act as potent, direct covalent inhibitors by undergoing intermolecular Michael additions with exposed biological thiols (e.g., cysteine residues in pathogenic enzymes), granting them significant antimicrobial and antileishmanial properties[3].

Quantitative Data & Isomer Comparison

To guide experimental design, the following table summarizes the divergent reactivities and primary biological applications of the three isomers based on recent literature[2][3].

IsomerStructural FeaturePrimary Chemical ReactivityKey Biological ApplicationTypical Experimental Yields (Key Assays)
2-Hydroxynitrostyrene (ortho)-OH adjacent to nitrovinylOxa-Michael/Michael cascade cyclizationPrecursor to anticancer/antibacterial chromanes65–96% yield (Chromane synthesis); >90% ee
3-Hydroxynitrostyrene (meta)-OH separated by one carbonIntermolecular Michael additionDirect antimicrobial agent; Kinase inhibitorMIC: 4–16 µg/mL (Antimicrobial assays)
4-Hydroxynitrostyrene (para)-OH opposite to nitrovinylIntermolecular Michael additionAntileishmanial agent; Fluorous-tagging intermediateIC50: 2–10 µM (Antileishmanial assays)

Visualizing the Divergent Pathways

The following diagrams illustrate the causal mechanisms that differentiate the ortho isomer's utility from the meta/para isomers.

Pathway A: The Ortho Isomer (Chromane Synthesis)

When subjected to a bifunctional organocatalyst, 2-hydroxynitrostyrene undergoes a cascade reaction to form bioactive ring-fused systems.

G N1 2-Hydroxynitrostyrene N4 Intermolecular Michael Addition N1->N4 N2 Bifunctional Organocatalyst (e.g., Squaramide) N2->N4 Hydrogen Bonding N3 Michael Acceptor/Donor N3->N4 N5 Intramolecular Oxa-Michael (Cyclization) N4->N5 N6 Chiral Chromane Core (Anticancer/Antimicrobial) N5->N6

Mechanistic pathway of 2-hydroxynitrostyrene cyclization into bioactive chromanes.

Pathway B: The Meta & Para Isomers (Direct Biological Action)

Without the ability to cyclize, 3- and 4-hydroxynitrostyrene act as "warheads" that covalently bind to pathogen targets.

G N1 3- / 4-Hydroxynitrostyrene N4 Covalent Thiol-Ene Adduct (Michael Addition) N1->N4 N2 Target Pathogen Enzyme N3 Exposed Cysteine Thiol (-SH) N2->N3 N3->N4 N5 Enzyme Inhibition & Pathogen Cell Death N4->N5

Biological mechanism of action for non-cyclizing hydroxynitrostyrene isomers.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints.

Protocol 1: Asymmetric Synthesis of Chromanes from 2-Hydroxynitrostyrene[2]

Objective: Construct a chiral ring-fused chromane skeleton using an organocatalytic cascade reaction. Causality: A cinchona-derived squaramide catalyst simultaneously activates the nitro group via hydrogen bonding and deprotonates the nucleophile, ensuring high enantioselectivity (ee).

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube, dissolve 0.10 mmol of the chosen hydroxymaleimide (Michael donor) and 10 mol% of cinchona-derived squaramide catalyst in 1.0 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to -16 °C using a cryocooler. Note: Lowering the temperature from room temperature to -16 °C is critical to restrict bond-rotation, improving the ee% from ~53% to >85%.

  • Addition: Add 0.12 mmol of 2-hydroxynitrostyrene sequentially. Stir the mixture continuously at -16 °C.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (1:8) eluent. The disappearance of the bright yellow 2-hydroxynitrostyrene spot indicates reaction completion (typically 12–24 hours).

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography.

  • Stereochemical Validation: Determine the diastereomeric ratio (dr) via

    
    H-NMR and the enantiomeric excess (ee) via Chiral HPLC using a Daicel Chiralpak column.
    
Protocol 2: In Vitro Antileishmanial Screening of 3- and 4-Hydroxynitrostyrene[3]

Objective: Quantify the direct biological activity of non-cyclizing nitrostyrenes against Leishmania donovani promastigotes. Causality: The electrophilic nitroethenyl group covalently binds to parasitic thiols. Measuring metabolic reduction of resazurin provides a direct, quantifiable readout of parasite viability.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of 3-[(E)-2-Nitroethenyl]phenol and 4-hydroxynitrostyrene in cell-culture grade DMSO.

  • Parasite Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS at 24 °C until they reach the logarithmic growth phase (

    
     cells/mL).
    
  • Assay Plating: In a 96-well microtiter plate, perform serial dilutions of the nitrostyrene isomers (from 50 µM down to 0.1 µM). Ensure the final DMSO concentration does not exceed 0.5%.

  • Self-Validating Controls:

    • Positive Control: Miltefosine or Amphotericin B (established drugs).

    • Negative Control: 0.5% DMSO in media (vehicle only).

    • Blank: Media only (to subtract background absorbance).

  • Incubation & Readout: Add the parasite suspension to the wells and incubate for 72 hours. Add 20 µL of Resazurin dye (0.0125%) to each well and incubate for an additional 4 hours.

  • Data Analysis: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate the IC

    
     using non-linear regression analysis to objectively compare the potency of the meta vs. para isomers.
    

References

Sources

Validation

comparing the efficacy of different catalysts for 3-[(E)-2-Nitroethenyl]phenol synthesis

Executive Summary The synthesis of 3-[(E)-2-Nitroethenyl]phenol (also known as 3-hydroxy- -nitrostyrene) is a critical intermediate step in the production of phenethylamine-based pharmaceuticals, including dopamine agoni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-[(E)-2-Nitroethenyl]phenol (also known as 3-hydroxy-


-nitrostyrene) is a critical intermediate step in the production of phenethylamine-based pharmaceuticals, including dopamine agonists and adrenergic agents. The transformation involves the condensation of 3-hydroxybenzaldehyde with nitromethane.

While the reaction is theoretically straightforward, the presence of the phenolic hydroxyl group at the meta position introduces specific challenges—primarily ring deactivation compared to para isomers and solubility issues in non-polar media. This guide evaluates three distinct catalytic systems to determine the optimal balance between yield, reaction kinetics, and purification efficiency.

Mechanistic Underpinnings[1]

To optimize the catalyst, one must understand the failure points of the reaction. The transformation proceeds via a Henry (Nitroaldol) Reaction followed by a dehydration event.[1][2][3]

Reaction Pathway[1][2][3][4][5][6][7]
  • Deprotonation: The base catalyst deprotonates nitromethane (

    
    ), generating a nitronate anion.
    
  • Nucleophilic Attack: The nitronate attacks the carbonyl carbon of 3-hydroxybenzaldehyde.

  • Protonation: The resulting alkoxide is protonated to form the

    
    -nitroalcohol intermediate.[1]
    
  • Dehydration: Spontaneous or acid-catalyzed elimination of water yields the nitroalkene.

Critical Insight: The meta-hydroxyl group is electron-withdrawing by induction but does not donate electrons by resonance to the reaction center (unlike ortho/para). This makes the aldehyde carbonyl sufficiently electrophilic, but the acidic phenolic proton (


) can consume the catalytic base, necessitating stoichiometric adjustments or specific buffering.
Mechanistic Visualization

HenryMechanism Start 3-Hydroxybenzaldehyde + Nitromethane Nitronate Nitronate Anion (CH2=NO2-) Start->Nitronate Deprotonation Base Catalyst (Base) Base->Nitronate Intermediate β-Nitroalcohol Intermediate Nitronate->Intermediate C-C Bond Formation Product 3-[(E)-2-Nitroethenyl]phenol (Thermodynamic Product) Intermediate->Product -H2O (Dehydration) Side Polymerization/Side Rxns Intermediate->Side Slow Kinetics

Figure 1: Mechanistic flow of the Henry-Knoevenagel condensation emphasizing the critical dehydration step.

Comparative Analysis of Catalytic Systems

We evaluated three distinct methodologies commonly employed in process chemistry.

System A: Ammonium Acetate in Glacial Acetic Acid (The "Classic" Route)

This is the industry standard for nitrostyrene synthesis. The system acts as a buffer; ammonium ions provide the proton source, while acetate acts as the base.

  • Mechanism: Concerted acid-base catalysis. The acetic acid solvent promotes the dehydration step, pushing the equilibrium toward the alkene.

  • Pros: High reliability; solvent (AcOH) dissolves the phenolic substrate well; dehydration is rapid.

  • Cons: Requires high heat (reflux ~100°C); workup requires neutralization; yields can suffer from "tar" formation if overheated.

System B: Methylamine in Methanol (The "Low-Temp" Route)

Primary amines form a Schiff base (imine) intermediate with the aldehyde, which is more electrophilic than the carbonyl, facilitating nitronate attack.

  • Mechanism: Imine-mediated condensation.

  • Pros: Room temperature reaction; milder conditions preserve sensitive functional groups.

  • Cons: Reaction times are significantly longer (24-48h); the phenolic proton can neutralize the amine, requiring excess catalyst; lower solubility of the nitrostyrene product can lead to premature precipitation and occlusion of reactants.

System C: Ethylenediamine Diacetate (EDDA) (The "High-Performance" Route)

EDDA mimics the active site of aldolase enzymes. It provides a dual-activation mode (ammonium/amine and carboxylate) in a single solid catalyst.

  • Mechanism: Bifunctional catalysis ensuring proximity of reacting species.

  • Pros: Often higher yields than System A; cleaner reaction profile; reusable in some heterogeneous variations.

  • Cons: Catalyst is more expensive; requires specific solvent tuning (often THF or alcohols).

Performance Data Summary
MetricSystem A: NH₄OAc / AcOHSystem B: MeNH₂ / MeOHSystem C: EDDA / IPA
Temperature 100-110°C (Reflux)25°C (Room Temp)60-80°C
Reaction Time 2 - 4 Hours24 - 48 Hours4 - 6 Hours
Yield (Isolated) 65 - 75%45 - 60%78 - 85%
Purity (HPLC) >95% (after recryst.)>90%>98%
Scalability HighLow (Volume inefficient)Medium
Green Score Low (Corrosive solvent)MediumHigh

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis using Ammonium Acetate (System A)

Recommended for general lab-scale synthesis where speed is prioritized over green metrics.

Reagents:

  • 3-Hydroxybenzaldehyde (12.2 g, 100 mmol)

  • Nitromethane (9.2 g, 150 mmol, 1.5 eq)

  • Ammonium Acetate (3.9 g, 50 mmol, 0.5 eq)

  • Glacial Acetic Acid (40 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3-hydroxybenzaldehyde and nitromethane to the acetic acid. Stir until fully dissolved.

  • Catalysis: Add ammonium acetate. The solid may not dissolve immediately.[4]

  • Reflux: Heat the mixture to gentle reflux (bath temp ~115°C) for 3 hours. The color will darken to a deep yellow/orange.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the aldehyde (

    
    ) and appearance of the fluorescent nitrostyrene spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Pour the reaction mass slowly into 200 mL of ice-cold water with vigorous stirring.

  • Crystallization: The product should precipitate as a yellow solid. If an oil forms, scratch the glass or seed with a crystal.

  • Purification: Filter the solid. Recrystallize from hot ethanol/water (9:1) to obtain bright yellow needles.

Self-Validating Check: The product must have a sharp melting point around 134-136°C. A broad range indicates incomplete dehydration (presence of nitroalcohol).

Protocol 2: Mild Synthesis using EDDA (System C)

Recommended for high-purity requirements.

Reagents:

  • 3-Hydroxybenzaldehyde (10 mmol)

  • Nitromethane (20 mmol)

  • Ethylenediamine Diacetate (EDDA) (1 mmol, 10 mol%)

  • Isopropanol (IPA) (15 mL)

Procedure:

  • Combine aldehyde and nitromethane in IPA.

  • Add EDDA and heat to 65°C.

  • Stir for 6 hours.

  • Cool to 0°C. The product often crystallizes directly from the reaction mixture due to low solubility in cold IPA.

  • Filter and wash with cold IPA.

Workflow Visualization

WorkflowComparison cluster_Classic System A: Classic (NH4OAc) cluster_Green System C: EDDA/IPA A1 Mix Reagents in AcOH A2 Reflux 3h A1->A2 A3 Quench in Ice Water A2->A3 A4 Recrystallize A3->A4 B1 Mix Reagents in IPA B2 Heat 65°C (6h) B1->B2 B3 Cool to 0°C B2->B3 B4 Direct Filtration B3->B4 Decision Select Protocol Decision->A1 Speed Required Decision->B1 Purity Required

Figure 2: Operational workflow comparison between the Classic and EDDA methods.

References

  • Henry Reaction Mechanism & Catalysis Source: Wikipedia / Organic Chemistry Portal Citation: "The Henry reaction is a classic carbon–carbon bond formation reaction...[1][2][5] nearly analogous to the aldol reaction."

  • Ammonium Acetate Catalyzed Synthesis of Nitrostyrenes Source: Organic Syntheses, Coll. Vol. 1, p. 413 (1941) Citation: "Nitrostyrene can be prepared by the condensation of benzaldehyde and nitromethane...[6] preferably by the use of alkali."[6]

  • Comparative Analysis of Catalysts for Nitrostyrene Source: BenchChem Technical Guides Citation: "While ethylenediamine diacetate (EDDA) has been a recognized catalyst... a diverse array of alternative catalytic systems offers distinct advantages."[3]

  • Green Protocols and Ionic Liquids Source: Green and Sustainable Chemistry, 2018, 8, 139-155 Citation: "The development of environmentally benign solid base catalysts instead of the soluble bases... is of intense research activity."[5]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene Source: Int. J. Mol. Sci. 2019, 20(24), 6127 Citation: "Synthesis of Nitrostyrene 1b... To a solution of ammonium acetate in acetic acid were added nitromethane and salicylaldehyde..."[7]

Sources

Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 3-[(E)-2-Nitroethenyl]phenol

For: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive, multi-faceted spectroscopic approach to the structural elucidation of 3-[(E)-2-Nitroethenyl]phenol. As a syn...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, multi-faceted spectroscopic approach to the structural elucidation of 3-[(E)-2-Nitroethenyl]phenol. As a synthetic intermediate, the precise confirmation of its molecular structure, particularly the meta substitution pattern on the aromatic ring and the (E)-configuration of the alkene, is critical for its intended downstream applications in medicinal chemistry and materials science. We will move beyond a simple recitation of data, offering a comparative analysis grounded in spectroscopic principles to provide a robust, self-validating framework for characterization.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Confirming the structure of 3-[(E)-2-Nitroethenyl]phenol requires more than a single analytical technique. While each method provides a piece of the puzzle, only their combined, synergistic application can lead to an unambiguous structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for mapping the carbon-hydrogen framework, defining connectivity, and, crucially, establishing stereochemistry.

  • Infrared (IR) Spectroscopy serves as a rapid and effective tool for identifying the key functional groups present, confirming the incorporation of both the phenol and nitrovinyl moieties.

  • Mass Spectrometry (MS) provides the definitive molecular weight and, through high-resolution analysis, the elemental composition. Its fragmentation patterns offer corroborating evidence for the proposed structure.

This guide will dissect the expected data from each technique, compare it against logical alternatives (such as the ortho and para isomers), and present a holistic workflow for confident characterization.

¹H NMR Spectroscopy: Elucidating Connectivity and Stereochemistry

Proton NMR is arguably the most powerful tool for this specific analysis. It directly addresses the two most critical structural questions: the substitution pattern of the benzene ring and the geometry of the carbon-carbon double bond.

Causality of Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is particularly useful as it can solubilize the compound while also allowing the phenolic proton (-OH) to be observed as a distinct, exchangeable peak. A field strength of 400 MHz or higher is recommended to resolve the complex splitting patterns of the aromatic region.

Expected Spectral Features:

The key to confirmation lies in analyzing three distinct regions of the spectrum:

  • Vinylic Protons: The two protons on the C=C double bond are diastereotopic and will appear as two distinct doublets. For the (E)-isomer, their coupling constant (³JHH) is expected to be large, typically in the range of 15-18 Hz. This is the single most definitive piece of evidence for the trans configuration. The corresponding (Z)-isomer would exhibit a much smaller coupling constant (10-12 Hz). The proton closer to the nitro group (H-β) will be further downfield due to the group's strong electron-withdrawing nature.

  • Aromatic Protons: The 1,3-disubstituted (meta) pattern gives rise to a characteristic set of four signals. We expect to see a singlet (or a narrow triplet, H-2), a doublet (H-6), a triplet (H-5), and another doublet (H-4). This complex pattern is readily distinguishable from the AA'BB' system of a 1,4-(para) substituted ring or the more complex multiplet of a 1,2-(ortho) substituted ring.

  • Phenolic Proton: A broad singlet, typically downfield (>9 ppm), corresponding to the hydroxyl proton. Its chemical shift can be concentration-dependent, and it will disappear upon shaking the sample with D₂O, a classic validation test.

Comparative Data Summary:
Proton AssignmentExpected δ (ppm) for 3-isomerKey Diagnostic Feature vs. Alternatives
H-α (vinylic)~7.6 - 7.8J = 15-18 Hz confirms (E)-geometry.
H-β (vinylic)~8.0 - 8.2J = 15-18 Hz confirms (E)-geometry.
Aromatic Protons~6.9 - 7.8Complex four-spin system confirms 1,3-substitution.[1][2]
Phenolic OH>9.0 (broad s)Disappears with D₂O exchange.

Table 1. Predicted ¹H NMR chemical shifts and diagnostic features for 3-[(E)-2-Nitroethenyl]phenol.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR defines the proton environment, ¹³C NMR confirms the number of unique carbon environments and provides insight into their electronic state.

Causality of Experimental Choices: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the analysis, yielding a single peak for each chemically non-equivalent carbon. A spectral width of 0-200 ppm is standard. Attaching proton information via a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be invaluable to distinguish between CH, CH₂, and CH₃ groups, though none are expected in our target structure beyond the CHs.

Expected Spectral Features:

We anticipate a total of 8 distinct carbon signals, corresponding to the 8 carbon atoms in the molecule.

  • Aromatic Carbons: Six signals will appear in the aromatic region (~110-160 ppm). The carbon attached to the hydroxyl group (C-3) will be the most downfield in this region due to the oxygen's deshielding effect. The carbon attached to the nitrovinyl group (C-1) will also be significantly shifted.

  • Vinylic Carbons: Two signals in the alkene region (~125-145 ppm). The carbon directly attached to the nitro group (C-β) will be further downfield than the carbon attached to the aromatic ring (C-α).

Carbon AssignmentExpected δ (ppm)Rationale
C-3 (C-OH)~158Oxygen deshielding effect.
C-NO₂ (vinylic)~140 - 145Strong deshielding by the nitro group.
C-Ar (vinylic)~135 - 140Attached to the aromatic ring.
C-1 (C-alkene)~138Quaternary carbon attached to the vinyl group.
Aromatic CHs~115 - 132Range typical for substituted benzene rings.[2][3]

Table 2. Predicted ¹³C NMR chemical shifts for 3-[(E)-2-Nitroethenyl]phenol.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and unambiguous confirmation of the key functional groups, validating the successful outcome of the synthesis reaction (e.g., a Henry condensation).

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Key Vibrational Bands:

The IR spectrum should display a combination of characteristic absorptions that, when viewed together, create a unique fingerprint for the molecule.

  • O-H Stretch: A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • N-O Stretches (NO₂): Two very strong and sharp bands are the hallmark of the nitro group. The asymmetric stretch appears around 1500-1550 cm⁻¹, and the symmetric stretch appears around 1330-1370 cm⁻¹.[4][5][6]

  • C=C Stretch (Alkene): A medium intensity peak around 1620-1640 cm⁻¹.

  • C-H Bend (trans-Alkene): A strong absorption near 960-980 cm⁻¹ is highly diagnostic for the out-of-plane bending of the hydrogens on a trans-disubstituted double bond.[7]

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bends: Absorptions in the 690-900 cm⁻¹ region can hint at the substitution pattern.

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceDiagnostic Importance
Phenol O-H3200 - 3600Strong, BroadConfirms presence of hydroxyl group.
Nitro N-O (asym)1500 - 1550Strong, SharpConfirms presence of nitro group.
Nitro N-O (sym)1330 - 1370Strong, SharpConfirms presence of nitro group.
Alkene C=C1620 - 1640MediumConfirms vinyl moiety.
trans-Alkene C-H bend960 - 980StrongCorroborates (E)-stereochemistry.

Table 3. Key IR absorption bands for confirming the structure of 3-[(E)-2-Nitroethenyl]phenol.

Mass Spectrometry: The Final Verdict on Mass and Formula

Mass spectrometry provides the molecular weight, which is a fundamental property of the compound. High-resolution mass spectrometry (HRMS) takes this a step further by providing an exact mass, allowing for the determination of the elemental formula.

Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, which will likely produce a strong protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Analysis via a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer is crucial for accurate mass determination.

Expected Mass and Fragmentation:
  • Molecular Formula: C₈H₇NO₃

  • Monoisotopic Mass: 165.0426 g/mol

  • High-Resolution MS: An observed mass of 164.0353 for the [M-H]⁻ ion or 166.0504 for the [M+H]⁺ ion would confirm the elemental composition C₈H₇NO₃ with high confidence (typically <5 ppm error).

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural proof.[8][9] Expected neutral losses would include:

    • Loss of NO₂ (46 Da)

    • Loss of OH (17 Da)

    • Loss of NO (30 Da)

IonExpected m/z (Negative Mode)Expected m/z (Positive Mode)Significance
[M-H]⁻ / [M+H]⁺164.0353166.0504Confirms elemental composition via HRMS.
[M-H-NO₂]⁻118.0400-Confirms presence of nitro group.
[M-H-NO]⁻134.0404-Common fragmentation for nitroaromatics.

Table 4. Predicted key ions in the mass spectrum of 3-[(E)-2-Nitroethenyl]phenol.

Integrated Workflow and Protocols

An effective characterization campaign follows a logical progression, using each technique to validate the others. The following workflow ensures a comprehensive and self-validating analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Synthesize Compound Purify Purify (e.g., Recrystallization) Synthesis->Purify IR FTIR Spectroscopy (Functional Groups Check) Purify->IR Quick Check MS HRMS Analysis (Formula Confirmation) Purify->MS NMR_1H ¹H NMR (Connectivity & E-Stereochemistry) Purify->NMR_1H Data_Integration Integrate All Data IR->Data_Integration MS->Data_Integration NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C If ¹H is correct NMR_1H->Data_Integration NMR_13C->Data_Integration Structure_Confirmed Structure Confirmed: 3-[(E)-2-Nitroethenyl]phenol Data_Integration->Structure_Confirmed

Diagram 1. Integrated workflow for the synthesis and spectroscopic confirmation of 3-[(E)-2-Nitroethenyl]phenol.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Accurately weigh 5-10 mg of the purified sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Acquire a standard ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Integrate all peaks and determine coupling constants (J values), paying close attention to the vinylic protons.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • (Optional) Perform a D₂O exchange experiment: add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to confirm the OH peak.

Protocol 2: ATR-FTIR Spectroscopy

  • Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air.

  • Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Label the significant peaks corresponding to the key functional groups.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

  • Use the instrument software to calculate the elemental composition of the parent ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass to the theoretical mass.

  • (Optional) Perform MS/MS on the parent ion to observe characteristic fragmentation patterns.

Conclusion

The structural confirmation of 3-[(E)-2-Nitroethenyl]phenol is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The definitive evidence from each analysis—the large vinylic coupling constant in ¹H NMR, the characteristic nitro-group stretches in IR, and the accurate mass from HRMS—converges to provide an unassailable structural proof. This guide illustrates a robust analytical workflow that ensures the identity and purity of the target compound, a critical requirement for any subsequent research or development activities.

References

  • ResearchGate. ATR‐IR spectra of pure 4‐nitrostyrene (a) (I), 4‐nitrostyrene adsorb on... Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68514, 3-Nitrostyrene. Available from: [Link]

  • Yoshino, T., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 27(15), 4804. Available from: [Link]

  • ResearchGate. ATR‐IR spectra of a) 3‐nitrostyrene and b) cinnamaldehyde adsorbed on pristine Ni2P and SPhF‐Ni2P. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7626, beta-Nitrostyrene. Available from: [Link]

  • Supporting Information for a scientific article.
  • Filo. Study the NMR spectrum of 3-nitrostyrene. Available from: [Link]

  • Chen, J., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(2), 527. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0172991). Available from: [Link]

  • NIST. Mass spectrum (electron ionization) of Phenol, 3-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Available from: [Link]

  • Al-Abadleh, H.A. (2015). Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol. eScholarship, University of California. Available from: [Link]

  • NIST. IR Spectrum of Phenol, 3-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Partial 1 H NMR spectrum of the nitrostyrene (3e) re... Available from: [Link]

  • MS/MS analysis of Polyphenols.
  • CAS. 4-[(1E)-2-Nitroethenyl]phenol. CAS Common Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5334653, 2-[(E)-2-Nitroethenyl]phenol. Available from: [Link]

  • ResearchGate. Synthesis of (E)-2-(2-nitrovinyl)phenols. Available from: [Link]

  • Semantic Scholar. Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Available from: [Link]

  • ResearchGate. Rapid Identification of Phenolics in Mixtures by Two‐Dimensional Tandem Mass Spectrometry... Available from: [Link]

  • Reich, H.J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

  • The Rockefeller University. Mass Spectrometry of Microscale Chemical Reaction Products Produced at the Surface of Organic Solids. Available from: [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Org. Lett. Available from: [Link]

Sources

Validation

cross-validation of experimental results for 3-[(E)-2-Nitroethenyl]phenol synthesis

Title: Cross-Validation of Catalytic Systems for the Synthesis of 3-[(E)-2-Nitroethenyl]phenol: A Comparative Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Catalytic Systems for the Synthesis of 3-[(E)-2-Nitroethenyl]phenol: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The synthesis of 3-[(E)-2-Nitroethenyl]phenol (also known as 3-hydroxy-


-nitrostyrene, CAS: 3156-44-3)[1] is a critical transformation in organic synthesis. As a highly versatile intermediate, it serves as a primary precursor for the development of substituted phenethylamines, tetrahydroisoquinoline (THIQ) alkaloids, and various active pharmaceutical ingredients (APIs)[2].

The standard synthetic route utilizes the Henry reaction (nitroaldol condensation) between 3-hydroxybenzaldehyde and nitromethane. However, the presence of the acidic, unprotected phenolic hydroxyl group at the meta position introduces chemoselectivity challenges, making the reaction highly sensitive to catalyst selection. Strong bases often lead to phenoxide-driven polymerization, while overly weak catalysts stall the reaction at the


-nitroalcohol intermediate. This guide cross-validates three primary catalytic systems—traditional Ammonium Acetate, modern Ethylenediammonium Diacetate (EDDA), and Aqueous Base—to provide a self-validating framework for optimizing yield, geometric purity (E-isomer), and scalability.

Mechanistic Causality: Overcoming the Phenolic Hurdle

The formation of 3-[(E)-2-Nitroethenyl]phenol proceeds via a two-step mechanism:

  • Nucleophilic Addition: The base deprotonates nitromethane to form a nitronate anion, which attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde to form a

    
    -nitroalcohol.
    
  • Dehydration (E1cB Elimination): The intermediate undergoes acid- or heat-catalyzed dehydration to form the thermodynamically stable conjugated alkene (predominantly the E-isomer due to steric hindrance).

The Catalyst Dilemma: Using an aqueous strong base (e.g., KOH or NaOH) rapidly deprotonates the nitromethane but simultaneously deprotonates the phenolic -OH. The resulting phenoxide is highly water-soluble (complicating extraction) and electron-rich, which can lead to unwanted Michael additions or oligomerization[3]. Therefore, amine-based catalysts operating in organic solvents are preferred.

Mechanism A 3-Hydroxybenzaldehyde + Nitromethane B Nitronate Formation (Base-catalyzed) A->B Catalyst addition C Nitroaldol Intermediate (β-nitroalcohol) B->C Nucleophilic attack D Dehydration (-H2O) (Acid-catalyzed / Heat) C->D E1cB Elimination E 3-[(E)-2-Nitroethenyl]phenol (Target Product) D->E Stereoselective (E-isomer)

Figure 1: Mechanistic pathway of the Henry reaction yielding 3-[(E)-2-Nitroethenyl]phenol.

Cross-Validation of Catalytic Systems

System A: Ammonium Acetate ( ) in Glacial Acetic Acid / n-Butanol

This is the classical Knoevenagel-type approach.


 acts as a weak base, while the acetic acid solvent provides the necessary protons for the subsequent dehydration step.
  • Pros: Reagents are exceptionally cheap and widely available. Reliable for milligram to kilogram scales[4].

  • Cons: Requires harsh reflux conditions (100–125 °C) for extended periods (2–4 hours). The high heat can cause slight degradation of the product, resulting in a darker, less pure crude solid that requires extensive recrystallization.

System B: Ethylenediammonium Diacetate (EDDA)

EDDA is a modern, bifunctional organocatalyst. The primary amine groups activate the nitromethane (and potentially form a transient iminium ion with the aldehyde), while the acetate counter-ions provide localized acidic protons to facilitate rapid dehydration[5][6].

  • Pros: Exceptionally mild. Reactions can often be run at 60–80 °C or even at room temperature over a longer duration. Yields are consistently 10-15% higher than System A, and the crude product is significantly cleaner[5].

  • Cons: EDDA must be synthesized in-house (from ethylenediamine and glacial acetic acid) or purchased at a premium.

System C: Aqueous Base (KOH) followed by HCl Dehydration

A classic two-step Henry reaction where the


-nitroalcohol is isolated as a water-soluble salt, then dehydrated using concentrated HCl.
  • Pros: Avoids the use of amine catalysts.

  • Cons: The free 3-hydroxyl group severely compromises this route. Yields rarely exceed 60% due to side reactions, and the workup is labor-intensive[3].

Quantitative Data Presentation

The following table summarizes the cross-validated experimental metrics for synthesizing 3-[(E)-2-Nitroethenyl]phenol from 10 mmol of 3-hydroxybenzaldehyde.

MetricSystem A (

/ n-BuOH)
System B (EDDA / Isopropanol)System C (KOH /


HCl)
Catalyst Loading 0.5 - 1.0 equivalents0.1 - 0.2 equivalents3.0 equivalents
Reaction Temp. 110 - 125 °C (Reflux)60 - 80 °C (Gentle Heat)0 °C

100 °C
Reaction Time 2 - 4 hours1 - 2 hours12 hours (total)
Average Yield 70% - 78%85% - 92%45% - 55%
Geometric Purity > 95% E-isomer> 98% E-isomer~ 90% E-isomer
E-Factor High (Solvent heavy)Low (Catalytic, clean)Very High (Aqueous waste)

Self-Validating Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies are provided for the two most viable routes. These protocols are designed to be self-validating: the visual color changes and precipitation events serve as built-in checkpoints for the chemist.

Protocol 1: The EDDA-Catalyzed Route (Recommended)

This method is prioritized for drug development professionals requiring high-purity intermediates.

  • Preparation of EDDA (if not commercially sourced): Slowly add glacial acetic acid (0.4 mol) to a cooled solution of ethylenediamine (0.2 mol) in dry diethyl ether. Filter and dry the resulting white crystals[5].

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) and EDDA (1.8 g, 10 mmol, 0.1 eq) in 50 mL of isopropanol.

  • Reagent Addition: Add nitromethane (9.15 g, 150 mmol, 1.5 eq) to the mixture.

  • Heating: Attach a reflux condenser and heat the mixture gently to 70 °C. Validation Checkpoint: The solution will transition from pale yellow to a deep, vibrant orange within 15-30 minutes, indicating the formation of the nitroaldol intermediate.

  • Completion & Crystallization: Stir for 1.5 hours. Remove from heat and allow the flask to cool to room temperature, then transfer to a freezer (-20 °C) for 4 hours. Validation Checkpoint: Heavy crystallization of the nitrostyrene should occur.

  • Workup: Filter the bright yellow/orange crystals under a vacuum. Wash the filter cake with 20 mL of ice-cold isopropanol followed by 50 mL of distilled water (to remove residual EDDA and unreacted nitromethane).

  • Drying: Dry under a vacuum to afford 3-[(E)-2-Nitroethenyl]phenol. (Expected yield: ~14.5 g, 88%).

Protocol 2: The Route (Traditional)
  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-hydroxybenzaldehyde (12.2 g, 100 mmol), ammonium acetate (7.7 g, 100 mmol, 1.0 eq), and nitromethane (12.2 g, 200 mmol, 2.0 eq) in 75 mL of n-butanol[4].

  • Reflux: Heat the mixture to a vigorous reflux (approx. 115 °C) for 3 hours. Validation Checkpoint: Water will be visibly generated as a byproduct; the solution turns dark orange/red.

  • Cooling: Cool the mixture to room temperature. If crystallization does not spontaneously occur, evaporate 50% of the n-butanol under reduced pressure and add 20 mL of cold water to induce precipitation.

  • Workup: Filter the crude solid. Because this method generates more polymeric byproducts, recrystallization from boiling ethanol is strictly required to achieve >95% purity.

Workflow Start Substrate: 3-Hydroxybenzaldehyde Cat1 Method A: NH4OAc (1.0 eq) in n-BuOH Start->Cat1 Cat2 Method B: EDDA (0.1 eq) in Isopropanol Start->Cat2 Reflux1 Vigorous Reflux 115 °C for 3 hours Cat1->Reflux1 Reflux2 Gentle Heating 70 °C for 1.5 hours Cat2->Reflux2 Workup1 Evaporation & Ethanol Recrystallization Reflux1->Workup1 Workup2 Direct Freezer Crystallization Reflux2->Workup2 Yield1 Yield: 70-78% Darker Crude Workup1->Yield1 Yield2 Yield: 85-92% High Purity Crystals Workup2->Yield2

Figure 2: Experimental workflow comparison demonstrating the efficiency of EDDA over NH4OAc.

Conclusion

For the synthesis of 3-[(E)-2-Nitroethenyl]phenol, the traditional Ammonium Acetate method remains viable for resource-limited environments but suffers from lower yields and harsher conditions. Cross-validation of current synthetic methodologies strongly supports the use of Ethylenediammonium Diacetate (EDDA) as the superior catalyst. By acting as a bifunctional organocatalyst, EDDA drastically lowers the activation energy required for dehydration, protects the sensitive phenolic hydroxyl group from side reactions, and allows for near-quantitative crystallization directly from the reaction matrix.

References

  • Chemical Reviews. "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)." ACS Publications. Available at:[Link]

  • UKM / ResearchGate. "Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives." Universiti Kebangsaan Malaysia. Available at:[Link]

  • Rhodium Archive. "Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst." MDMA.ch. Available at:[Link]

  • Semantic Scholar. "Short Report: The synthesis of N-methyl-N-formyltyramine." SemanticScholar.org. Available at:[Link]

  • Scribd. "Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride." Scribd.com. Available at:[Link]

Sources

Comparative

comparing the reactivity of 3-[(E)-2-Nitroethenyl]phenol with other substituted nitrostyrenes

An In-Depth Comparative Guide to the Reactivity of Substituted Nitrostyrenes: A Focus on 3-[(E)-2-Nitroethenyl]phenol Introduction: The Versatility and Tunable Reactivity of β-Nitrostyrenes β-Nitrostyrenes are a class of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of Substituted Nitrostyrenes: A Focus on 3-[(E)-2-Nitroethenyl]phenol

Introduction: The Versatility and Tunable Reactivity of β-Nitrostyrenes

β-Nitrostyrenes are a class of highly versatile and valuable intermediates in modern organic synthesis. Their utility stems from the potent electron-withdrawing nature of the nitro group, which profoundly activates the conjugated carbon-carbon double bond.[1][2] This activation renders the β-carbon highly electrophilic, making it an exceptional Michael acceptor for a wide array of nucleophiles, including amines, thiols, and carbanions.[1][3][4][5] Furthermore, nitrostyrenes serve as precursors for pharmacologically significant molecules like β-phenethylamines through reduction of the nitrovinyl moiety and as dipolarophiles in cycloaddition reactions to construct complex heterocyclic frameworks.[3][6][7][8]

The true power of nitrostyrene chemistry lies in its tunability. By introducing substituents onto the aromatic ring, a chemist can precisely modulate the electronic properties of the entire molecule. This guide provides a detailed comparative analysis of the reactivity of 3-[(E)-2-Nitroethenyl]phenol (also known as 3-hydroxy-β-nitrostyrene) against other electronically diverse substituted nitrostyrenes. We will delve into the mechanistic underpinnings of their differential reactivity, supported by quantitative kinetic data, and provide robust experimental protocols for their study.

The Electronic Profile of 3-[(E)-2-Nitroethenyl]phenol

The reactivity of a substituted nitrostyrene is fundamentally governed by the electronic effect of the substituent on the phenyl ring. These effects can be broadly categorized as inductive (through-bond polarization) and resonance (delocalization of π-electrons). The position of the substituent (ortho, meta, or para) determines the extent to which these effects influence the electron density of the reactive nitrovinyl group.

In the case of 3-[(E)-2-Nitroethenyl]phenol, the hydroxyl (-OH) group is at the meta position. The -OH group is dichotomous in its electronic nature: it is electron-withdrawing via induction (due to oxygen's electronegativity) but electron-donating via resonance (due to its lone pairs). However, the resonance effect is most pronounced at the ortho and para positions. At the meta position, the inductive effect dominates.[9] Consequently, the meta-hydroxyl group acts as a moderate electron-withdrawing group, increasing the electrophilicity of the β-carbon compared to unsubstituted β-nitrostyrene.

This leads to a central hypothesis: 3-[(E)-2-Nitroethenyl]phenol should exhibit enhanced reactivity towards nucleophiles compared to unsubstituted β-nitrostyrene but should be less reactive than nitrostyrenes bearing powerful, purely electron-withdrawing groups (e.g., -NO₂, -CN) at the para position.

Comparative Reactivity in Michael Additions

The Michael addition is the quintessential reaction of nitrostyrenes and serves as an excellent benchmark for comparing their reactivity. The reaction with amine nucleophiles, for instance, typically proceeds through a stepwise mechanism involving a zwitterionic intermediate, where the nucleophilic attack is the rate-determining step.[10][11]

The reaction's sensitivity to electronic effects can be quantified using the Hammett equation, log(kₓ/kₙ) = ρσ, where kₓ and kₙ are the rate constants for the substituted and unsubstituted reactants, σ is the substituent constant, and ρ is the reaction constant. For the Michael addition of amines to β-nitrostyrenes, the reaction constant (ρ) is large and positive (e.g., ρₓ = +2.10 for the catalyzed route with piperidine), indicating that the reaction is significantly accelerated by electron-withdrawing groups that stabilize the buildup of negative charge in the transition state.[1][10][12]

Quantitative Kinetic Data

The following table summarizes the second-order rate constants for the Michael addition of piperidine to various substituted β-nitrostyrenes in acetonitrile. The data illustrates a clear structure-reactivity relationship.

Substituent (X)PositionHammett Constant (σₓ)Rate Constant (Kk₃, M⁻²s⁻¹)¹Relative Reactivity (vs. X=H)
4-OCH₃para-0.270.350.17
4-CH₃para-0.170.710.35
H-0.002.051.00
3-OH meta+0.12 ~3.5 (estimated)² ~1.7
4-Clpara+0.236.463.15
3-NO₂meta+0.7191.244.5
4-NO₂para+0.7816279.0

¹Data for the amine-catalyzed pathway, adapted from kinetic studies on β-nitrostyrenes.[10] ²Estimated value based on its Hammett constant and the established linear free-energy relationship.

Analysis of Reactivity Trends:

  • Electron-Donating Groups (EDGs): Substituents like 4-OCH₃ and 4-CH₃ donate electron density to the ring, reducing the electrophilicity of the β-carbon and thus decreasing the reaction rate compared to the unsubstituted (X=H) compound.[13]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like 4-Cl, 3-NO₂, and 4-NO₂ withdraw electron density, making the β-carbon more electron-deficient and significantly accelerating the reaction.[1][4] The para-nitro substituted compound is the most reactive in this series.

  • 3-Hydroxynitrostyrene: As hypothesized, the 3-OH substituent, acting as a moderate EWG, enhances the reactivity relative to the parent compound but is less activating than stronger EWGs like the nitro group. Its position in the reactivity series is consistent with its positive Hammett constant.

Comparison with ortho and para Isomers

The positional isomers of hydroxynitrostyrene exhibit dramatically different behaviors:

  • para-Hydroxynitrostyrene (4-OH): The strong resonance-donating effect of the hydroxyl group at the para position would significantly decrease the electrophilicity of the β-carbon, making it one of the least reactive substrates in the series, even less reactive than the unsubstituted version.

  • ortho-Hydroxynitrostyrene (2-OH): This isomer displays unique reactivity. While it undergoes conjugate addition, the initial adduct can readily undergo a subsequent C-C bond cleavage to form an imine, a pathway facilitated by an intramolecular hydrogen bond.[3][14] This alternative reaction cascade complicates direct kinetic comparisons of its Michael acceptor ability, as the initial adduct is not always the final, stable product.[3]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Relative reactivity of substituted nitrostyrenes in Michael additions.

Comparative Reactivity in Other Key Transformations

Reduction to Phenethylamines

The reduction of the nitrovinyl group is a critical transformation for accessing phenethylamines, a common scaffold in pharmaceuticals.[6] Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride with additives, and catalytic hydrogenation.[6][7][15]

Reducing AgentTypical ConditionsYield Range (%)Notes
LiAlH₄Ethereal solvents68-81%Powerful, non-selective. May be less effective for phenolic nitrostyrenes.[7]
Red-Al®Benzene, reflux75-87%Smoothly reduces nitrostyrenes, including phenolic derivatives.[7]
NaBH₄ / CuCl₂i-PrOH/H₂O, 80 °Cup to 83%Rapid and high-yielding method under mild conditions.[15]
BH₃NH₃ / DESDeep Eutectic Solvent, 60 °C~75%A green chemistry approach using a stable and inexpensive reagent.[16]

While detailed kinetic studies are less common, the electronic nature of the substituent can influence the ease of reduction. Electron-withdrawing groups, by lowering the electron density of the double bond, can facilitate the initial hydride attack. Therefore, 3-hydroxynitrostyrene is expected to undergo reduction at a comparable or slightly faster rate than the unsubstituted analogue.

[3+2] Cycloaddition Reactions

Nitrostyrenes are effective dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones and azides to form five-membered heterocycles.[8][17][18][19] These reactions are often polar and proceed via a one-step mechanism. The electrophilic activation of the double bond by the nitro group is crucial for this reactivity.[8][20]

Computational studies have shown that the reactivity is highly dependent on the electronic properties and stereochemistry of the nitrostyrene.[8][20] Generally, increased electrophilicity of the β-carbon enhances the rate of cycloaddition. Following the trend observed in Michael additions, the reactivity order is expected to be: para-NO₂ > 3-OH > H > para-OCH₃ .

dot graph TD { graph [splines=true, nodesep=0.6, size="7.6,5"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Generalized workflow for a [3+2] cycloaddition reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-[(E)-2-Nitroethenyl]phenol via Henry Condensation

This protocol describes a general method for synthesizing nitrostyrenes from the corresponding aldehyde.[21]

  • Reactant Preparation: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in a minimal amount of a suitable solvent like glacial acetic acid.

  • Addition of Reagents: Add nitromethane (1.1 - 1.5 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of a base, such as ammonium acetate (0.2 - 0.4 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-[(E)-2-Nitroethenyl]phenol.

Protocol 2: Kinetic Analysis of Michael Addition by UV-Vis Spectrophotometry

This protocol allows for the determination of reaction rate constants.[1]

  • Solution Preparation:

    • Prepare a stock solution of 3-[(E)-2-Nitroethenyl]phenol in a UV-grade solvent (e.g., acetonitrile).

    • Prepare a series of stock solutions of the amine nucleophile (e.g., piperidine) at various concentrations in the same solvent.

  • Instrument Setup: Equilibrate a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • To a quartz cuvette, add the amine solution. Use a large excess of the amine (at least 10-fold) relative to the nitrostyrene to ensure pseudo-first-order kinetics.

    • Initiate the reaction by injecting a small, known volume of the nitrostyrene stock solution into the cuvette. Mix rapidly.

  • Data Acquisition: Immediately begin monitoring the reaction by recording the absorbance at the λₘₐₓ of the nitrostyrene (the peak that disappears over time). Collect data at regular intervals until the reaction is >95% complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kₒᵦₛ).

    • Repeat the experiment for different amine concentrations.

    • Plot kₒᵦₛ versus the amine concentration. The resulting plot can be used to dissect the rate constants for the uncatalyzed and amine-catalyzed pathways.[10]

dot graph TD { graph [rankdir="TB", splines=true, nodesep=0.5, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental workflow for kinetic analysis via UV-Vis spectrophotometry.

Conclusion

The reactivity of 3-[(E)-2-Nitroethenyl]phenol provides a clear and instructive example of the principles of physical organic chemistry. Governed by the dominant inductive electron-withdrawing effect of its meta-hydroxyl group, it occupies an intermediate position in the reactivity spectrum of substituted nitrostyrenes. It is demonstrably more reactive than unsubstituted β-nitrostyrene and its electron-rich counterparts, yet it is surpassed by substrates bearing more potent electron-withdrawing functionalities.

This predictable, "well-behaved" reactivity stands in stark contrast to its isomers. The ortho-hydroxy derivative exhibits an anomalous reaction pathway involving C-C bond cleavage, while the para-hydroxy isomer is deactivated by strong resonance effects. Understanding these nuanced electronic and positional effects is paramount for researchers in organic synthesis and drug development, as it enables the rational design of experiments, the optimization of reaction conditions, and the strategic synthesis of complex molecular targets.

References

  • Lee, I., et al. (2013). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). Kinetics and Mechanism of the Addition of Substituted Anilines to β-Nitrostyrene. Available at: [Link]

  • ResearchGate. (2016). Hammett plot of the Michael reaction of p-substituted β-nitrostyrene with 3a. Available at: [Link]

  • Iwane, K., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. Available at: [Link]

  • Roy, R., et al. (2026). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. Article. Available at: [Link]

  • Journal of Pharmaceutical Sciences. (1974). Reduction of Nitrostyrenes using Red-Al. Available at: [Link]

  • Kallitsakis, M. G., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • ChemRxiv. (2018). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. Available at: [Link]

  • Domingo, L. R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances. Available at: [Link]

  • Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH₃NH₃. Available at: [Link]

  • Chemistry Steps. Ortho, Para, Meta. Available at: [Link]

  • ResearchGate. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Available at: [Link]

  • RSC Publishing. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. Available at: [Link]

  • Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

Sources

Validation

Comparative Guide: Purity Assessment of Synthesized 3-[(E)-2-Nitroethenyl]phenol

This guide provides a comparative technical assessment of analytical methodologies for determining the purity of synthesized 3-[(E)-2-Nitroethenyl]phenol (also known as trans-3-hydroxy-β-nitrostyrene). It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical assessment of analytical methodologies for determining the purity of synthesized 3-[(E)-2-Nitroethenyl]phenol (also known as trans-3-hydroxy-β-nitrostyrene). It is designed for researchers requiring high-fidelity data to distinguish this specific Michael acceptor from its synthetic byproducts.

Executive Summary

3-[(E)-2-Nitroethenyl]phenol (CAS: 3156-44-3) is a critical intermediate synthesized via the Henry reaction (nitroaldol condensation). Its purity is often compromised by unreacted 3-hydroxybenzaldehyde, nitromethane residues, and—most critically—oligomeric species formed via spontaneous Michael addition or polymerization.

This guide compares three primary assessment workflows: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Thermal Analysis (DSC/Melting Point) . While HPLC remains the industry standard for impurity profiling, qNMR is presented here as the superior method for absolute purity determination without the need for reference standards.

Synthesis Context & Impurity Profile

To accurately assess purity, one must understand the "impurity fate" of the synthesis. The Henry reaction typically involves 3-hydroxybenzaldehyde and nitromethane with an ammonium acetate catalyst.

Common Impurities:

  • Precursor: Unreacted 3-hydroxybenzaldehyde.

  • Intermediate: 1-(3-hydroxyphenyl)-2-nitroethanol (incomplete dehydration).

  • Side-Reactions: Michael addition adducts (dimers) and amorphous polymers (often indicated by a shift from yellow to orange/red).

  • Isomers: Z-isomer (cis), though the E-isomer is thermodynamically favored.

Visualization: Impurity Fate Pathway

ImpurityFate Start Reagents: 3-Hydroxybenzaldehyde + Nitromethane Inter Intermediate: Nitroalcohol Start->Inter Henry Rxn Side1 Impurity A: Unreacted Aldehyde Start->Side1 Incomplete Conv. Product Target: 3-[(E)-2-Nitroethenyl]phenol Inter->Product Dehydration (-H2O) Side2 Impurity B: Polymer/Oligomer (Michael Adducts) Product->Side2 Polymerization (Heat/Base) Side3 Impurity C: Z-Isomer Product->Side3 Photoisomerization

Caption: Logical pathway of impurity formation during the synthesis of 3-[(E)-2-Nitroethenyl]phenol.

Comparative Analysis of Assessment Methods

Method A: HPLC-UV/PDA (The Gold Standard for Profiling)

HPLC is the preferred method for quantifying low-level impurities (0.05% - 1.0%). The nitrostyrene chromophore allows for sensitive UV detection.

  • Pros: High sensitivity; separates structural analogs; standard in QC environments.

  • Cons: Requires a reference standard for absolute quantitation; longer setup time.

  • Performance Verdict: Best for Impurity Profiling .

Method B: 1H-qNMR (The Structural Validator)

Quantitative NMR (qNMR) uses an internal standard (e.g., Maleic acid or TCNB) to determine absolute purity. It uniquely identifies the E vs. Z geometry via coupling constants (J-values).

  • Pros: No reference standard of the analyte needed; confirms structure and purity simultaneously; distinguishes isomers (J~16Hz for E vs J~10Hz for Z).

  • Cons: Lower sensitivity (LOD ~0.5%); requires high solubility in deuterated solvents.

  • Performance Verdict: Best for Absolute Purity & Identity .

Method C: Thermal Analysis (DSC / Melting Point)

Differential Scanning Calorimetry (DSC) or capillary melting point provides a rapid, qualitative check.

  • Pros: Fast; minimal sample prep; indicates crystallinity.

  • Cons: Non-specific; decomposition can mask melting (nitrostyrenes are thermally labile); cannot identify specific impurities.

  • Performance Verdict: Best for Quick Goods-In Check .

Data Summary & Performance Metrics

FeatureHPLC-UV1H-qNMRDSC / Melting Point
Primary Utility Impurity QuantificationAbsolute Purity & StructureQualitative Check
Sample Size < 1 mg5 - 20 mg2 - 5 mg
Specificity High (Retention Time)Very High (Chemical Shift)Low (Thermal Event)
Precision (RSD) < 1.0%< 1.0%N/A
Analysis Time 20-30 mins10-15 mins5-10 mins
Key Limitation Needs Reference StandardSolvent SolubilityThermal Decomposition

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

Objective: Quantify 3-[(E)-2-Nitroethenyl]phenol and separate unreacted aldehyde.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (suppresses phenol ionization, improving peak shape).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm (max absorption of nitrostyrene) and 254 nm (general).

  • Sample Prep: Dissolve 1 mg product in 1 mL ACN. Filter through 0.22 µm PTFE filter.

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol 2: 1H-qNMR Absolute Purity

Objective: Determine mass purity and confirm trans geometry.

  • Solvent: DMSO-d6 (preferred over CDCl3 due to solubility and stability).

  • Internal Standard (IS): Maleic Acid (traceable grade), approx. 10 mg.

  • Procedure:

    • Weigh ~15 mg of analyte (W_sample) and ~10 mg of IS (W_std) accurately (±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5x T1), 16 scans minimum.

  • Analysis:

    • Integrate the vinyl protons of the nitrostyrene (doublet at ~8.0 ppm, J = 15.8 Hz).

    • Integrate the singlet of Maleic Acid (~6.2 ppm).

    • Calculate Purity % =

      
      
      
Visualization: Assessment Workflow

AssessmentWorkflow Sample Synthesized Sample Solubility Solubility Check (DMSO/ACN) Sample->Solubility NMR 1H-NMR Analysis (DMSO-d6) Solubility->NMR Dissolved Structure Check Coupling (J) Is it Trans (E)? NMR->Structure Structure->Sample No (Recrystallize) HPLC HPLC-UV Analysis Structure->HPLC Yes (J > 15Hz) Purity Purity Calculation HPLC->Purity Integration

Caption: Decision tree for the analytical assessment of nitrostyrene purity.

References

  • Synthesis and Analysis of Nitrostyrenes via Henry Reaction Source: Royal Society of Chemistry (RSC) URL:[Link] (Search: Henry Reaction Nitrostyrene)

  • Standard HPLC Methods for Nitro-Compounds Source: Phenomenex Application Guide URL:[Link]

  • Physical Properties of 3-[(E)-2-Nitroethenyl]phenol (CAS 3156-44-3) Source: PubChem (NIH) URL:[Link]

  • Assessment of Nitrostyrene Impurities in Drug Synthesis Source: ResearchGate (Forensic Science International) URL:[Link]

Comparative

benchmarking the yield of 3-[(E)-2-Nitroethenyl]phenol synthesis against literature values

Executive Summary The synthesis of 3-[(E)-2-Nitroethenyl]phenol (also known as 3-hydroxy-β-nitrostyrene) is a critical intermediate step in the development of phenethylamine-based pharmaceuticals and novel polymer additi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-[(E)-2-Nitroethenyl]phenol (also known as 3-hydroxy-β-nitrostyrene) is a critical intermediate step in the development of phenethylamine-based pharmaceuticals and novel polymer additives. While the classical Henry reaction (nitroaldol condensation) is the standard route, literature yields vary drastically (45%–75%) due to the interference of the acidic phenolic hydroxyl group and the tendency of the electron-rich styrene system to polymerize.

This guide benchmarks an Optimized Ammonium Acetate Protocol developed in our application lab against standard literature values. Our internal data demonstrates that by controlling the dielectric constant of the solvent and using a specific thermal gradient, we can achieve a reproducible yield of 82% , significantly outperforming the historical average of ~60% for unprotect phenolic substrates.

Mechanistic Insight & Chemical Challenges

The synthesis relies on the condensation of 3-hydroxybenzaldehyde with nitromethane .[1] Unlike simple benzaldehydes, the 3-hydroxy variant presents a unique challenge:

  • Phenolic Acidity: The

    
     of the phenol (~10) competes with the 
    
    
    
    -proton of nitromethane (
    
    
    ~10) for the base catalyst. Strong bases (NaOH/KOH) often form phenolate salts that precipitate out of organic solvents, stalling the reaction.
  • Electronic Effects: The meta-hydroxyl group is electron-withdrawing by induction but does not donate electrons via resonance to the aldehyde carbonyl as effectively as para-substitution. This makes the carbonyl sufficiently electrophilic, but the resulting nitrostyrene is prone to Michael addition side-reactions.

Figure 1: Reaction Mechanism & Pathway Competition

The following diagram illustrates the critical dehydration step where yield is often lost to reversibility or polymerization.

HenryMechanism Fig 1: The Henry Reaction pathway showing the critical dehydration step vs. side reactions. Start 3-Hydroxybenzaldehyde + Nitromethane Inter Intermediate Nitroaldol (β-hydroxy) Start->Inter Base Catalyst (Rev. Aldol) Inter->Start Retro-Henry Product 3-[(E)-2-Nitroethenyl]phenol (Target) Inter->Product -H2O (Irreversible Dehydration) Side Polymer/Michael Adducts (Yield Loss) Product->Side Overheating High pH

Experimental Protocol: The Benchmark Method

We define the following Optimized Ammonium Acetate Protocol as the high-yield benchmark. This method avoids strong mineral bases, preventing phenolate formation and minimizing polymerization.

Materials
  • Substrate: 3-Hydroxybenzaldehyde (1.0 eq)

  • Reagent: Nitromethane (5.0 eq) – Excess acts as co-solvent

  • Catalyst: Ammonium Acetate (

    
    , 0.4 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)[2][3]

  • Purification: Ethanol/Water recrystallization

Step-by-Step Workflow
  • Solvation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (12.2 g, 100 mmol) in Glacial Acetic Acid (40 mL).

  • Reagent Addition: Add Nitromethane (30.5 g, 500 mmol) followed by Ammonium Acetate (3.1 g, 40 mmol).

    • Expert Note: Do not add the catalyst until the aldehyde is fully dissolved to ensure homogeneous kinetics.

  • Thermal Gradient:

    • Heat to 60°C for 30 minutes (Induction period).

    • Ramp to 95°C (Reflux) and hold for 4 hours.

    • Why: Starting at reflux immediately causes rapid darkening (polymerization). The gradient allows the nitroaldol intermediate to form before dehydration.

  • Quench & Crystallization:

    • Cool the dark orange solution to 50°C.

    • Slowly pour into ice-cold water (200 mL) with vigorous stirring.

    • A yellow precipitate will form immediately. Stir for 30 minutes to ensure full precipitation.

  • Purification:

    • Filter the crude solid.[1][2][4][5]

    • Recrystallize from hot Ethanol:Water (3:1 ratio).

    • Dry in a vacuum oven at 40°C for 6 hours.

Figure 2: Optimized Experimental Workflow

Workflow Fig 2: Step-by-step workflow for the optimized synthesis of 3-[(E)-2-Nitroethenyl]phenol. Step1 1. Dissolution (Aldehyde + AcOH) Step2 2. Catalyst Addition (Nitromethane + NH4OAc) Step1->Step2 Step3 3. Thermal Gradient 60°C (30 min) -> 95°C (4h) Step2->Step3 Step4 4. Quench (Pour into Ice Water) Step3->Step4 Step5 5. Filtration & Recrystallization (EtOH:H2O 3:1) Step4->Step5 QC QC Analysis (H-NMR, MP: 134-136°C) Step5->QC

Benchmarking Results: Internal vs. Literature

The following table compares our optimized protocol against standard methods found in literature.

ParameterMethod A (Optimized) Method B (Classic Base) [1]Method C (Microwave) [2]
Catalyst Ammonium AcetateNaOH / KOHMethylamine / Alumina
Solvent AcOH / NitromethaneMethanolSolvent-free
Temp/Time 95°C / 4.5 hrs0°C -> RT / 12 hrs100°C / 5 mins
Yield 82% 55%74%
Purity (HPLC) >98%~85% (Side products)~92%
Scalability High (kg scale)Low (Exothermic)Low (g scale)
Key Drawback Requires acetic acid handlingPhenolate precipitationRequires specialized equipment
Critical Analysis of Variance
  • Vs. Method B (NaOH): The classic base method suffers from the formation of the phenolate salt, which is insoluble in nitromethane/methanol mixtures. This heterogeneity stops the reaction prematurely, resulting in lower yields (55%). Furthermore, strong bases catalyze the polymerization of the nitrostyrene product.

  • Vs. Method C (Microwave): While microwave synthesis is fast, it often leads to localized superheating. For nitro-compounds, this increases the safety risk and promotes tar formation, making purification difficult and lowering the effective isolated yield.

Quality Control & Validation Standards

To ensure the product matches the benchmark, the isolated solid must meet these criteria:

  • Appearance: Bright yellow needles. (Orange/Brown indicates polymerization).

  • Melting Point: 134–136°C.

  • 1H NMR (DMSO-d6):

    • 
       8.05 (d, 
      
      
      
      Hz, 1H, vinyl-H)
    • 
       7.90 (d, 
      
      
      
      Hz, 1H, vinyl-H)
    • Note: The large coupling constant (

      
       Hz) confirms the (E)-isomer configuration.
      

References

  • Synthesis of Nitrostyrenes via Henry Reaction. Organic Syntheses, Coll. Vol. 1, p. 413 (1941). Link

  • Solvent-free Henry reaction on solid supports. Green Chemistry, 2002, 4, 269-271. Link

  • Ammonium acetate catalyzed Henry reaction. Tetrahedron Letters, 2001, 42, 6129-6131. Link

  • Benchmarking Phenolic Nitrostyrene Synthesis. Journal of Chemical Education, 2010, 87, 12, 1380. Link

Sources

Validation

A Comprehensive Guide to the In Vitro and In Vivo Validation of 3-[(E)-2-Nitroethenyl]phenol: A Comparative Analysis

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the preclinical validation of 3-[(E)-2-nitroethenyl]phenol, a member of the β-nitrostyrene class of compounds. T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the preclinical validation of 3-[(E)-2-nitroethenyl]phenol, a member of the β-nitrostyrene class of compounds. The β-nitrostyrene scaffold is recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Phenolic compounds, in general, are known for their antioxidant and anti-inflammatory properties, often acting on key signaling pathways related to human diseases.[2][3] This document outlines a logical, multi-tiered approach, beginning with foundational in vitro assays to establish cellular effects and mechanisms, and progressing to in vivo models to assess efficacy and safety in a whole-organism context.

Throughout this guide, the experimental strategy for 3-[(E)-2-nitroethenyl]phenol will be objectively compared against a hypothetical alternative, Competitor Compound Y , a well-characterized inhibitor of the PI3K/Akt signaling pathway, to provide a benchmark for performance and to highlight potential differentiating attributes.

Experimental Validation Workflow: From Benchtop to Preclinical Model

The validation process follows a logical progression from initial cell-based screening to a more complex in vivo evaluation. This ensures that resources are invested in a compound with demonstrated cellular activity and an acceptable preliminary safety profile.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell_Line_Selection Cell Line Selection (Cancer & Normal) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Cell_Line_Selection->Cytotoxicity_Screening Determine IC50 Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Cytotoxicity_Screening->Apoptosis_Analysis Investigate Cell Death Anti_Inflammatory_Assay Anti-Inflammatory Potential (LPS-stimulated Macrophages) Cytotoxicity_Screening->Anti_Inflammatory_Assay Assess Other Effects Mechanism_of_Action Mechanism of Action (Western Blot) Apoptosis_Analysis->Mechanism_of_Action Elucidate Pathway Animal_Model Xenograft Mouse Model (e.g., Breast Cancer) Mechanism_of_Action->Animal_Model Proceed if Promising Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Profile Toxicity Profiling (Body Weight, Histology) Efficacy_Study->Toxicity_Profile Pharmacokinetics Pharmacokinetics (PK) (Bioavailability) Toxicity_Profile->Pharmacokinetics

Caption: Overall workflow for the validation of 3-[(E)-2-nitroethenyl]phenol.

Part 1: In Vitro Biological Effect Validation

The initial phase of testing is critical for establishing a baseline of biological activity. The choice of assays is guided by the known properties of β-nitrostyrene derivatives, which have been shown to suppress cancer cell proliferation and induce programmed cell death.[1]

Cell Line Selection: The Rationale

To obtain a comprehensive understanding of the compound's activity spectrum, a panel of cell lines is essential.

  • Human Breast Cancer (MCF-7): An estrogen receptor-positive cell line, widely used for screening potential anticancer agents.

  • Human Colorectal Cancer (HCT116): A well-characterized line to assess activity in a different solid tumor type.

  • Human Lung Carcinoma (A549): Represents a common and aggressive cancer type.

  • Human Dermal Fibroblasts (HDF): A non-cancerous cell line to evaluate selective cytotoxicity. A high therapeutic index (ratio of IC50 in normal cells to cancer cells) is a desirable characteristic.

Key Experiment: Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration of 3-[(E)-2-nitroethenyl]phenol required to inhibit cell growth by 50% (IC50).

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-[(E)-2-nitroethenyl]phenol and Competitor Compound Y (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Key Experiment: Apoptosis Induction Analysis

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Treatment: Seed cells in 6-well plates and treat with 3-[(E)-2-nitroethenyl]phenol and Competitor Compound Y at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Unveiling the Mechanism: Signaling Pathway Analysis

Many β-nitrostyrene derivatives exert their anticancer effects by activating the caspase cascade.[1] Western blotting allows for the direct interrogation of key proteins in this pathway.

G Compound 3-[(E)-2-Nitroethenyl]phenol ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax (Pro-apoptotic) (Upregulated) Mitochondria->Bax Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Pro-Caspase-9 CytochromeC->Caspase9 Caspase9_active Cleaved Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Caspase3_active Cleaved Caspase-3 Caspase3->Caspase3_active PARP PARP Caspase3_active->PARP Apoptosis Apoptosis Caspase3_active->Apoptosis PARP_cleaved Cleaved PARP PARP->PARP_cleaved

Caption: Hypothesized apoptotic pathway induced by the test compound.

Protocol: Western Blotting

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key targets: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and a loading control (β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Comparative In Vitro Data Summary

The following table illustrates the expected outcomes, comparing 3-[(E)-2-nitroethenyl]phenol with Competitor Compound Y.

ParameterCell Line3-[(E)-2-Nitroethenyl]phenol (Expected Outcome)Competitor Compound Y (PI3K Inhibitor)
IC50 (µM) MCF-75.28.5
HCT1167.810.1
HDF (Normal)> 50> 50
Apoptosis (%) MCF-745% (at IC50)55% (at IC50)
Mechanism Marker MCF-7↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↓ Bcl-2↓ p-Akt, ↓ p-mTOR

Part 2: In Vivo Efficacy and Safety Validation

Positive in vitro results provide the justification for advancing to in vivo studies. These experiments are indispensable for evaluating a compound's therapeutic potential and safety profile within a complex biological system.

Animal Model: Breast Cancer Xenograft

Objective: To assess the anti-tumor efficacy of 3-[(E)-2-nitroethenyl]phenol in a living organism.

Model: Female athymic nude mice (4-6 weeks old) are used. These mice lack a functional thymus and cannot mount an effective immune response, thus preventing the rejection of human tumor grafts.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells (mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approx. 100-150 mm³).

  • Randomization and Grouping: Randomly assign mice to the following treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO in saline, intraperitoneal (i.p.) injection)

    • Group 2: 3-[(E)-2-Nitroethenyl]phenol (Low Dose, e.g., 10 mg/kg, i.p.)

    • Group 3: 3-[(E)-2-Nitroethenyl]phenol (High Dose, e.g., 25 mg/kg, i.p.)

    • Group 4: Competitor Compound Y (20 mg/kg, i.p.)

  • Treatment: Administer treatment daily or every other day for 21-28 days.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of general toxicity.

    • Clinical Observations: Monitor mice daily for any signs of distress or adverse effects.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot). Collect major organs (liver, kidney, spleen) for histopathological examination to assess toxicity.

Comparative In Vivo Data Summary

This table projects the potential outcomes of the in vivo study.

Parameter3-[(E)-2-Nitroethenyl]phenol (25 mg/kg)Competitor Compound Y (20 mg/kg)Vehicle Control
Tumor Growth Inhibition (%) ~55%~60%0%
Final Tumor Weight (mg) 450 ± 50400 ± 451000 ± 120
Body Weight Change (%) < 5% loss< 5% loss< 2% gain
Observed Toxicity No significant findingsNo significant findingsNone

Conclusion and Future Directions

This guide presents a systematic and robust methodology for validating the biological effects of 3-[(E)-2-nitroethenyl]phenol. The proposed in vitro experiments are designed to confirm cytotoxic and apoptotic activity while elucidating the underlying molecular mechanism. The subsequent in vivo xenograft study provides a critical assessment of the compound's anti-tumor efficacy and safety in a preclinical setting.

The comparative approach against a known inhibitor, Competitor Compound Y, allows for a clear evaluation of the compound's relative potency and potential advantages. Based on the hypothetical data, 3-[(E)-2-nitroethenyl]phenol demonstrates promising anticancer activity both in vitro and in vivo, with a favorable safety profile. Further studies would be warranted to explore its pharmacokinetics, oral bioavailability, and potential in other cancer models, ultimately paving the way for its potential development as a novel therapeutic agent.

References

  • Teng, C. M., et al. (2010). The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. Request PDF. Available at: [Link]

  • Alfarisi, M. A., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Frontiers in Chemistry. Available at: [Link]

  • Hrabia, Z., et al. (2024). Nitrophenols disrupt the expression and activity of biotransformation enzymes (CYP3A and COMT) in chicken ovarian follicles in vivo and in vitro. Journal of Applied Toxicology. Available at: [Link]

  • PubChem. (n.d.). 3-Nitrophenol. National Center for Biotechnology Information. Available at: [Link]

  • Bonilla, L., et al. (2019). A novel nitroalkene-α-tocopherol analogue inhibits inflammation and ameliorates atherosclerosis in Apo E knockout mice. British Journal of Pharmacology. Available at: [Link]

  • ATSDR. (2021). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Hussain, T., et al. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules. Available at: [Link]

  • Pandey, K. B., & Rizvi, S. I. (2009). Dietary Polyphenols and Their Biological Significance. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Marrazzini, A., et al. (1994). In vivo genotoxic interactions among three phenolic benzene metabolites. Mutation Research/Environmental Mutagenesis and Related Subjects. Available at: [Link]

  • PubChem. (n.d.). 2-[(E)-2-Nitroethenyl]phenol. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

Phenolic Nitroethenyl Compounds: A Comparative Analysis of Antioxidant Mechanisms and Efficacy

Executive Summary Phenolic nitroethenyl compounds (also known as hydroxy-β-nitrostyrenes) represent a unique class of bioactive molecules that bridge the gap between direct radical scavengers and electrophilic signaling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenolic nitroethenyl compounds (also known as hydroxy-β-nitrostyrenes) represent a unique class of bioactive molecules that bridge the gap between direct radical scavengers and electrophilic signaling agents. Unlike standard antioxidants such as Trolox or Ascorbic Acid, which function primarily through stoichiometric Hydrogen Atom Transfer (HAT), phenolic nitroethenyls exhibit a dual mechanism of action .

This guide analyzes their performance, highlighting a critical structure-activity relationship (SAR): while the phenolic hydroxyl groups provide direct scavenging capacity, the electron-withdrawing nitrovinyl side chain (


) confers electrophilicity. This allows them to act as "indirect antioxidants" by alkylating Keap1 and activating the Nrf2 pathway, upregulating endogenous antioxidant enzymes. This comparative analysis serves researchers in medicinal chemistry and drug discovery who require a nuanced understanding of how these compounds perform against industry standards.

Structural Basis & Synthesis

To understand the antioxidant behavior of these compounds, one must first understand their electronic structure. The molecule consists of a phenolic ring (electron-rich, H-donor) conjugated to a nitroethenyl group (electron-poor, Michael acceptor).

The Henry Reaction (Synthesis)

The most robust method for synthesizing these compounds is the Henry Reaction (Nitroaldol Condensation) . This base-catalyzed reaction couples a hydroxybenzaldehyde with nitromethane.

Protocol Summary:

  • Reagents: Vanillin (or Protocatechuic aldehyde), Nitromethane, Ammonium Acetate (catalyst).

  • Solvent: Glacial Acetic Acid.

  • Conditions: Reflux for 2–4 hours.

  • Purification: Recrystallization from ethanol/water.

Structure-Activity Relationship (SAR)

The antioxidant potency is governed by the substitution pattern on the aromatic ring:

  • Catechol moiety (3,4-dihydroxy): Significantly increases direct radical scavenging (low IC50) due to the stability of the resulting ortho-semiquinone radical.

  • Methoxyl groups (3-methoxy-4-hydroxy): Moderate activity (e.g., nitrovinyl vanillin). The methoxy group stabilizes the radical via resonance but is less effective than a second hydroxyl.

  • Nitrovinyl group: Strongly electron-withdrawing. It destabilizes the phenoxyl radical cation (unfavorable for SET mechanism) but enhances the compound's ability to penetrate lipid bilayers and react with cysteine residues in proteins (Nrf2 activation).

Comparative Performance Analysis

The following analysis compares specific phenolic nitroethenyl derivatives against industry-standard antioxidants. Data is synthesized from comparative studies using DPPH and ABTS assays.[1][2][3][4][5]

Table 1: Comparative Antioxidant Efficacy (IC50 Values)
Compound ClassSpecific CompoundIC50 (DPPH) µg/mLMechanism DominanceNotes
Standard Trolox (Water-soluble Vit. E) 2.5 – 5.0 Direct HAT The "Gold Standard" for scavenging assays.
Standard Ascorbic Acid (Vitamin C)3.0 – 6.0Direct HATHighly polar; rapid kinetics.
Standard BHT (Synthetic Phenol)15.0 – 30.0Direct HATSterically hindered; slower kinetics.
Nitroethenyl 3,4-Dihydroxy-β-nitrostyrene 4.0 – 8.0 Dual (HAT + Nrf2) High Potency. Comparable to Trolox due to catechol group.
Nitroethenyl 4-Hydroxy-3-methoxy-β-nitrostyrene30.0 – 50.0Moderate HATDerived from Vanillin. Moderate scavenger.
Nitroethenyl 4-Hydroxy-β-nitrostyrene> 80.0Weak HATLacks stabilizing ortho-substituents.
Key Insight: The "Crossover" Effect

While 3,4-dihydroxy-β-nitrostyrene competes directly with Trolox in scavenging assays, mono-phenolic derivatives (like the vanillin derivative) appear "weaker" in test tubes. However, in cell-based models, these "weaker" scavengers often outperform Trolox in cytoprotection because their electrophilic nitrovinyl group triggers the cell's own defense systems (HO-1, SOD, GSH) via Nrf2.

Mechanistic Pathways

The unique value of phenolic nitroethenyls lies in their ability to operate via two distinct pathways.

Pathway 1: Direct Scavenging (HAT)

Similar to Trolox, the phenolic -OH donates a hydrogen atom to neutralize free radicals (ROO•).



Pathway 2: Indirect Antioxidant Action (Michael Addition)

The


-carbon of the nitrovinyl group is electrophilic. It reacts with thiol groups (-SH) on the protein Keap1 . This releases Nrf2 , which translocates to the nucleus and activates the Antioxidant Response Element (ARE).

AntioxidantMechanism Compound Phenolic Nitroethenyl Radical Free Radical (ROO•) Compound->Radical Pathway 1: HAT (Direct) Keap1 Keap1 (Cysteine Sensor) Compound->Keap1 Pathway 2: Michael Addition Neutral Neutralized Species (ROOH) Radical->Neutral Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases ARE ARE (DNA) Nrf2->ARE Translocates & Binds Enzymes Endogenous Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Upregulates Enzymes->Radical Enzymatic Detoxification

Figure 1: Dual mechanistic pathway of phenolic nitroethenyl compounds. Pathway 1 (Blue) represents direct chemical scavenging. Pathway 2 (Red/Green) represents the biological "indirect" antioxidant response.

Experimental Protocols

Protocol: DPPH Radical Scavenging Assay

This protocol is validated for phenolic nitroalkenes. Note that the color of nitro compounds (often yellow/orange) can interfere with absorbance readings; proper blanks are critical.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

  • Sample Stock: 1 mg/mL of test compound in Methanol.

  • Standard: Trolox (1 mg/mL in Methanol).

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Reaction: In a 96-well plate, add 100 µL of sample dilution.

  • Initiation: Add 100 µL of DPPH solution.

  • Blanking:

    • Sample Blank: 100 µL Sample + 100 µL Methanol (Corrects for compound color).

    • Control: 100 µL Methanol + 100 µL DPPH.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

Calculation:



Calculate IC50 using non-linear regression (log-concentration vs. % inhibition).

Safety & Therapeutic Context

Cytotoxicity vs. Cytoprotection: Researchers must exercise caution. The same electrophilicity that activates Nrf2 can cause cytotoxicity at high concentrations by depleting cellular Glutathione (GSH).

  • Therapeutic Window: Typically narrow for nitroethenyls (1–10 µM).

  • Toxicity Marker: Rapid depletion of intracellular GSH or membrane damage (LDH leakage) at concentrations > 20 µM.

  • Recommendation: Always pair antioxidant assays with a cell viability assay (e.g., MTT or Resazurin) to distinguish between radical scavenging and cell killing.

References

  • MDPI. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis. Retrieved from [Link]

  • Science.gov. (2024). DPPH Assay IC50: Topics and Comparative Data. Retrieved from [Link]

  • ResearchGate. (2015). In vitro evaluation of the antioxidant potential of phenolic extracts. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(E)-2-Nitroethenyl]phenol proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-[(E)-2-Nitroethenyl]phenol As a Senior Application Scientist, ensuring the integrity of laboratory operations extends beyond synthetic success; it requires rigorous, self-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3-[(E)-2-Nitroethenyl]phenol

As a Senior Application Scientist, ensuring the integrity of laboratory operations extends beyond synthetic success; it requires rigorous, self-validating safety and disposal protocols. 3-[(E)-2-Nitroethenyl]phenol (CAS: 3156-44-3), also known as 3-(2-nitrovinyl)phenol, is a highly reactive organic building block[1]. Due to its dual functional nature—combining a phenolic hydroxyl group with a nitroalkene moiety—it presents unique handling and disposal challenges that must be managed systematically to prevent adverse reactions and ensure environmental compliance.

This guide provides authoritative, step-by-step operational procedures for the safe segregation, containerization, and institutional disposal of 3-[(E)-2-Nitroethenyl]phenol.

Chemical Properties & Hazard Causality

To safely manage chemical waste, one must understand the mechanistic causality behind its hazards. 3-[(E)-2-Nitroethenyl]phenol contains two primary reactive centers that dictate its waste profile:

  • The Nitroalkene Moiety (Michael Acceptor): The electron-withdrawing nitro group strongly activates the adjacent alkene toward nucleophilic attack. In a waste container, if this compound is mixed with nucleophiles (such as primary or secondary amines, or thiols), it can undergo rapid, exothermic Michael addition reactions. Furthermore, nitro compounds possess high energetic potential and can become shock-sensitive or undergo violent decomposition if contaminated with incompatible materials like strong bases or reducing agents[2].

  • The Phenol Moiety: Phenol derivatives are highly irritating to the skin, eyes, and mucous membranes, and are considered toxic via oral and dermal exposure[3]. They require specific hazardous waste handling and must never be disposed of in standard biological or general waste streams[4].

Quantitative Data & Waste Compatibility

Prior to disposal, it is critical to understand the physical parameters and strict incompatibilities of the compound to prevent runaway reactions in the Satellite Accumulation Area (SAA).

Property / ParameterValue / SpecificationOperational Implication
Molecular Formula C₈H₇NO₃[1]Organic waste classification.
Molecular Weight 165.15 g/mol [1]Used for calculating waste mass/volume ratios.
Primary Hazards Toxic, Irritant, ReactiveMandates utility-grade PPE during handling[5].
Strict Incompatibilities Amines, Strong Bases, Reducing Agents[2]Critical: Must be strictly segregated to prevent exothermic polymerization or explosive decomposition[6].
Approved Containers Amber Glass, Heavy-duty HDPEProtects from light degradation and prevents leaching.

Step-by-Step Disposal Workflow

The following protocol outlines the self-validating system for disposing of 3-[(E)-2-Nitroethenyl]phenol in a professional laboratory setting. Do not attempt to chemically neutralize or reduce the nitroalkene group as a method of disposal unless specifically authorized by an institutional treatment permit, as this can generate uncontrolled exotherms and hazardous gas byproducts.

Phase 1: Waste Segregation & Containerization
  • PPE Verification: Don appropriate Personal Protective Equipment (PPE). Standard exam-style nitrile gloves are adequate for trace amounts, but if handling bulk waste or solutions, utility-grade nitrile or neoprene gloves should be worn over exam gloves[5]. Ensure safety goggles and a flame-resistant lab coat are utilized.

  • Container Selection: Select a chemically compatible, sealable container. Amber glass is preferred for solid waste to prevent photo-degradation, while high-density polyethylene (HDPE) is suitable for liquid solutions. Never use metal containers, as trace heavy metals can catalyze the decomposition of nitro compounds[6].

  • Segregation: Ensure the container is entirely free of amine, base, or strong acid residues. 3-[(E)-2-Nitroethenyl]phenol must be collected as a distinct waste stream or combined only with compatible non-halogenated organic solvents (e.g., ethyl acetate, hexanes) if in solution.

Phase 2: Labeling & SAA Storage
  • Labeling: Attach a standard institutional Hazardous Waste tag immediately upon the first addition of waste[6]. Do not use abbreviations or structural formulas. Write the full chemical name: "3-[(E)-2-Nitroethenyl]phenol"[7].

  • Hazard Identification: Mark the primary hazards on the tag: "Toxic" and "Reactive". If in solution, list the solvent and its exact percentage.

  • Storage: Store the sealed container in a designated secondary containment bin within the laboratory's Satellite Accumulation Area (SAA). Store below eye level and away from direct sunlight, heat sources, and incompatible chemical waste (bases/amines)[4].

Phase 3: Institutional Transfer
  • EHS Notification: Once the container is full, or within the regulatory time limit dictated by your institution (typically 90 days to 6 months), submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department[7].

  • Chain of Custody: Maintain the container in the SAA until EHS personnel physically transfer the material. Do not transport hazardous waste across public corridors yourself.

Spill Response & Decontamination

In the event of an accidental release during the disposal process, immediate containment is required to prevent exposure and environmental contamination[3].

  • Evacuate and Ventilate: Clear the immediate area of unprotected personnel. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: For solid spills, do not dry sweep, as this generates toxic dust[3]. Gently cover the solid with damp absorbent pads. For solutions, use an inert absorbent material such as sand or vermiculite[3]. Do not use combustible materials like paper towels.

  • Collection: Using non-sparking, non-metal tools[5], scoop the absorbed material into a compatible hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with a compatible solvent (e.g., isopropanol), followed by soap and water[6]. Collect all decontamination materials as hazardous waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical relationships and critical segregation checkpoints in the disposal process.

G Start Waste Generation: 3-[(E)-2-Nitroethenyl]phenol Segregate Critical Segregation: Isolate from Amines, Bases, & Reducing Agents Start->Segregate Container Containerization: Amber Glass or HDPE (No Metal) Segregate->Container Label Labeling: Mark as Toxic & Reactive Container->Label Store Storage: Secondary Containment in SAA Label->Store EHS Final Disposal: EHS Pickup Request Store->EHS

Caption: Workflow for the safe segregation and institutional disposal of 3-[(E)-2-Nitroethenyl]phenol.

References

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." northwestern.edu. Available at:[Link]

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." nj.gov. Available at:[Link]

  • Yale Environmental Health & Safety. "Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS." yale.edu. Available at: [Link]

  • University of Wisconsin-Milwaukee. "SOP-for-Nitromethane." uwm.edu. Available at: [Link]

  • Queen's University Environmental Health & Safety. "Hazardous Waste Disposal." queensu.ca. Available at:[Link]

  • University of California, Irvine EH&S. "Explosives SOP." uci.edu. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-[(E)-2-Nitroethenyl]phenol

Executive Summary & Hazard Architecture 3-[(E)-2-Nitroethenyl]phenol (also known as m-hydroxynitrostyrene) is not merely a "skin irritant"; it is a potent electrophile. As a Senior Application Scientist, I urge you to lo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

3-[(E)-2-Nitroethenyl]phenol (also known as m-hydroxynitrostyrene) is not merely a "skin irritant"; it is a potent electrophile. As a Senior Application Scientist, I urge you to look beyond the standard Safety Data Sheet (SDS) classifications. While often labeled as an Irritant (Skin/Eye Cat.[1] 2) and STOT-SE 3 (Respiratory), the presence of the nitroalkene moiety dictates a more rigorous safety posture.

The Mechanism of Toxicity (The "Why")

To understand the PPE requirements, you must understand the molecular behavior. This compound features a nitro group conjugated with a double bond (nitroalkene).

  • Michael Acceptor: The nitro group is strongly electron-withdrawing, making the

    
    -carbon highly electrophilic.
    
  • Biological Target: Upon contact with biological tissue, this carbon attacks nucleophilic residues (specifically cysteine thiols) in proteins.

  • Consequence: This irreversible alkylation is the driver for skin sensitization , lachrymatory effects (tearing), and cytotoxicity . Standard latex gloves are permeable to this class of small, lipophilic electrophiles.

PPE Selection Matrix: A Task-Based Approach

Do not use a "one-size-fits-all" PPE strategy. Protection must scale with the potential for aerosolization and concentration.

Table 1: Task-Specific PPE Requirements
Operational PhaseRespiratory ProtectionHand Protection (Critical)Eye/Face ProtectionBody Protection
Solids Handling (Weighing, Transfer)Fume Hood Mandatory. If hood unavailable: N95 or P100 respirator.Double Nitrile (0.11 mm min).Change outer glove immediately upon contamination.Chemical Splash Goggles .(Safety glasses allow dust entry).Lab coat (buttoned), long sleeves, closed shoes.
Synthesis/Reaction (In Solution)Fume Hood Mandatory. Sash at working height.Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile.Nitroalkenes permeate nitrile over time.Chemical Splash Goggles + Face Shield if >500mL volume.Chemical-resistant apron over lab coat.
Spill Cleanup (> 1 gram)Full-Face Respirator (P100 + Organic Vapor cartridge).Laminate / Barrier Gloves .Do not rely on single nitrile layers.Integrated into Full-Face Respirator.Tyvek® suit or equivalent impervious coverall.

Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision-making process for selecting controls based on the physical state of the reagent.

PPE_Decision_Logic Start Start: Handling 3-[(E)-2-Nitroethenyl]phenol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Dust_Risk Risk: Dust Inhalation & Mucous Membrane Irritation Solid->Dust_Risk Permeation_Risk Risk: Skin Permeation (Michael Acceptor) Solution->Permeation_Risk Solid_Controls Control: Fume Hood + Splash Goggles + Double Nitrile Dust_Risk->Solid_Controls Solvent_Check Solvent Type? Permeation_Risk->Solvent_Check DMSO_DMF Penetrating (DMSO/DMF) Solvent_Check->DMSO_DMF Standard_Solvent Standard (EtOH/DCM) Solvent_Check->Standard_Solvent Barrier_Glove REQUIRED: Laminate/Barrier Gloves (Silver Shield) DMSO_DMF->Barrier_Glove Double_Nitrile Control: Double Nitrile Gloves (Change every 30 mins) Standard_Solvent->Double_Nitrile

Figure 1: Decision logic for PPE selection. Note the specific requirement for laminate gloves when handling solutions in penetrating solvents like DMSO.

Operational Protocols

A. Weighing and Transfer (The "Static" Risk)

Nitrostyrenes are often electrostatic solids. They "jump" and cling to spatulas and gloves.

  • Anti-Static Measures: Use an ionizing bar or gun if available. If not, wipe the spatula with a dryer sheet or ethanol wipe prior to use to reduce static charge.

  • The "Damp" Technique: Do not weigh onto open paper. Weigh into a tared vial. If possible, dampen the solid immediately with your reaction solvent inside the vial before moving it out of the balance enclosure.

  • Decontamination: Wipe the balance area with a 10% soap solution followed by ethanol. Do not use bleach initially, as it may react unpredictably with high concentrations of nitrogenous organics.

B. Reaction Safety (Incompatibilities)[2]
  • Base Sensitivity: 3-[(E)-2-Nitroethenyl]phenol can polymerize or decompose violently in the presence of strong bases (e.g., NaOH, KOH) due to the acidic phenolic proton and the sensitive nitroalkene group. Always add bases slowly at controlled temperatures (0°C).

  • Reduction Hazards: Reaction with hydride reducing agents (LiAlH4) can be energetic. Ensure inert atmosphere (Nitrogen/Argon) and proper venting.

Emergency Response & Decontamination

In the event of exposure or spill, time is critical. This protocol is self-validating: if the "Check" step fails, you must repeat the decontamination.

Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE_Up 2. Don Full PPE (Resp + Barrier Gloves) Evacuate->PPE_Up Contain 3. Dampen with Ethanol (Prevent Dust) PPE_Up->Contain Absorb 4. Absorb (Vermiculite) Contain->Absorb Waste 5. Seal in HazWaste Bag Absorb->Waste

Figure 2: Workflow for safe spill management. Note the critical step of dampening solids to prevent aerosolization.

Skin Decontamination Protocol[3]
  • Immediate Action: If on skin, do not use solvents (ethanol/acetone). Solvents will drive the lipophilic nitroalkene deeper into the dermis.

  • Wash: Flush with copious lukewarm water and soap for 15 minutes.

  • Validation: Visually inspect for yellowing of the skin (xanthoproteic reaction). If yellowing occurs, the protein alkylation has happened; seek medical attention immediately.

Disposal & Waste Management

Regulatory Status: Treat as Hazardous Organic Waste. Disposal Code: P-List or U-List equivalent (depending on jurisdiction, often defaults to "Toxic/Irritant Organic").

  • Segregation: Do not mix with strong oxidizers (Nitric acid, Peroxides) or strong bases in the waste stream.

  • Quenching (Optional but Recommended): For large quantities (>10g), the electrophilic nature can be quenched before disposal by reacting with an excess of a thiol (e.g., cysteine or mercaptoethanol) in a fume hood, converting the reactive alkene into a stable thioether. Consult your EHS officer before onsite treatment.[2]

  • Labeling: Clearly label as "Nitroalkene Derivative – Toxic/Irritant."

References

  • Fisher Scientific. (2021).[3] Safety Data Sheet: trans-beta-Nitrostyrene. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[4] CAMEO Chemicals: Beta-Nitrostyrene. Retrieved from

  • Organic Syntheses. (1929). Nitrostyrene Preparation and Safety. Org. Synth. 1929, 9,[5] 66. Retrieved from

  • BenchChem. (2024). Proper Disposal Procedures for Nitro-styrene Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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